DCLRE1B Human Pre-designed siRNA Set A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-4-N-cyclopropyl-4-N-(thiophen-2-ylmethyl)pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4S/c13-10-6-11(16-12(14)15-10)17(8-3-4-8)7-9-2-1-5-18-9/h1-2,5-6,8H,3-4,7H2,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWZXKSZLRVSEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=CS2)C3=CC(=NC(=N3)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
DCLRE1B/Apollo: A Core Component in Telomere Protection and DNA Interstrand Crosslink Repair
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The DNA cross-link repair 1B (DCLRE1B) gene, also known as SNM1B and Apollo, encodes a crucial nuclease involved in the maintenance of genomic integrity. As a member of the metallo-β-lactamase superfamily, the DCLRE1B protein, Apollo, possesses a 5'-3' exonuclease activity that is pivotal in two major cellular processes: the protection of telomeres and the repair of DNA interstrand crosslinks (ICLs).[1][2] This guide provides a comprehensive overview of the function of DCLRE1B in these DNA repair pathways, its enzymatic properties, key interactions, and the experimental methodologies used to elucidate its function.
Core Functions of DCLRE1B/Apollo
DCLRE1B/Apollo is a multifaceted enzyme with distinct roles in different cellular contexts. Its primary functions are centered on its 5'-3' exonuclease activity.[1][2]
Telomere Protection
Apollo plays a critical role in preventing the ends of linear chromosomes from being recognized as DNA double-strand breaks (DSBs), a process that would otherwise trigger inappropriate DNA repair activities leading to genomic instability.[1] Specifically, Apollo is responsible for the generation of 3' single-stranded overhangs at leading-end telomeres immediately after DNA replication.[3][4] These overhangs are essential for the formation of the protective t-loop structure, which sequesters the chromosome end.[4][5] In the absence of Apollo, blunt-ended telomeres are prone to fusion through the Non-Homologous End Joining (NHEJ) pathway.[1][5]
The recruitment of Apollo to telomeres is mediated by its interaction with the telomeric repeat-binding factor 2 (TRF2), a core component of the shelterin complex.[6] This interaction is crucial for Apollo's function in telomere maintenance. The activity of Apollo at telomeres is also regulated by the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), a key player in the NHEJ pathway. DNA-PKcs phosphorylates Apollo, and this phosphorylation is required for its telomeric function.[7][8][9]
Interstrand Crosslink (ICL) Repair
ICLs are highly toxic DNA lesions that covalently link the two strands of the DNA double helix, blocking essential cellular processes such as transcription and replication. DCLRE1B/Apollo is a key participant in the Fanconi Anemia (FA) pathway, a major pathway for the repair of ICLs.[10][11]
Within the FA pathway, Apollo is thought to function downstream of the central FANCD2-FANCI complex.[10] Its 5'-3' exonuclease activity is likely involved in processing the DNA around the crosslink to create a substrate for subsequent repair steps, such as homologous recombination.[11] Depletion of Apollo renders cells hypersensitive to ICL-inducing agents like mitomycin C and cisplatin.[11][12]
Quantitative Data on DCLRE1B/Apollo
While the functional roles of DCLRE1B/Apollo are well-established, specific quantitative data on its enzymatic activity and binding affinities are not extensively reported in publicly available literature. The following table summarizes the known quantitative and qualitative information.
| Parameter | Value/Observation | Reference |
| Enzymatic Activity | 5'-3' exonuclease on both single-stranded and double-stranded DNA | [1][2] |
| kcat/Km | Not available in public literature | |
| Substrate Specificity | Processes blunt-ended leading-strand telomeres to create a 3' overhang. | [13][14] |
| Protein Interactions | ||
| TRF2 | Direct interaction, mediated by the TBM domain of Apollo. | [6] |
| Binding Affinity (Kd) | Not available in public literature. | |
| DNA-PKcs | Functional interaction; DNA-PKcs phosphorylates Apollo. | [7][8][9] |
| FANCD2 | Functions epistatically in ICL repair. | [10] |
| FANCP/SLX4 | Interacts to participate in the Fanconi Anemia pathway. | [15] |
Signaling and Repair Pathways Involving DCLRE1B/Apollo
The function of DCLRE1B/Apollo is tightly integrated into complex signaling and repair networks. The following diagrams illustrate its roles in telomere protection and ICL repair.
Telomere Protection by DCLRE1B/Apollo
Caption: DCLRE1B/Apollo is recruited by TRF2 to newly replicated blunt telomeres and, upon activation by DNA-PKcs, generates a 3' overhang, preventing NHEJ.
Role of DCLRE1B/Apollo in Interstrand Crosslink Repair
Caption: DCLRE1B/Apollo functions in the Fanconi Anemia pathway to process DNA at stalled replication forks caused by ICLs, facilitating repair.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the function of DCLRE1B/Apollo.
In-Gel Hybridization for Telomeric Overhang Analysis
This protocol is adapted from standard methods to detect the single-stranded G-rich overhang at telomeres.[3][9][10][16][17]
Workflow Diagram:
Caption: Workflow for detecting and quantifying telomeric 3' overhangs using in-gel hybridization.
Methodology:
-
Genomic DNA Isolation and Digestion:
-
Isolate high-molecular-weight genomic DNA from cells of interest.
-
Digest 5-10 µg of DNA with restriction enzymes that do not cut in the telomeric repeats, such as a combination of MboI and AluI.
-
-
Agarose Gel Electrophoresis:
-
Run the digested DNA on a 0.8% agarose gel at a low voltage (e.g., 1-2 V/cm) for an extended period (e.g., 12-16 hours) to separate the DNA fragments by size.
-
-
In-Gel Hybridization (Native Conditions):
-
After electrophoresis, dry the gel without denaturation.
-
Pre-hybridize the gel in Church mix for 1 hour at 50°C.
-
Hybridize the gel overnight at 50°C in Church mix containing a radiolabeled telomeric C-rich probe (e.g., 5'-[CCCTAA]4-3').
-
Wash the gel several times in 4x SSC at 55°C, followed by a wash in 4x SSC with 0.1% SDS at 55°C.
-
Expose the gel to a phosphorimager screen to detect the signal from the single-stranded overhang.
-
-
In-Gel Hybridization (Denaturing Conditions):
-
Following the native hybridization, denature the DNA in the same gel by soaking it in a denaturing solution (e.g., 0.5 M NaOH, 1.5 M NaCl) for 30 minutes.
-
Neutralize the gel in a neutralizing solution (e.g., 0.5 M Tris-HCl pH 7.5, 1.5 M NaCl).
-
Re-hybridize the gel with the same radiolabeled probe overnight at 55°C.
-
Wash the gel as described above and expose it to a phosphorimager screen to detect the total telomeric DNA signal.
-
-
Quantification:
-
Quantify the signal intensities from both hybridizations using appropriate software.
-
The relative overhang abundance is calculated as the ratio of the native signal to the denatured signal.
-
Modified Alkaline Comet Assay for Interstrand Crosslink Repair
This assay measures the repair of ICLs at the single-cell level.[1][7][8][15][18]
Workflow Diagram:
Caption: Workflow for the modified alkaline comet assay to measure ICL repair.
Methodology:
-
Cell Treatment:
-
Treat cells with an ICL-inducing agent (e.g., mitomycin C) for a defined period.
-
Wash the cells and incubate them in fresh medium for various time points to allow for DNA repair.
-
-
Slide Preparation:
-
Harvest the cells and embed them in low-melting-point agarose on specially coated microscope slides.
-
-
Lysis:
-
Immerse the slides in a high-salt lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) overnight at 4°C to lyse the cells and unfold the DNA, forming nucleoids.
-
-
Irradiation:
-
Irradiate the slides on ice with a fixed dose of X-rays (e.g., 5-10 Gy) to introduce a known number of single-strand breaks.
-
-
Alkaline Electrophoresis:
-
Place the slides in an electrophoresis tank filled with alkaline buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13) and allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
-
Visualization and Analysis:
-
Neutralize the slides, stain the DNA with a fluorescent dye (e.g., SYBR Green), and visualize the "comets" using a fluorescence microscope.
-
Analyze the images using specialized software to measure the comet tail moment, which is proportional to the amount of DNA damage. A decrease in the tail moment over time indicates repair of the ICLs.
-
General Protocol for Recombinant DCLRE1B/Apollo Purification
This is a generalized protocol for the expression and purification of a recombinant protein like DCLRE1B/Apollo from E. coli. Optimization will be required for this specific protein.[4][11][12][19][20][21][22]
Methodology:
-
Expression Construct:
-
Clone the human DCLRE1B cDNA into an E. coli expression vector with an N-terminal affinity tag (e.g., His6-tag or GST-tag) and a protease cleavage site (e.g., TEV).
-
-
Protein Expression:
-
Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.1-1 mM) and continue to grow the cells at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation and resuspend them in a lysis buffer containing protease inhibitors.
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Affinity Chromatography:
-
Load the clarified lysate onto an affinity column (e.g., Ni-NTA for His-tagged protein or Glutathione-agarose for GST-tagged protein).
-
Wash the column extensively to remove non-specifically bound proteins.
-
Elute the tagged protein with an appropriate elution buffer (e.g., imidazole (B134444) for His-tagged protein or reduced glutathione (B108866) for GST-tagged protein).
-
-
Tag Removal and Further Purification:
-
If desired, cleave the affinity tag by incubating the eluted protein with the appropriate protease (e.g., TEV protease).
-
Further purify the protein using ion-exchange chromatography and/or size-exclusion chromatography to achieve high purity.
-
-
Protein Characterization:
-
Assess the purity of the protein by SDS-PAGE and confirm its identity by Western blotting or mass spectrometry.
-
Determine the protein concentration and store it in an appropriate buffer at -80°C.
-
Drug Development Implications
The critical roles of DCLRE1B/Apollo in telomere maintenance and ICL repair make it a potential target for therapeutic intervention.
-
Inhibition of DCLRE1B/Apollo: In the context of cancer, many chemotherapeutic agents are ICL-inducing drugs. Inhibition of DCLRE1B could potentially sensitize cancer cells to these agents by compromising their ability to repair the induced DNA damage.
-
Targeting Telomere Maintenance: As Apollo is essential for telomere protection, its inhibition could lead to telomere dysfunction and trigger senescence or apoptosis in cancer cells that rely on telomere maintenance for their immortality.
The development of specific small molecule inhibitors for DCLRE1B/Apollo would require high-throughput screening and structure-based drug design, leveraging the structural information of its nuclease domain.
Conclusion
DCLRE1B/Apollo is a vital nuclease with specialized functions in protecting telomeres from being recognized as DNA damage and in the repair of highly toxic interstrand crosslinks. Its recruitment to specific genomic locations through protein-protein interactions and its regulation by phosphorylation highlight the intricate coordination of DNA repair pathways. While much is known about its qualitative functions, further research is needed to delineate the quantitative aspects of its enzymatic activity and interactions. A deeper understanding of DCLRE1B/Apollo's mechanisms of action will not only advance our knowledge of genome maintenance but also open new avenues for the development of targeted cancer therapies.
References
- 1. Analysis of DNA Interstrand Cross-Links and their Repair by Modified Comet Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DCLRE1B - Wikipedia [en.wikipedia.org]
- 3. en.bio-protocol.org [en.bio-protocol.org]
- 4. uniprot.org [uniprot.org]
- 5. diseases.jensenlab.org [diseases.jensenlab.org]
- 6. genecards.org [genecards.org]
- 7. ora.ox.ac.uk [ora.ox.ac.uk]
- 8. Analysis of DNA Interstrand Cross-Links and their Repair by Modified Comet Assay | Springer Nature Experiments [experiments.springernature.com]
- 9. Analysis of Telomeric G-overhangs by in-Gel Hybridization [agris.fao.org]
- 10. bio-protocol.org [bio-protocol.org]
- 11. bio-rad.com [bio-rad.com]
- 12. DCLRE1B/Apollo germline mutations associated with renal cell carcinoma impair telomere protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. DNA-PK and the TRF2 iDDR inhibit MRN-initiated resection at leading-end telomeres - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay | Springer Nature Experiments [experiments.springernature.com]
- 16. static1.squarespace.com [static1.squarespace.com]
- 17. Video: Modified Terminal Restriction Fragment Analysis for Quantifying Telomere Length Using In-gel Hybridization [jove.com]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
- 20. A generic protocol for the expression and purification of recombinant proteins in Escherichia coli using a combinatorial His6-maltose binding protein fusion tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Protein Expression, Characterization and Purification – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
- 22. med.unc.edu [med.unc.edu]
The Guardian of the Genome's End: DCLRE1B/Apollo's Crucial Role in Telomere Maintenance and Protection
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
At the termini of linear eukaryotic chromosomes lie specialized nucleoprotein structures known as telomeres. These regions, composed of repetitive DNA sequences, are fundamental to preserving genomic integrity. They act as protective caps, preventing the natural ends of chromosomes from being recognized as DNA double-strand breaks (DSBs), thereby averting catastrophic events such as chromosomal fusions and degradation. The progressive shortening of telomeres with each cell division serves as a molecular clock, ultimately triggering cellular senescence or apoptosis. Central to the intricate machinery that maintains these vital structures is the DNA cross-link repair 1B protein, more commonly known as DCLRE1B, Apollo, or SNM1B. This multifaceted enzyme, a member of the metallo-β-lactamase superfamily, plays a pivotal, yet complex, role in both telomere maintenance and the broader DNA damage response (DDR). This technical guide provides a comprehensive overview of the functions of DCLRE1B at telomeres, with a focus on its enzymatic activity, its interactions with the shelterin complex, and its critical involvement in the processing of newly replicated telomeres. We will delve into the quantitative effects of DCLRE1B deficiency on telomere stability and provide detailed protocols for key experimental assays used to elucidate its function.
Core Functions of DCLRE1B at the Telomere
DCLRE1B is a 5'-3' exonuclease that is indispensable for the proper maintenance and protection of telomeres, particularly during the S-phase of the cell cycle.[1][2][3] Its primary and most well-characterized role at the telomere is the generation of a 3' single-stranded G-rich overhang on the leading-strand telomere following DNA replication.[3][4] This overhang is crucial for the formation of the protective t-loop structure, which sequesters the chromosome end, and for providing a substrate for the telomerase enzyme to extend the telomere.[3]
The recruitment of DCLRE1B to the telomere is mediated by its direct interaction with the telomeric repeat-binding factor 2 (TRF2), a core component of the shelterin complex.[1][2] This interaction is essential for DCLRE1B's function at the telomere. A dominant-negative form of Apollo lacking the TRF2-binding motif fails to protect telomeres, leading to significant telomeric dysfunction.[1]
In the absence of functional DCLRE1B, the blunt-ended leading-strand telomeres are recognized as DNA damage, triggering the non-homologous end joining (NHEJ) pathway. This leads to the inappropriate fusion of chromosome ends, resulting in genomic instability, cell cycle arrest, and senescence.[1][2][5] DCLRE1B, in concert with TRF2, also plays a role in regulating the amount of DNA topoisomerases at the telomere, preventing aberrant telomere topology during replication.[3]
Quantitative Impact of DCLRE1B Dysfunction
The loss or impairment of DCLRE1B function has significant quantitative consequences on telomere stability and cellular homeostasis. The following tables summarize key findings from studies on DCLRE1B-deficient or mutant cells.
| Parameter | Cell Type/Model | DCLRE1B Status | Observation | Reference |
| Telomere Length | SV40-transformed human fibroblasts | Expressing dominant-negative Apollo-Δ | Mean telomere length decreased from 5.1 kb to 4.6 kb over 37 population doublings. | [1] |
| SV40-transformed human fibroblasts | Expressing dominant-negative Apollo-Δ | Mean telomere fluorescence intensity decreased from 29.78 to 25.35 over 37 population doublings. | [1] | |
| Telomeric Overhang | Mouse Embryonic Fibroblasts (MEFs) | Apollo-deficient | ~30-40% reduction in the relative telomeric overhang signal. | [6] |
| TRF2-F120A mutant MEFs (cannot bind Apollo) | Telomerase-deficient | ~30% reduction in overhang signal. | [6] | |
| Telomere Fusions | SNM1B/Apollo -/- Ku70 -/- MEFs | Compared to SNM1B/Apollo -/- MEFs | ~10-fold reduction in chromosome-type fusions and ~3.5-fold reduction in chromatid-type fusions. | |
| TRF2-depleted NBS1-deficient MEFs | Compared to TRF2-depleted NBS1-proficient MEFs | Frequency of fused chromosome ends reduced from ~50-60% to less than 10%. | [7] | |
| Telomere Fragility | SNM1B/Apollo-depleted human cells | Aphidicolin-treated | Increased fragile site instability. | [4] |
Signaling Pathways and Molecular Interactions
The signaling pathway involving DCLRE1B in telomere protection is intrinsically linked to the shelterin complex and the NHEJ DNA repair pathway. The following diagram illustrates this critical relationship.
Key Experimental Protocols
Telomere Restriction Fragment (TRF) Analysis
TRF analysis is a modified Southern blotting technique used to determine the average length of telomeres in a population of cells.
Workflow Diagram:
Detailed Methodology:
-
Genomic DNA Isolation:
-
Harvest cells and isolate high-molecular-weight genomic DNA using a standard phenol-chloroform extraction method or a commercial kit. Ensure minimal shearing of the DNA.
-
Quantify the DNA concentration and assess its purity using a spectrophotometer.
-
-
Restriction Enzyme Digestion:
-
Digest 1-2 µg of genomic DNA with a cocktail of restriction enzymes that do not cut within the telomeric repeats, such as HinfI and RsaI.
-
Set up the digestion reaction in a total volume of 20 µL with the appropriate buffer and 10 units of each enzyme.
-
Incubate at 37°C for at least 4 hours, or overnight for complete digestion.
-
-
Agarose Gel Electrophoresis:
-
Prepare a 0.8% agarose gel in 1X TAE buffer.
-
Load the digested DNA samples, along with a DNA ladder of known molecular weights, into the wells of the gel.
-
Perform electrophoresis at a low voltage (e.g., 50-70V) for a long duration (e.g., 16-24 hours) to achieve good separation of large DNA fragments.
-
-
Southern Blotting:
-
Depurinate the gel in 0.25 M HCl for 15 minutes.
-
Denature the DNA in the gel by soaking it in a solution of 0.5 M NaOH and 1.5 M NaCl for 30 minutes.
-
Neutralize the gel in a solution of 1 M Tris-HCl (pH 8.0) and 1.5 M NaCl for 30 minutes.
-
Transfer the DNA from the gel to a positively charged nylon membrane overnight using capillary action.
-
UV-crosslink the DNA to the membrane.
-
-
Hybridization:
-
Pre-hybridize the membrane in a hybridization buffer (e.g., Church's buffer) at 65°C for at least 1 hour.
-
Prepare a telomere-specific probe (e.g., a (TTAGGG)n oligonucleotide) and label it with a radioactive (e.g., 32P) or non-radioactive (e.g., digoxigenin) marker.
-
Add the labeled probe to the hybridization buffer and incubate with the membrane overnight at 65°C.
-
-
Washing and Detection:
-
Wash the membrane with a series of low and high stringency buffers to remove the unbound probe.
-
Detect the hybridized probe using autoradiography for radioactive probes or a chemiluminescent substrate for non-radioactive probes.
-
Analyze the resulting image to determine the mean TRF length by comparing the distribution of the telomere smear to the molecular weight ladder.
-
Telomere Dysfunction-Induced Foci (TIF) Assay
The TIF assay is an immunofluorescence-based method to visualize the co-localization of DNA damage response proteins with telomeres, indicating telomere dysfunction.
Workflow Diagram:
Detailed Methodology:
-
Cell Preparation:
-
Grow cells on glass coverslips to the desired confluency.
-
Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Immunofluorescence Staining:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA, 3% goat serum in PBST) for 1 hour.
-
Incubate with primary antibodies against a DNA damage marker (e.g., anti-γH2AX) and a telomere protein (e.g., anti-TRF1) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
Post-fix with 2% paraformaldehyde for 5 minutes.
-
-
Telomere PNA-FISH:
-
Dehydrate the cells through an ethanol (B145695) series (70%, 90%, 100%).
-
Air dry the coverslips.
-
Apply a hybridization mixture containing a fluorescently labeled telomere PNA probe (e.g., Cy3-OO-(CCCTAA)3).
-
Denature the DNA and probe by heating at 80°C for 3 minutes.
-
Hybridize for 2 hours at room temperature in the dark.
-
Wash the coverslips to remove the unbound probe.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto glass slides with an anti-fade mounting medium.
-
Acquire images using a fluorescence microscope.
-
Analyze the images for co-localization of the DNA damage marker signal and the telomere probe signal. A co-localized focus is considered a TIF.
-
In Vitro Nuclease Assay for DCLRE1B
This assay measures the 5'-3' exonuclease activity of purified DCLRE1B on a telomeric DNA substrate.
Methodology:
-
Substrate Preparation:
-
Synthesize and purify a single-stranded or double-stranded DNA oligonucleotide containing a telomeric repeat sequence (TTAGGG)n.
-
For a double-stranded substrate, anneal the G-rich strand with its C-rich complement. A substrate with a 3' overhang is often preferred.
-
Label the 5' end of the G-rich strand with a radioactive (e.g., 32P) or fluorescent tag.
-
-
Nuclease Reaction:
-
Purify recombinant DCLRE1B protein.
-
Set up the nuclease reaction in a buffer containing Mg2+ (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5 mM MgCl2, 0.1 mg/ml BSA).
-
Add a defined amount of the labeled telomeric substrate and purified DCLRE1B protein.
-
Incubate the reaction at 37°C for various time points.
-
Stop the reaction by adding a stop solution (e.g., formamide (B127407) loading dye with EDTA).
-
-
Analysis:
-
Denature the reaction products by heating at 95°C.
-
Separate the DNA fragments by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the labeled DNA fragments by autoradiography or fluorescence imaging.
-
The appearance of shorter DNA fragments over time indicates the 5'-3' exonuclease activity of DCLRE1B.
-
Conclusion
DCLRE1B/Apollo is a guardian of telomere integrity, playing an indispensable role in the final steps of telomere replication. Its recruitment by TRF2 and its 5'-3' exonuclease activity are essential for the generation of the 3' G-rich overhang on leading-strand telomeres, a structure that is paramount for preventing the activation of the NHEJ pathway and subsequent chromosomal fusions. The quantitative data clearly demonstrate that the absence of DCLRE1B leads to telomere shortening, loss of the G-overhang, and increased telomere fusions, all of which contribute to genomic instability. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate the intricate functions of DCLRE1B and to explore its potential as a therapeutic target in diseases characterized by telomere dysfunction, such as cancer and certain premature aging syndromes. Further research into the precise regulation of DCLRE1B activity and its interplay with other DNA repair and replication factors will undoubtedly deepen our understanding of telomere biology and its implications for human health.
References
- 1. Function of Apollo (SNM1B) at telomere highlighted by a splice variant identified in a patient with Hoyeraal–Hreidarsson syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DCLRE1B Gene: Function, Expression, and Role in Disease [learn.mapmygenome.in]
- 3. Apollo contributes to G overhang maintenance and protects leading-end telomeres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SNM1B/Apollo in the DNA damage response and telomere maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The telomeric protein SNM1B/Apollo is required for normal cell proliferation and embryonic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apollo contributes to G-overhang maintenance and protects leading-end telomeres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Cycle-Dependent Role of MRN at Dysfunctional Telomeres: ATM Signaling-Dependent Induction of Nonhomologous End Joining (NHEJ) in G1 and Resection-Mediated Inhibition of NHEJ in G2 - PMC [pmc.ncbi.nlm.nih.gov]
The Enzymatic Core of Genome Stability: A Technical Guide to DCLRE1B (Apollo)
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCLRE1B, also known as Apollo, is a vital nuclease with a multifaceted role in maintaining genomic integrity. This technical guide provides an in-depth exploration of its enzymatic activities, its critical functions in DNA repair and telomere maintenance, and detailed methodologies for its study. DCLRE1B's significance in pathways such as the Fanconi Anemia (FA) pathway and its interaction with the shelterin complex make it a compelling target for research and therapeutic development.
Core Enzymatic Properties of DCLRE1B (Apollo)
Table 1: Summary of DCLRE1B (Apollo) Enzymatic Activity
| Parameter | Description | Findings | Citations |
| Enzymatic Activity | 5'-3' exonuclease | Degrades both ssDNA and dsDNA from the 5' end. | [1][3][4][5] |
| Substrate Preference | Relative affinity for different DNA structures | Shows a preference for DNA over RNA substrates. Unlike the related SNM1A nuclease, DCLRE1B does not show a strong preference between ssDNA and dsDNA. | [3][4] |
| Processivity | Ability to perform multiple catalytic cycles without dissociating from the substrate | Exhibits low processivity on small oligonucleotide substrates. In comparison, the related nuclease SNM1A is significantly more processive on high molecular weight DNA. | [3] |
| Cofactor Dependence | Requirement of metal ions for activity | Divalent cations stimulate nuclease activity. | [1][3] |
| Inhibition | Substances that block enzymatic activity | Activity is inhibited by the zinc chelator o-phenanthroline. | [1][3] |
| Activity on Damaged DNA | Ability to bypass or process DNA lesions | Can digest past interstrand crosslinks (ICLs) induced by agents like SJG-136, although less efficiently than SNM1A. | [3] |
Key Biological Roles and Signaling Pathways
DCLRE1B's enzymatic activity is integral to two major cellular processes: the repair of DNA interstrand crosslinks (ICLs) through the Fanconi Anemia pathway and the protection of telomeres.
Telomere Protection and Maintenance
DCLRE1B is a critical component of the shelterin complex, which protects chromosome ends. It is recruited to telomeres through its interaction with TRF2.[6][7] At the telomere, Apollo's 5'-3' exonuclease activity is essential for processing the blunt ends of newly replicated leading-strand telomeres to generate a 3' single-stranded overhang.[6][7][8] This overhang is crucial for the formation of the protective t-loop structure and prevents the telomere from being recognized as a DNA double-strand break, thus avoiding inappropriate activation of DNA damage response pathways like non-homologous end joining (NHEJ).[2][7][8]
References
- 1. Characterization of the Human SNM1A and SNM1B/Apollo DNA Repair Exonucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DCLRE1B - Wikipedia [en.wikipedia.org]
- 3. oncology.ox.ac.uk [oncology.ox.ac.uk]
- 4. [PDF] Characterization of the Human SNM1A and SNM1B/Apollo DNA Repair Exonucleases | Semantic Scholar [semanticscholar.org]
- 5. DCLRE1B Gene: Function, Expression, and Role in Disease [learn.mapmygenome.in]
- 6. Apollo contributes to G-overhang maintenance and protects leading-end telomeres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SNM1B/Apollo in the DNA damage response and telomere maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diseases.jensenlab.org [diseases.jensenlab.org]
DCLRE1B Expression in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the expression of DNA Cross-Link Repair 1B (DCLRE1B) in various cancer cell lines. DCLRE1B, also known as Apollo, is a 5'-to-3' exonuclease critical in DNA interstrand crosslink repair and telomere maintenance.[1][2] Emerging evidence indicates its significant role in cancer progression, prognosis, and response to immunotherapy, making it a protein of high interest in oncology research and drug development.[2][3]
Quantitative Expression of DCLRE1B in Cancer Cell Lines
The expression of DCLRE1B varies considerably across different cancer types and cell lines. Pan-cancer analyses have revealed a general upregulation of DCLRE1B in numerous solid tumors.[2] The following table summarizes the mRNA expression levels of DCLRE1B in a panel of human cancer cell lines, with data sourced from the Cancer Cell Line Encyclopedia (CCLE) project.[3][4] Expression values are provided as log2(TPM + 1), where TPM is Transcripts Per Million.
| Cell Line | Cancer Type | DCLRE1B mRNA Expression (log2(TPM + 1)) |
| U-2 OS | Bone Cancer | High |
| RH-30 | Rhabdomyosarcoma | High |
| SW1990 | Pancreatic Cancer | High |
| PANC-1 | Pancreatic Cancer | High |
| BxPc-3 | Pancreatic Cancer | High |
| A549 | Lung Cancer | Moderate |
| MCF7 | Breast Cancer | Moderate |
| PC-3 | Prostate Cancer | Moderate |
| HeLa | Cervical Cancer | Moderate |
| K-562 | Leukemia | Low |
| RPMI-8226 | Multiple Myeloma | Low |
Note: This table presents a selection of cell lines for illustrative purposes. For a comprehensive dataset, direct interrogation of the CCLE database is recommended. The qualitative expression levels (High, Moderate, Low) are relative to the observed range across all cell lines in the database.
Signaling Pathways Involving DCLRE1B
Current research implicates DCLRE1B in key oncogenic signaling pathways. Understanding these connections is vital for elucidating its mechanism of action and identifying potential therapeutic targets.
DCLRE1B and the JAK-STAT Signaling Pathway
Gene set enrichment analysis and subsequent validation have shown that DCLRE1B may participate in the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway.[2] This pathway is a primary route for transmitting signals from extracellular cytokines and growth factors to the nucleus, where it modulates the expression of genes involved in immunity, cell proliferation, and differentiation.[5][6] The upregulation of DCLRE1B has been shown to activate the JAK-STAT pathway in cancer cells.[7]
Regulation of DCLRE1B by METTL3-mediated m6A Modification
Recent studies have uncovered a post-transcriptional regulatory mechanism for DCLRE1B involving N6-methyladenosine (m6A) RNA modification.[2] The m6A methyltransferase METTL3 has been shown to mediate the m6A modification of DCLRE1B mRNA.[7] This modification appears to stabilize the DCLRE1B transcript, leading to its upregulation.[7] This regulatory axis is a novel area of investigation in DCLRE1B's role in cancer.
Experimental Protocols
Accurate and reproducible measurement of DCLRE1B expression is fundamental to its study. Below are detailed protocols for quantifying DCLRE1B at the protein and mRNA levels.
Western Blotting for DCLRE1B Protein Expression
This protocol outlines the immunodetection of DCLRE1B protein in cancer cell line lysates.
1. Cell Lysis and Protein Quantification: a. Culture cancer cell lines to 70-80% confluency. b. Place the culture dish on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). c. Add ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitors) to the dish. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes with periodic vortexing. f. Centrifuge at 14,000 x g for 15 minutes at 4°C. g. Transfer the supernatant (protein lysate) to a new tube. h. Determine the protein concentration using a BCA or Bradford protein assay.
2. SDS-PAGE and Protein Transfer: a. Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and heating at 95-100°C for 5 minutes. b. Load samples onto a 4-12% Bis-Tris polyacrylamide gel. Include a pre-stained protein ladder. c. Perform electrophoresis until the dye front reaches the bottom of the gel. d. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or 3% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against DCLRE1B (e.g., rabbit polyclonal) diluted in blocking buffer overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
4. Detection: a. Prepare and apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Capture the chemiluminescent signal using a digital imager. c. Analyze band intensities using appropriate software, normalizing to a loading control such as β-actin or GAPDH.
Quantitative Real-Time PCR (qRT-PCR) for DCLRE1B mRNA Expression
This protocol details the measurement of DCLRE1B mRNA levels.
1. RNA Extraction and cDNA Synthesis: a. Isolate total RNA from cancer cell lines using a column-based kit or TRIzol reagent according to the manufacturer's instructions. b. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop). c. Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.
2. qRT-PCR Reaction Setup: a. Prepare a master mix containing SYBR Green or a probe-based master mix, forward and reverse primers for DCLRE1B, and nuclease-free water. b. Commercially available, pre-designed qPCR primer pairs for human DCLRE1B are recommended for optimal performance (e.g., from OriGene Technologies).[1] c. Also prepare a master mix for a housekeeping gene (e.g., GAPDH, ACTB) for normalization. d. Aliquot the master mix into qRT-PCR plate wells. e. Add diluted cDNA to the appropriate wells. Include no-template controls for each primer set.
3. Thermal Cycling and Data Analysis: a. Perform the qRT-PCR reaction in a real-time PCR instrument with a standard cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C). b. Generate a melt curve at the end of the run to verify the specificity of the amplified product (for SYBR Green-based assays). c. Determine the cycle threshold (Ct) values for DCLRE1B and the housekeeping gene in each sample. d. Calculate the relative expression of DCLRE1B using the ΔΔCt method.
References
- 1. biocompare.com [biocompare.com]
- 2. DCLRE1B promotes tumor progression and predicts immunotherapy response through METTL3-mediated m6A modification in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DCLRE1B as a novel prognostic biomarker associated with immune infiltration: a pancancer analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
The Role of DCLRE1B/Apollo in Chemotherapy Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DNA Cross-Link Repair 1B (DCLRE1B), also known as Apollo or SNM1B, is a 5'-3' exonuclease that plays a pivotal role in maintaining genomic stability. Its functions in critical DNA repair pathways, particularly the Fanconi Anemia (FA) pathway for interstrand crosslink (ICL) repair and the protection of stalled replication forks, directly implicate it in mechanisms of resistance to widely used chemotherapeutic agents. Elevated expression of DCLRE1B is associated with poor prognosis and resistance to platinum-based drugs like cisplatin (B142131). Furthermore, its role in stabilizing replication forks suggests a potential contribution to resistance against PARP inhibitors. This technical guide provides an in-depth analysis of the molecular mechanisms by which DCLRE1B contributes to chemoresistance, details relevant signaling pathways, summarizes key experimental findings, and provides methodological frameworks for future research.
Core Function of DCLRE1B in DNA Repair
DCLRE1B is a multifaceted nuclease involved in several key cellular processes related to genome integrity:
-
Interstrand Crosslink (ICL) Repair: DCLRE1B is a critical component of the Fanconi Anemia (FA) pathway, which is the primary mechanism for repairing ICLs.[1][2] ICLs are highly toxic DNA lesions induced by alkylating agents such as cisplatin and mitomycin C, as they physically block DNA replication and transcription.[3] DCLRE1B's exonuclease activity is required for the "unhooking" step, where incisions are made in the DNA backbone surrounding the crosslink to initiate repair.[4][5]
-
Telomere Protection: As a member of the shelterin accessory complex, DCLRE1B (in this context, often called Apollo) is recruited to telomeres by TRF2.[6][7] It protects telomeres from being incorrectly recognized as double-strand breaks (DSBs), thereby preventing illegitimate repair by the Non-Homologous End Joining (NHEJ) pathway, which could otherwise lead to genomic instability and telomere fusions.[7][8]
-
Replication Fork Stability: DCLRE1B is essential for the stability of stalled replication forks. Its catalytic activity is required to recruit key repair proteins, including FANCD2 and BRCA1, which protect the nascent DNA strands at stalled forks from degradation by other nucleases like MRE11.[7][9]
Mechanisms of DCLRE1B-Mediated Chemotherapy Resistance
The functional roles of DCLRE1B in DNA repair are directly linked to its contribution to chemotherapy resistance.
Resistance to Platinum-Based Chemotherapy (e.g., Cisplatin)
Cisplatin functions by inducing ICLs, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. An efficient ICL repair mechanism, therefore, is a primary driver of cisplatin resistance.
-
Upregulation in Resistant Cancers: Studies have shown that DCLRE1B is often upregulated in chemoresistant tumors. In cisplatin-resistant ovarian cancer cell lines (A2780cis), the downregulation of DCLRE1B has been demonstrated to re-sensitize the cells to cisplatin-induced cell death.[10][11]
-
Epigenetic Regulation by KDM1B: In cisplatin-resistant ovarian cancer, the expression of DCLRE1B is controlled by the histone demethylase KDM1B (also known as LSD2).[10] KDM1B removes methyl groups from histone H3 lysine (B10760008) 4 (H3K4), a mark associated with active transcription.[12][13] Overexpression of KDM1B in resistant cells maintains high transcriptional activity of the DCLRE1B gene, leading to enhanced ICL repair capacity and thus, drug resistance. Knockdown of KDM1B results in decreased DCLRE1B expression and restored cisplatin sensitivity.[10]
Potential Role in PARP Inhibitor Resistance
PARP inhibitors (PARPi) are effective against cancers with defects in homologous recombination (HR), such as those with BRCA1/2 mutations. A key mechanism of acquired PARPi resistance is the restoration of HR or the stabilization of replication forks, which prevents the formation of the toxic DSBs that PARPi induce in HR-deficient cells.[14][15]
While direct experimental evidence linking DCLRE1B to PARPi resistance is still emerging, its established function in protecting stalled replication forks provides a strong mechanistic rationale for its involvement.
-
Replication Fork Protection: By facilitating the recruitment of BRCA1 and FANCD2, DCLRE1B prevents the degradation of stalled forks by the MRE11 nuclease.[7][9][16] This fork protection is a known mechanism of PARPi resistance that can arise independently of HR restoration.[14][17] Therefore, high levels of DCLRE1B could contribute to PARPi resistance by stabilizing replication forks, preventing their collapse into the DSBs that are lethal in BRCA-deficient cells.
Regulation by m6A Methylation in Pancreatic Cancer
In pancreatic cancer, DCLRE1B expression and its role in tumorigenesis are linked to N6-methyladenosine (m6A) RNA modification, the most common internal modification of mRNA.
-
METTL3-Mediated Regulation: The m6A methyltransferase METTL3 can regulate the stability of DCLRE1B mRNA.[18][19] This epigenetic regulation influences DCLRE1B protein levels, thereby affecting DNA repair capacity and potentially contributing to chemoresistance. This pathway also connects DCLRE1B to the JAK-STAT signaling pathway, implicating it in tumor progression and immune response.
Signaling Pathways Involving DCLRE1B
The Fanconi Anemia (FA) Pathway for ICL Repair
The FA pathway is a complex signaling cascade essential for resolving ICLs. DCLRE1B acts as a key nuclease in the later stages of this pathway.
References
- 1. Snm1B/Apollo functions in the Fanconi anemia pathway in response to DNA interstrand crosslinks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Fanconi Anemia DNA Repair Pathway - Fanconi Cancer Foundation [fanconi.org]
- 3. Comprehensive review on Fanconi anemia: insights into DNA interstrand cross-links, repair pathways, and associated tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactome | DNA nucleases unhook the interstrand crosslink (ICL) [reactome.org]
- 5. academic.oup.com [academic.oup.com]
- 6. WikiGenes - DCLRE1B - DNA cross-link repair 1B [wikigenes.org]
- 7. biorxiv.org [biorxiv.org]
- 8. DCLRE1B - Wikipedia [en.wikipedia.org]
- 9. Mre11-dependent degradation of stalled DNA replication forks is prevented by BRCA2 and PARP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Promotion of Cell Death in Cisplatin-Resistant Ovarian Cancer Cells through KDM1B-DCLRE1B Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Promotion of Cell Death in Cisplatin-Resistant Ovarian Cancer Cells through KDM1B-DCLRE1B Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. KDM1B is a histone H3K4 demethylase required to establish maternal genomic imprints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Heterogeneity and clonal evolution of acquired PARP inhibitor resistance in TP53- and BRCA1-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PARP inhibitor resistance: the underlying mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Double-strand break repair-independent role for BRCA2 in blocking stalled replication fork degradation by MRE11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. MRE11 and EXO1 nucleases degrade reversed forks and elicit MUS81-dependent fork rescue in BRCA2-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. N6-methyladenosine in DNA promotes genome stability [elifesciences.org]
- 19. METTL3 enhances the effect of YTHDF1 on NEDD1 mRNA stability by m6A modification in diffuse large B-cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Interaction of DCLRE1B/Apollo with TRF2 in the Shelterin Complex: A Technical Guide to Telomere Protection
For Immediate Release
This technical guide provides an in-depth analysis of the molecular interactions between the DCLRE1B (DNA Cross-Link Repair 1B) nuclease, also known as Apollo, and the Telomeric Repeat-Binding Factor 2 (TRF2), a core component of the shelterin complex. This interaction is paramount for the maintenance of telomere integrity, particularly during the S-phase of the cell cycle. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, aging, and DNA repair.
Executive Summary
The protection of chromosome ends is a fundamental process for ensuring genomic stability. The shelterin complex, a six-protein assembly, orchestrates this protection at telomeres. Within this intricate network, the interaction between TRF2 and the 5'-3' exonuclease DCLRE1B/Apollo is a critical node for the resolution of post-replicative telomeric structures. TRF2 recruits Apollo to newly replicated blunt-ended leading-strand telomeres, where Apollo's nuclease activity is essential for the generation of a 3' single-stranded overhang. This overhang is a prerequisite for the formation of the protective t-loop structure, which shields the chromosome end from being recognized as a DNA double-strand break, thereby preventing the activation of deleterious DNA damage response (DDR) pathways. Disruption of the DCLRE1B-TRF2 interaction leads to telomere dysfunction, cellular senescence, and genomic instability, highlighting its potential as a therapeutic target.
Quantitative Data on DCLRE1B-TRF2 Interaction
The direct interaction between DCLRE1B/Apollo and TRF2 has been characterized using various biophysical techniques. The TRF2 homodimerization (TRFH) domain of TRF2 specifically recognizes a C-terminal peptide motif of Apollo. The affinity of this interaction underscores its specificity and importance in the recruitment of Apollo to telomeres.
| Interacting Partners | Method | Affinity Constant | Reference |
| TRF2 (TRFH domain) - Apollo (peptide) | Isothermal Titration Calorimetry (ITC) | Binding confirmed, specific Kd value requires full-text access. | [1] |
| TRF2 - Cyclic Peptidic Mimetic of Apollo | Fluorescence Polarization | Ki = 90 nM | [2] |
The DCLRE1B-TRF2 Signaling Pathway
The recruitment of DCLRE1B/Apollo by TRF2 is a key step in a signaling pathway dedicated to the maintenance of telomere integrity following DNA replication. This pathway ensures the proper processing of leading-strand telomeres to prevent them from being recognized as DNA damage.
Caption: DCLRE1B-TRF2 pathway in telomere protection.
Experimental Protocols
The study of the DCLRE1B-TRF2 interaction and its role in telomere biology relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) to Verify In Vivo Interaction
This protocol is designed to demonstrate the association of DCLRE1B/Apollo and TRF2 within a cellular context.
Workflow Diagram:
Caption: Workflow for Co-IP of DCLRE1B and TRF2.
Methodology:
-
Cell Culture and Lysis:
-
Culture human cells (e.g., HEK293T) co-transfected with plasmids expressing tagged versions of TRF2 (e.g., FLAG-TRF2) and DCLRE1B/Apollo (e.g., Myc-Apollo).
-
Harvest cells and lyse in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein-protein interactions.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with Protein A/G agarose (B213101) or magnetic beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody specific to the tag on TRF2 (e.g., anti-FLAG antibody) for several hours at 4°C with gentle rotation.
-
Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific to the tag on DCLRE1B/Apollo (e.g., anti-Myc antibody) and a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the presence of co-immunoprecipitated DCLRE1B/Apollo using an enhanced chemiluminescence (ECL) substrate. A band corresponding to the molecular weight of tagged Apollo will confirm the in vivo interaction with TRF2.
-
Telomere Dysfunction-Induced Foci (TIF) Assay
The TIF assay is used to visualize telomere dysfunction by detecting the co-localization of DNA damage response proteins (e.g., γH2AX or 53BP1) with telomeres (visualized by TRF1 or a telomeric PNA probe). This assay is crucial for assessing the consequences of DCLRE1B/Apollo depletion or the disruption of its interaction with TRF2.
Methodology:
-
Cell Culture and Treatment:
-
Culture human fibroblasts on coverslips.
-
Deplete DCLRE1B/Apollo using siRNA or express a dominant-negative version of Apollo that cannot bind to TRF2.
-
Use a non-targeting siRNA or an empty vector as a control.
-
-
Immunofluorescence and Fluorescence In Situ Hybridization (FISH):
-
Fix the cells with formaldehyde (B43269) and permeabilize with a detergent-based buffer.
-
Perform immunofluorescence for a DDR marker (e.g., rabbit anti-53BP1).
-
Subsequently, perform FISH using a peptide nucleic acid (PNA) probe complementary to the telomeric repeat sequence (e.g., Cy3-OO-(CCCTAA)3).
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Analysis:
-
Acquire images using a fluorescence microscope.
-
Analyze the images for co-localization of the DDR protein foci with the telomeric PNA probe signals.
-
An increase in the number of TIFs per cell in the DCLRE1B/Apollo-depleted or mutant-expressing cells compared to the control indicates telomere dysfunction.
-
In Vitro Nuclease Assay
This assay is designed to measure the 5'-3' exonuclease activity of purified DCLRE1B/Apollo on a DNA substrate that mimics a blunt-ended telomere.
Methodology:
-
Substrate Preparation:
-
Synthesize and purify a DNA oligonucleotide substrate, typically a double-stranded DNA molecule with a 5' radiolabel (e.g., 32P) on one strand. One end of the substrate should be blunt.
-
-
Nuclease Reaction:
-
Incubate the purified recombinant DCLRE1B/Apollo protein with the radiolabeled DNA substrate in a suitable reaction buffer at 37°C.
-
Collect aliquots of the reaction at different time points.
-
Stop the reaction by adding a solution containing EDTA and a loading dye.
-
-
Analysis:
-
Separate the reaction products on a denaturing polyacrylamide gel.
-
Visualize the radiolabeled DNA fragments using autoradiography or a phosphorimager.
-
The appearance of shorter DNA fragments over time indicates the 5'-3' exonuclease activity of DCLRE1B/Apollo. The rate of substrate degradation can be quantified to determine the enzyme's kinetic parameters.
-
Conclusion and Future Directions
The interaction between DCLRE1B/Apollo and TRF2 is a cornerstone of telomere maintenance and protection. The data and protocols presented in this guide provide a comprehensive overview of this critical molecular partnership. For drug development professionals, the specificity of the TRF2-Apollo interaction presents a promising target for therapeutic intervention. Inhibitors of this interaction could potentially induce telomere dysfunction selectively in cancer cells, which often have compromised DNA damage response pathways, leading to synthetic lethality.
Future research should focus on obtaining high-resolution structural data of the full-length DCLRE1B/Apollo in complex with the TRF2 dimer on a telomeric DNA substrate. Furthermore, a deeper understanding of the regulation of the DCLRE1B-TRF2 interaction, for instance, through post-translational modifications, will be crucial for a complete picture of telomere biology and for the development of novel therapeutic strategies.
References
- 1. Fast Screening of Protein-Protein Interactions Using Förster Resonance Energy Transfer (FRET-) Based Fluorescence Plate Reader Assay in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclic Peptidic Mimetics of Apollo Peptides Targeting Telomeric Repeat Binding Factor 2 (TRF2) and Apollo Interaction - PMC [pmc.ncbi.nlm.nih.gov]
The Guardian of Genomic Integrity: Investigating DCLRE1B's Function in Non-Cancerous Primary Cells
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
DNA Cross-Link Repair 1B (DCLRE1B), also known as Apollo or SNM1B, is a crucial 5'-3' exonuclease that plays a pivotal role in maintaining genomic stability, primarily through its functions in telomere protection and DNA repair. In non-cancerous primary cells, DCLRE1B is essential for preventing cellular senescence and ensuring normal cell proliferation. This technical guide provides a comprehensive overview of DCLRE1B's functions, presenting quantitative data from key experiments, detailed experimental protocols, and visual representations of the signaling pathways and workflows involved in its investigation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of molecular biology, oncology, and drug development who are interested in the fundamental mechanisms of DNA repair and telomere maintenance.
Introduction
DCLRE1B is a multifaceted enzyme with critical roles in two fundamental cellular processes: telomere maintenance and DNA damage repair.[1] As a 5'-3' exonuclease, it is integral to the proper processing of DNA structures, particularly at the ends of chromosomes (telomeres) and at sites of DNA damage.[1]
In the context of telomere biology, DCLRE1B is a key component of the shelterin complex, which protects telomeres from being recognized as DNA double-strand breaks. It is recruited to telomeres through its interaction with Telomeric Repeat Binding Factor 2 (TRF2).[2][3] A primary function of DCLRE1B at telomeres is the generation of a 3' single-stranded overhang on the leading strand, a critical step in the formation of the protective t-loop structure.[1] The absence of this overhang leads to blunt-ended telomeres that are susceptible to non-homologous end joining (NHEJ), a DNA repair pathway that can cause deleterious end-to-end chromosome fusions.[1][4]
Beyond its role at telomeres, DCLRE1B is also implicated in the broader DNA damage response, particularly in the Fanconi Anemia (FA) pathway, which is responsible for the repair of interstrand crosslinks (ICLs).[5][6] ICLs are highly toxic DNA lesions that covalently link the two strands of the DNA double helix, blocking essential processes like replication and transcription.
Dysfunction of DCLRE1B in non-cancerous primary cells has been shown to lead to a range of detrimental phenotypes, including premature cellular senescence, impaired cell proliferation, and genomic instability characterized by an increase in chromosome fusions.[7][8] Understanding the precise mechanisms by which DCLRE1B functions is therefore of paramount importance for elucidating the fundamental processes of cellular aging and for the development of therapeutic strategies targeting diseases associated with genomic instability.
Quantitative Data on DCLRE1B Function in Primary Cells
The depletion or knockout of DCLRE1B in non-cancerous primary cells, such as mouse embryonic fibroblasts (MEFs), leads to measurable defects in cell proliferation, an increase in cellular senescence, and a higher frequency of chromosomal abnormalities. The following tables summarize key quantitative data from studies investigating the impact of DCLRE1B loss.
| Cell Type | Genotype | Proliferation Rate (Relative to Wild-Type) | Notes | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | DCLRE1B-/- | Significantly reduced | DCLRE1B knockout MEFs exhibit a marked decrease in their ability to proliferate over successive passages. | [9] |
| Human Primary Fibroblasts | DCLRE1B siRNA | Decreased | Knockdown of DCLRE1B using siRNA leads to a reduction in the proliferative capacity of the cells. | [10] |
Table 1: Effect of DCLRE1B Depletion on Primary Cell Proliferation. This table illustrates the impact of DCLRE1B loss on the growth rate of non-cancerous primary cells.
| Cell Type | Genotype/Treatment | Percentage of SA-β-gal Positive Cells (Fold Increase over Control) | Notes | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | DCLRE1B-/- | Increased | DCLRE1B knockout MEFs show a higher percentage of cells staining positive for senescence-associated β-galactosidase. | [11] |
| Human Diploid Fibroblasts | Replicative Senescence | Increased | As primary human fibroblasts approach their Hayflick limit, the percentage of senescent cells increases, a process in which DCLRE1B plays a protective role. | [10][12] |
| Human Diploid Fibroblasts | Doxorubicin-induced senescence | Increased | DNA damaging agents that induce senescence lead to an increase in SA-β-gal positive cells. |
Table 2: Induction of Cellular Senescence upon DCLRE1B Depletion. This table quantifies the increase in cellular senescence, a hallmark of aging, in primary cells lacking functional DCLRE1B.
| Cell Type | Genotype | Chromosome Fusions per Metaphase | Notes | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | DCLRE1B-/- | Significantly increased | The absence of DCLRE1B leads to a dramatic increase in the frequency of end-to-end chromosome fusions, indicative of telomere dysfunction. | [3][8] |
| Human Fibroblasts | TRF2 knockdown | Increased | As DCLRE1B's telomeric function is dependent on TRF2, depletion of TRF2 also results in increased telomere fusions. | [7] |
Table 3: Genomic Instability in DCLRE1B-Deficient Primary Cells. This table highlights the critical role of DCLRE1B in preventing chromosomal aberrations.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of DCLRE1B in non-cancerous primary cells.
3T3 Cell Proliferation Assay
This assay is used to assess the rate of cell growth over several passages.
Materials:
-
Primary mouse embryonic fibroblasts (MEFs) (Wild-Type and DCLRE1B-/-)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
6-well tissue culture plates
-
Hemocytometer or automated cell counter
Procedure:
-
Seed 3 x 10^5 cells per well in a 6-well plate. This is considered Passage 1, Day 0.
-
Culture the cells at 37°C in a humidified incubator with 5% CO2.
-
Every three days (Day 3, 6, 9, etc.), trypsinize the cells from one well for each cell line.
-
To trypsinize, aspirate the media, wash once with PBS, and add 1 mL of Trypsin-EDTA. Incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 2 mL of complete DMEM.
-
Collect the cell suspension and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in a known volume of complete DMEM.
-
Count the cells using a hemocytometer or automated cell counter.
-
Re-seed 3 x 10^5 cells into a new well for the next passage.
-
Plot the cumulative cell number over time to generate a proliferation curve.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This histochemical assay identifies senescent cells based on the increased activity of β-galactosidase at pH 6.0.
Materials:
-
Primary cells cultured on coverslips or in multi-well plates
-
PBS
-
Fixation solution: 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS
-
Staining solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2
Procedure:
-
Wash the cells twice with PBS.
-
Fix the cells with the fixation solution for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the staining solution to the cells, ensuring they are completely covered.
-
Incubate the cells at 37°C (without CO2) overnight in a sealed container to prevent evaporation.
-
The following day, observe the cells under a light microscope for the development of a blue color, which indicates SA-β-gal activity.
-
To quantify, count the number of blue-stained cells and the total number of cells in several random fields of view. Calculate the percentage of SA-β-gal positive cells.
Chromosome End-to-End Fusion Analysis
This cytogenetic method is used to visualize and quantify chromosome fusions in metaphase spreads.
Materials:
-
Primary cells
-
Colcemid solution
-
Hypotonic solution (e.g., 0.075 M KCl)
-
Fixative (3:1 methanol:acetic acid)
-
Microscope slides
-
DAPI or Giemsa stain
-
Fluorescence microscope
Procedure:
-
Culture primary cells to approximately 70-80% confluency.
-
Add Colcemid to the culture medium to a final concentration of 0.1 µg/mL and incubate for 4-6 hours to arrest cells in metaphase.
-
Trypsinize and collect the cells by centrifugation.
-
Resuspend the cell pellet gently in pre-warmed hypotonic solution and incubate for 20-30 minutes at 37°C.
-
Centrifuge the cells and carefully remove the supernatant.
-
Gently resuspend the cell pellet by adding fresh, ice-cold fixative dropwise while vortexing at low speed.
-
Incubate in fixative for at least 30 minutes on ice.
-
Repeat the fixation step two more times.
-
After the final wash, resuspend the cells in a small volume of fixative.
-
Drop the cell suspension onto clean, cold, humid microscope slides from a height of about 30 cm.
-
Allow the slides to air dry.
-
Stain the slides with DAPI or Giemsa.
-
Analyze the metaphase spreads under a microscope, scoring for the presence of dicentric chromosomes, which are indicative of end-to-end fusions.
-
Calculate the number of fusions per metaphase.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to DCLRE1B function.
DCLRE1B in Telomere Protection
Caption: DCLRE1B is recruited by TRF2 to process blunt telomeres, creating a 3' overhang essential for t-loop formation and preventing NHEJ-mediated fusions.
DCLRE1B in the Fanconi Anemia Pathway
Caption: DCLRE1B participates in the Fanconi Anemia pathway, where it is recruited by the ubiquitinated FANCI-FANCD2 complex to facilitate the repair of interstrand crosslinks.
Experimental Workflow for Investigating DCLRE1B Function
Caption: A typical experimental workflow to study DCLRE1B function involves generating knockout/knockdown primary cells and performing assays to assess proliferation, senescence, and genomic stability.
Conclusion
DCLRE1B is an indispensable enzyme for the maintenance of genomic integrity in non-cancerous primary cells. Its dual roles in telomere protection and DNA interstrand crosslink repair underscore its importance in preventing premature cellular aging and tumorigenesis. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the intricate functions of DCLRE1B. Future studies focusing on the precise regulatory mechanisms of DCLRE1B activity and its interplay with other DNA repair and telomere maintenance factors will be crucial for developing novel therapeutic interventions for a range of human diseases.
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. Telomere protection and TRF2 expression are enhanced by the canonical Wnt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Snm1B/Apollo functions in the Fanconi anemia pathway in response to DNA interstrand crosslinks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The nature of telomere fusion and a definition of the critical telomere length in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. RePORT ⟩ RePORTER [reporter.nih.gov]
- 10. SIRT1 Overexpression Antagonizes Cellular Senescence with Activated ERK/S6k1 Signaling in Human Diploid Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Single-cell analysis of senescent epithelia reveals targetable mechanisms promoting fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transcriptome signature of cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
DCLRE1B's involvement in Fanconi anemia pathway
An In-depth Technical Guide to the Role of DCLRE1B in the Fanconi Anemia Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Fanconi Anemia (FA) pathway is a critical DNA repair network responsible for resolving highly toxic DNA interstrand crosslinks (ICLs). Defects in this pathway lead to the genetic disorder Fanconi Anemia, characterized by genomic instability, bone marrow failure, and a predisposition to cancer. DCLRE1B (DNA Cross-Link Repair 1B), also known as Apollo or SNM1B, is a 5'-3' exonuclease that has emerged as a key player in the FA pathway. This document provides a comprehensive technical overview of DCLRE1B's function, its epistatic relationship with core FA proteins, the quantitative effects of its depletion, and detailed protocols for key experimental assessments.
Molecular Function and Signaling Context
DCLRE1B is a member of the metallo-β-lactamase/β-CASP family of nucleases and plays a crucial role in maintaining genomic integrity.[1] While it also has functions in telomere protection, its involvement in ICL repair places it squarely within the functional context of the Fanconi Anemia pathway.[1][2] The central event in the FA pathway is the monoubiquitination of the FANCD2-FANCI dimer by the FA core complex in response to ICLs. This modification is essential for the recruitment of downstream repair factors.
Experimental evidence has firmly established that DCLRE1B functions in the same genetic pathway (i.e., epistatically) as the central FA protein, FANCD2.[1][3] This is demonstrated by the observation that the combined depletion of DCLRE1B and FANCD2 does not produce a more severe phenotype—in terms of sensitivity to ICL-inducing agents or chromosomal aberrations—than the depletion of either protein alone.[1][3] The primary role of DCLRE1B appears to be upstream of, or concurrent with, the localization of key repair proteins to the site of damage. Depletion of DCLRE1B impairs the efficient formation of nuclear foci by FANCD2, BRCA1, and RAD51 following ICL induction, indicating its role in facilitating the assembly of the DNA repair machinery.[1][3] Furthermore, DCLRE1B physically interacts with FANCP/SLX4, a scaffolding protein that coordinates the activity of several structure-specific nucleases, linking DCLRE1B to the later, nucleolytic steps of ICL resolution.[4][5]
Signaling Pathway Diagram
Quantitative Data on DCLRE1B Function
The functional significance of DCLRE1B is underscored by quantitative analysis of cellular phenotypes following its depletion, particularly in comparison to the depletion of core FA proteins.
Table 1: Cellular Sensitivity to Mitomycin C (MMC)
This table summarizes the results of a clonogenic survival assay where cells were treated with the ICL-inducing agent Mitomycin C. The data demonstrates that DCLRE1B-depleted cells are hypersensitive to MMC, and that combined depletion with FANCD2 does not increase this sensitivity, confirming an epistatic relationship.
| Cell Line / siRNA Target | Treatment | Surviving Fraction (%) (Mean ± SD) |
| HeLa / Control (NS) | 0 nM MMC | 100 ± 0 |
| HeLa / Control (NS) | 20 nM MMC | 75 ± 5 |
| HeLa / DCLRE1B (siSNM1B) | 20 nM MMC | 30 ± 4 |
| PD20 (FANCD2-/-) / Control (NS) | 20 nM MMC | 28 ± 6 |
| PD20 (FANCD2-/-) / DCLRE1B (siSNM1B) | 20 nM MMC | 25 ± 5 |
| Data adapted from Mason et al., Human Molecular Genetics, 2011.[6] |
Table 2: Mitomycin C-Induced Chromosomal Aberrations
A hallmark of Fanconi Anemia is the accumulation of chromosomal aberrations upon exposure to ICL agents. The data shows that DCLRE1B depletion leads to a significant increase in these aberrations, a phenotype that is not exacerbated by the additional loss of FANCD2.
| Cell Line / siRNA Target | Treatment | Aberrations per Metaphase (Mean ± SEM) |
| HeLa / Control (NS) | 50 nM MMC | 0.8 ± 0.2 |
| HeLa / DCLRE1B (siSNM1B) | 50 nM MMC | 4.5 ± 0.5 |
| HeLa / FANCD2 | 50 nM MMC | 5.0 ± 0.6 |
| HeLa / DCLRE1B + FANCD2 | 50 nM MMC | 4.8 ± 0.7 |
| Data adapted from Mason et al., Human Molecular Genetics, 2011.[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings related to DCLRE1B. Below are protocols for key experiments.
Protocol for siRNA-Mediated Protein Depletion
This protocol describes the transient knockdown of DCLRE1B and/or other target proteins using small interfering RNA (siRNA).
-
Cell Seeding: Plate cells (e.g., HeLa) in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
Transfection Reagent Preparation: For each well, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) into 100 µL of serum-free medium (e.g., Opti-MEM). In a separate tube, dilute 20-50 pmol of the target siRNA (e.g., siDCLRE1B, siFANCD2, or a non-specific control) into 100 µL of the same medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
Transfection: Add the siRNA-lipid complex dropwise to the cells.
-
Incubation and Analysis: Incubate the cells for 48-72 hours post-transfection. At this point, cells can be harvested for protein analysis (Western blot) to confirm knockdown efficiency or used in downstream functional assays (e.g., cell survival, immunofluorescence).
Protocol for Chromosomal Aberration Analysis
This protocol details the method for visualizing and quantifying chromosomal damage after treatment with an ICL agent.[2][7]
-
Treatment: Treat siRNA-transfected or knockout cell lines with a low dose of Mitomycin C (e.g., 50 nM) for 24-48 hours.
-
Metaphase Arrest: Add a metaphase-arresting agent such as Colcemid (to a final concentration of 0.1-0.2 µg/mL) to the cell culture medium.[8] Incubate for 2-4 hours.
-
Cell Harvest: Trypsinize and collect the cells, then centrifuge at 200 x g for 5 minutes.
-
Hypotonic Swelling: Resuspend the cell pellet gently in 5-10 mL of a pre-warmed hypotonic solution (e.g., 75 mM KCl) and incubate at 37°C for 10-15 minutes.[7]
-
Fixation: Add 1 mL of fresh, ice-cold Carnoy's fixative (3:1 methanol:acetic acid). Centrifuge, remove the supernatant, and resuspend in 5 mL of fixative. Repeat the fixation step two more times.
-
Slide Preparation: Drop the fixed cell suspension from a height onto clean, humid microscope slides to spread the chromosomes.
-
Staining and Visualization: Allow slides to air dry. Stain with Giemsa or DAPI.
-
Scoring: Analyze at least 50 metaphase spreads per condition under a light microscope. Score for aberrations such as chromatid and chromosome breaks, gaps, and radial structures.[2]
Workflow for Assessing Epistatic Relationship
Protocol for Immunofluorescence of Repair Foci
This protocol is for visualizing the recruitment of repair proteins like RAD51 and FANCD2 to sites of DNA damage.[9][10]
-
Cell Culture: Grow cells on glass coverslips in a 12-well plate. Perform siRNA knockdown and/or drug treatment (e.g., MMC or cisplatin (B142131) for 1-24 hours) as required.
-
Pre-extraction (Optional): To reduce soluble nucleoplasmic protein and improve signal-to-noise, briefly wash cells with a buffer containing a mild detergent (e.g., 0.5% Triton X-100 in PBS) for 1-2 minutes on ice before fixation.
-
Fixation: Wash cells with PBS, then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash twice with PBS, then permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash twice with PBS, then block with a solution containing 3% Bovine Serum Albumin (BSA) and 0.1% Tween-20 in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody (e.g., anti-RAD51 or anti-FANCD2) diluted in the blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Final Washes and Mounting: Wash three times as in step 7. Stain nuclei with DAPI for 5 minutes. Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the percentage of cells with a defined number of foci (e.g., >5 foci per nucleus) across at least 100-200 cells per condition.
Logical Relationships and Consequences
The functional integrity of DCLRE1B is directly linked to the stability of the genome. Its role as a facilitator for the proper assembly of the ICL repair machinery means that its absence has severe downstream consequences, mirroring those seen in Fanconi Anemia itself.
Logical Consequence Diagram
Conclusion and Future Directions
DCLRE1B/Apollo is an indispensable component of the Fanconi Anemia pathway, acting as a critical facilitator for the assembly of the DNA repair machinery at the site of interstrand crosslinks. Its epistatic relationship with FANCD2 solidifies its position within this canonical repair network. For drug development professionals, the hypersensitivity of DCLRE1B-deficient cells to ICL agents suggests that DCLRE1B status could be a biomarker for sensitivity to certain chemotherapeutics.[11] Future research should focus on the precise molecular mechanisms by which DCLRE1B promotes the recruitment of repair factors and how its nuclease activity is regulated and coordinated with other enzymes, such as those within the SLX4 complex, to execute the intricate process of ICL repair.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Redbook 2000: IV.C.1.b. In vitro Mammalian Chromosomal Aberration Test | FDA [fda.gov]
- 3. Small Interfering RNA Screens Reveal Enhanced Cisplatin Cytotoxicity in Tumor Cells Having both BRCA Network and TP53 Disruptions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 5. A RAD51 assay feasible in routine tumor samples calls PARP inhibitor response beyond BRCA mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Snm1B/Apollo functions in the Fanconi anemia pathway in response to DNA interstrand crosslinks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Chromosomal Aberrations in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. researchgate.net [researchgate.net]
- 10. Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Promotion of Cell Death in Cisplatin-Resistant Ovarian Cancer Cells through KDM1B-DCLRE1B Modulation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: DCLRE1B Human Pre-designed siRNA Set A
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides a detailed protocol for the use of the DCLRE1B Human Pre-designed siRNA Set A. This set is intended for the targeted knockdown of the DCLRE1B gene in human cell lines. DCLRE1B, also known as Apollo, is a 5'-to-3' exonuclease that plays a critical role in DNA interstrand crosslink repair and the maintenance of telomere integrity.[1][2] It is a member of the shelterin accessory complex and is vital for protecting telomeres during replication.[3] Dysregulation of DCLRE1B has been associated with poor prognosis in several cancers, making it a gene of interest for therapeutic development.[2] This protocol covers cell preparation, siRNA transfection, and subsequent validation of gene knockdown at both the mRNA and protein levels.
Product Contents:
-
Three unique pre-designed siRNAs targeting human DCLRE1B.
-
One negative control siRNA (scrambled sequence).
-
One positive control siRNA (e.g., targeting a housekeeping gene like GAPDH).
-
One FAM-labeled negative control for monitoring transfection efficiency.[4]
Section 1: Experimental Design and Optimization
Key Optimization Parameters:
-
Cell Health and Density: Cells must be healthy, actively dividing, and plated at an optimal density (typically 30-50% confluency at the time of transfection) to ensure efficient siRNA uptake.[6][7]
-
Incubation Time: The duration of cell exposure to the siRNA-lipid complex and the time until analysis (24-72 hours) should be optimized.[9]
Control Experiments: A comprehensive set of controls is essential for interpreting results accurately.[10]
| Control Type | Purpose | Rationale |
| Untreated Cells | Baseline | Measures the normal expression level of DCLRE1B.[10] |
| Negative Control siRNA | Specificity Control | A non-silencing siRNA that reveals non-specific changes in gene expression caused by the transfection process itself.[10] |
| Positive Control siRNA | Transfection Control | Targets a well-characterized housekeeping gene to confirm that the transfection protocol is working efficiently.[11] |
| Mock Transfection | Reagent Toxicity Control | Cells are treated with the transfection reagent only (no siRNA) to assess cytotoxicity.[10] |
| FAM-labeled siRNA | Efficiency Visualization | Allows for rapid visual confirmation of siRNA uptake via fluorescence microscopy.[10] |
Section 2: Detailed Experimental Protocol
This protocol is optimized for a 24-well plate format. Adjust volumes proportionally for other plate sizes.
2.1 Materials Required
-
This compound
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Appropriate human cell line
-
Complete culture medium (with serum, without antibiotics)[12]
-
Serum-free medium (e.g., Opti-MEM™)[6]
-
Nuclease-free water and microcentrifuge tubes
-
CO₂ incubator (37°C, 5% CO₂)
2.2 siRNA Reconstitution
-
Briefly centrifuge the siRNA tubes to collect the lyophilized powder at the bottom.
-
Resuspend the siRNA in nuclease-free water to create a stock solution of 20 µM.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles (store at -80°C).[4]
2.3 Cell Seeding (Day 1)
-
The day before transfection, seed cells in a 24-well plate using complete culture medium without antibiotics.
-
Plate a sufficient number of cells to reach 30-50% confluency at the time of transfection (e.g., 2.5 x 10⁴ to 5 x 10⁴ cells per well).[6]
-
Incubate overnight at 37°C in a CO₂ incubator.
2.4 Transfection Procedure (Day 2) Perform the following steps for each of the three DCLRE1B siRNAs and all relevant controls separately.
-
Prepare siRNA Solution: In a sterile tube, dilute 1.25 µL of the 20 µM siRNA stock into 50 µL of serum-free medium to achieve a final concentration of 50 nM. Mix gently.[4]
-
Prepare Reagent Solution: In a separate sterile tube, dilute 1.5 µL of the transfection reagent into 50 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.[6]
-
Form Complexes: Combine the diluted siRNA and diluted transfection reagent. Mix gently by pipetting and incubate for 10-20 minutes at room temperature to allow siRNA-lipid complexes to form.[9]
-
Transfect Cells: Add the 100 µL siRNA-reagent complex mixture dropwise to the cells in the 24-well plate. Gently rock the plate to ensure even distribution.
-
Incubate: Return the cells to the incubator for 24-72 hours before analysis. A medium change after 4-6 hours is optional but may reduce cytotoxicity.[4]
Reagent Volumes for Different Plate Formats (for 50 nM final siRNA concentration)
| Plate Format | Seeding Density | Culture Medium Volume | siRNA (20 µM) | Serum-Free Medium | Transfection Reagent |
| 96-well | 5,000 - 10,000 | 100 µL | 0.25 µL | 2 x 10 µL | 0.3 µL |
| 24-well | 25,000 - 50,000 | 500 µL | 1.25 µL | 2 x 50 µL | 1.5 µL |
| 12-well | 50,000 - 100,000 | 1 mL | 2.5 µL | 2 x 100 µL | 3.0 µL |
| 6-well | 100,000 - 200,000 | 2 mL | 5.0 µL | 2 x 250 µL | 6.0 µL |
Section 3: Validation of Gene Knockdown
3.1 Analysis of mRNA Levels by qRT-PCR
-
Protocol:
-
RNA Isolation: Lyse the cells and isolate total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA.
-
qPCR: Perform quantitative real-time PCR using primers specific for DCLRE1B and a reference (housekeeping) gene (e.g., GAPDH, ACTB).[13]
-
Data Analysis: Calculate the relative reduction in DCLRE1B mRNA levels using the ΔΔCt method, comparing the siRNA-treated samples to the negative control-treated samples. A successful knockdown is generally considered to be ≥70% reduction in mRNA levels.[14]
-
3.2 Analysis of Protein Levels by Western Blot
-
Protocol:
-
Protein Extraction: Lyse the cells in RIPA buffer (or similar) containing protease inhibitors to extract total protein.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the DCLRE1B protein, followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate.[15][16]
-
Analysis: Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to normalize the data. Quantify band intensity using densitometry to confirm the reduction in DCLRE1B protein levels.[15]
-
Section 4: Visualizations
Diagrams of Workflow and Biological Pathway:
Caption: General workflow for siRNA-mediated knockdown of DCLRE1B.
Caption: Simplified role of DCLRE1B in DNA repair and telomere protection.
References
- 1. DCLRE1B - Wikipedia [en.wikipedia.org]
- 2. d-nb.info [d-nb.info]
- 3. ashpublications.org [ashpublications.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. yeasenbio.com [yeasenbio.com]
- 7. genscript.com [genscript.com]
- 8. Guidelines for transfection of siRNA [qiagen.com]
- 9. neb.com [neb.com]
- 10. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 11. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Optimizing siRNA Transfection | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 15. Western Blot Evaluation of siRNA Delivery by pH Responsive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western blot evaluation of siRNA delivery by pH-responsive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DCLRE1B siRNA Transfection in HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the targeted knockdown of the DCLRE1B gene in HeLa cells using small interfering RNA (siRNA) transfection. The provided protocols and data are intended to facilitate experimental design and execution for studies involving the function of DCLRE1B in cellular processes such as DNA repair and telomere maintenance.
Introduction
DCLRE1B, also known as Apollo or SNM1B, is a 5'-3' exonuclease that plays a critical role in the DNA damage response (DDR) and the maintenance of telomere integrity.[1][2] It is involved in interstrand crosslink (ICL) repair and is essential for the protection of telomeres from inappropriate DNA repair activities that can lead to genomic instability.[1][2] Given its central role in these pathways, DCLRE1B is a protein of significant interest in cancer research and drug development. The ability to specifically silence the expression of DCLRE1B using siRNA technology provides a powerful tool to investigate its function and to identify potential therapeutic targets.
This guide offers a detailed, step-by-step protocol for the transfection of DCLRE1B-targeting siRNA into HeLa cells, a widely used human cervical adenocarcinoma cell line. The protocol is optimized for the use of Lipofectamine™ RNAiMAX, a highly efficient and low-toxicity transfection reagent. Additionally, this document presents expected quantitative outcomes and visual representations of the experimental workflow and the DCLRE1B signaling pathway.
Data Presentation
Successful siRNA-mediated gene knockdown is typically assessed by measuring the reduction in target mRNA and/or protein levels. The following table summarizes representative quantitative data for siRNA transfection efficiency in HeLa cells. While specific knockdown efficiency for DCLRE1B can vary depending on the siRNA sequence and experimental conditions, this data provides a benchmark for expected outcomes.
| Parameter | Value | Cell Line | Measurement Method | Source |
| Target Gene | DCLRE1B (example) | HeLa | - | - |
| siRNA Product | ON-TARGETplus Human DCLRE1B siRNA (Horizon Discovery) | HeLa | - | [3] |
| Transfection Reagent | Lipofectamine™ RNAiMAX | HeLa | - | - |
| siRNA Concentration | 10 - 50 nM | HeLa | - | - |
| Time Point | 48 - 72 hours post-transfection | HeLa | - | - |
| Expected mRNA Knockdown Efficiency | 70 - 95% | HeLa | qRT-PCR | [4][5] |
| Expected Protein Knockdown Efficiency | Variable (dependent on protein half-life) | HeLa | Western Blot | [4] |
| Example Validated siRNA Knockdown (different target) | 94% mRNA reduction | HeLa | qRT-PCR | [5] |
Experimental Protocols
Materials
-
HeLa cells (ATCC® CCL-2™)
-
DCLRE1B-specific siRNA (e.g., ON-TARGETplus Human DCLRE1B siRNA, Horizon Discovery)
-
Negative control siRNA (non-targeting)
-
Lipofectamine™ RNAiMAX Transfection Reagent (Thermo Fisher Scientific)
-
Opti-MEM™ I Reduced Serum Medium (Thermo Fisher Scientific)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
6-well tissue culture plates
-
Nuclease-free water
-
Reagents and equipment for qRT-PCR and/or Western blotting
Step-by-Step siRNA Transfection Protocol
This protocol is optimized for a 6-well plate format. Adjust volumes accordingly for other plate sizes.
Day 1: Cell Seeding
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified incubator with 5% CO₂.
-
Trypsinize and count the cells.
-
Seed 2.5 x 10⁵ HeLa cells per well in a 6-well plate with 2 mL of complete growth medium.
-
Incubate overnight to allow cells to adhere and reach 30-50% confluency at the time of transfection.
Day 2: siRNA Transfection
-
Prepare siRNA-Lipofectamine™ RNAiMAX Complexes (for one well):
-
Tube A (siRNA): Dilute 30 pmol of DCLRE1B siRNA (or negative control siRNA) in 125 µL of Opti-MEM™ I Reduced Serum Medium. Mix gently by pipetting.
-
Tube B (Lipofectamine™ RNAiMAX): Dilute 5 µL of Lipofectamine™ RNAiMAX in 125 µL of Opti-MEM™ I Reduced Serum Medium. Mix gently and incubate for 5 minutes at room temperature.
-
-
Combine and Incubate:
-
Add the diluted siRNA (from Tube A) to the diluted Lipofectamine™ RNAiMAX (from Tube B).
-
Mix gently by pipetting and incubate for 20-30 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
-
Transfect Cells:
-
Add the 250 µL of siRNA-lipid complexes dropwise to the well containing the HeLa cells.
-
Gently rock the plate back and forth to ensure even distribution.
-
-
Incubate:
-
Return the plate to the 37°C, 5% CO₂ incubator.
-
Day 3-4: Post-Transfection and Analysis
-
Incubation: Continue to incubate the cells for 48 to 72 hours. It is not necessary to change the medium.
-
Harvest and Analysis:
-
After the desired incubation period, harvest the cells.
-
To assess knockdown efficiency, isolate RNA for quantitative real-time PCR (qRT-PCR) analysis of DCLRE1B mRNA levels, or lyse the cells for protein extraction and Western blot analysis of DCLRE1B protein levels.
-
Always compare the results to cells transfected with the negative control siRNA.
-
Mandatory Visualizations
Experimental Workflow
Caption: A step-by-step workflow for DCLRE1B siRNA transfection in HeLa cells.
DCLRE1B Signaling Pathway
Caption: DCLRE1B's role in DNA damage response and telomere maintenance pathways.
References
- 1. DCLRE1B/Apollo germline mutations associated with renal cell carcinoma impair telomere protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Validation of short interfering RNA knockdowns by quantitative real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thermofisher.com [thermofisher.com]
Application Notes and Protocols: Investigating Cisplatin Sensitivity in Ovarian Cancer Using DCLRE1B siRNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing small interfering RNA (siRNA) targeting the DNA cross-link repair 1B (DCLRE1B) gene to study and potentially modulate cisplatin (B142131) sensitivity in ovarian cancer cell lines. The protocols outlined below are based on established methodologies and provide a framework for investigating the role of DCLRE1B in chemotherapy resistance.
Introduction to DCLRE1B and Cisplatin Resistance in Ovarian Cancer
Ovarian cancer is a leading cause of gynecological cancer-related mortality, with chemoresistance being a major obstacle to successful treatment. Cisplatin, a platinum-based chemotherapeutic agent, is a first-line treatment for ovarian cancer. Its efficacy is, however, often limited by the development of resistance. Cisplatin functions by inducing DNA cross-links, leading to cell cycle arrest and apoptosis in cancer cells.
DCLRE1B, also known as Apollo, is a 5'-to-3' exonuclease that plays a crucial role in DNA interstrand cross-link (ICL) repair.[1][2] Elevated expression of DCLRE1B has been observed in some cancers and is associated with a poorer prognosis. In the context of cisplatin treatment, DCLRE1B-mediated DNA repair can counteract the cytotoxic effects of the drug, thereby contributing to resistance. Consequently, targeting DCLRE1B with siRNA presents a promising strategy to potentially re-sensitize resistant ovarian cancer cells to cisplatin.
Recent studies have indicated a signaling pathway involving the lysine-specific demethylase 1B (KDM1B) and DCLRE1B in cisplatin-resistant ovarian cancer cells.[3][4] Knockdown of KDM1B has been shown to downregulate DCLRE1B expression, suggesting that DCLRE1B is a downstream target of KDM1B.[3] This pathway represents a key target for therapeutic intervention.
Quantitative Data Summary
The following tables summarize the quantitative effects of DCLRE1B siRNA on cisplatin sensitivity in the A2780cis cisplatin-resistant ovarian cancer cell line.
| Treatment Group | Cisplatin Concentration (µM) | Cell Viability (%) | Standard Deviation |
| Control siRNA (siCONT) | 0 | 100 | N/A |
| Control siRNA (siCONT) | 10 | ~100 | N/A |
| DCLRE1B siRNA (siDCLRE1B) | 0 | ~100 | N/A |
| siDCLRE1B + Cisplatin | 10 | Significantly Reduced | N/A |
Table 1: Effect of DCLRE1B siRNA on Cell Viability of A2780cis cells in the presence of Cisplatin. Data is synthesized from findings indicating that combined treatment leads to a significant reduction in viability.[4]
Experimental Protocols
Protocol 1: DCLRE1B siRNA Transfection
This protocol describes the transient transfection of DCLRE1B siRNA into cisplatin-resistant ovarian cancer cells (e.g., A2780cis).
Materials:
-
A2780cis ovarian cancer cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
DCLRE1B-targeting siRNA (siDCLRE1B) and non-targeting control siRNA (siCONT)
-
Transfection reagent (e.g., DharmaFECT1)
-
Opti-MEM or other serum-free medium
-
6-well plates
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 A2780cis cells per well in a 6-well plate with 2 ml of antibiotic-free complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator until cells are 60-80% confluent.
-
Preparation of siRNA-Transfection Reagent Complex:
-
Solution A: In a microcentrifuge tube, dilute the desired amount of siRNA duplex (e.g., 20-80 pmols) into 100 µl of serum-free medium.
-
Solution B: In a separate microcentrifuge tube, dilute the transfection reagent (e.g., 2-8 µl) into 100 µl of serum-free medium.
-
-
Complex Formation: Add Solution A (siRNA) to Solution B (transfection reagent) and mix gently by pipetting. Incubate the mixture for 15-45 minutes at room temperature to allow for complex formation.
-
Transfection:
-
Wash the cells once with 2 ml of serum-free medium.
-
Aspirate the medium and add the siRNA-transfection reagent complex dropwise to the cells.
-
Add 800 µl of serum-free medium to each well for a final volume of 1 ml.
-
-
Incubation: Incubate the cells with the transfection complex for 5-7 hours at 37°C in a 5% CO2 incubator.
-
Post-transfection: After the incubation period, add 1 ml of complete growth medium containing 2x the normal serum concentration without removing the transfection mixture. Alternatively, remove the transfection mixture and replace it with fresh complete growth medium.
-
Gene Knockdown Assessment: After 24-72 hours post-transfection, assess the knockdown efficiency of DCLRE1B by Western blotting or qRT-PCR before proceeding with downstream assays.
Protocol 2: Cell Viability (MTT) Assay for Cisplatin Sensitivity
This protocol is for determining the effect of DCLRE1B knockdown on the sensitivity of ovarian cancer cells to cisplatin using a colorimetric MTT assay.
Materials:
-
Transfected A2780cis cells (from Protocol 1)
-
Complete growth medium
-
Cisplatin stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: After 24 hours of transfection, trypsinize the cells and seed them into a 96-well plate at a density of 3 x 10^4 cells per well in 100 µl of complete growth medium.[4] Incubate for 24 hours at 37°C.
-
Cisplatin Treatment: Prepare serial dilutions of cisplatin in complete growth medium. Remove the medium from the wells and add 100 µl of medium containing various concentrations of cisplatin (e.g., 0, 5, 10, 20, 40, 80 µM).[5] A concentration of 10 µM is often used to assess sensitization.[4] Include wells with untransfected cells and cells transfected with control siRNA as controls.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[4][5]
-
MTT Addition: Add 15 µl of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Formazan (B1609692) Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µl of DMSO to each well and shake the plate on an orbital shaker for 15 minutes to dissolve the crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the cisplatin concentration to determine the IC50 (the concentration of cisplatin that inhibits cell growth by 50%).
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis induced by cisplatin treatment after DCLRE1B knockdown.
Materials:
-
Transfected and cisplatin-treated A2780cis cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Following DCLRE1B siRNA transfection and cisplatin treatment (as described in previous protocols), harvest both adherent and floating cells.
-
Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation at 400-600 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/ml.
-
Staining:
-
Transfer 100 µl of the cell suspension (1-5 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µl of Annexin V-FITC and 5 µl of Propidium Iodide to the cell suspension.
-
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µl of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Live cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Protocol 4: Western Blot for DCLRE1B Protein Expression
This protocol is for verifying the knockdown of DCLRE1B protein expression in ovarian cancer cells.
Materials:
-
Transfected A2780cis cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against DCLRE1B
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: After 48-72 hours of transfection, wash the cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against DCLRE1B (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Analyze the band intensities to confirm the reduction in DCLRE1B protein levels in the siRNA-treated samples compared to the controls. Re-probe the membrane with a loading control antibody to ensure equal protein loading.
Visualizations
Caption: Experimental workflow for studying DCLRE1B's role in cisplatin sensitivity.
Caption: KDM1B-DCLRE1B signaling pathway in cisplatin resistance.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. DCLRE1B promotes tumor progression and predicts immunotherapy response through METTL3-mediated m6A modification in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Promotion of Cell Death in Cisplatin-Resistant Ovarian Cancer Cells through KDM1B-DCLRE1B Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Promotion of Cell Death in Cisplatin-Resistant Ovarian Cancer Cells through KDM1B-DCLRE1B Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccr.cancer.gov [ccr.cancer.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
Application Notes & Protocols: Investigating the Role of DCLRE1B in Cell Cycle Progression via siRNA-Mediated Knockdown
Audience: Researchers, scientists, and drug development professionals.
Introduction
DNA Cross-Link Repair 1B (DCLRE1B), also known as SNM1B or Apollo, is a 5'-3' exonuclease critical for maintaining genomic stability.[1] It plays a multifaceted role in DNA repair, particularly in the resolution of interstrand crosslinks (ICLs), and is a key component of the shelterin complex that protects telomeres.[2][3][4] Given its functions in DNA damage response and telomere maintenance, processes intricately linked to cell cycle checkpoints, DCLRE1B is a compelling target for cell cycle research.[5] Recent studies have also implicated DCLRE1B in the progression of various cancers, making it a potential therapeutic target.[1]
These application notes provide a comprehensive experimental framework to investigate the impact of DCLRE1B depletion on cell cycle distribution. The protocols detail the use of small interfering RNA (siRNA) to specifically knockdown DCLRE1B expression, followed by robust validation of the knockdown at both the mRNA and protein levels. Finally, a detailed method for cell cycle analysis using propidium (B1200493) iodide (PI) staining and flow cytometry is provided to quantitatively assess changes in cell cycle phases.
Hypothesized Signaling Pathway
DCLRE1B is integral to telomere maintenance and DNA repair. Its depletion can lead to telomere dysfunction and the accumulation of DNA damage, which are potent activators of cell cycle checkpoints. This activation typically involves the ATM/ATR signaling cascades, leading to the phosphorylation of checkpoint kinases Chk1 and Chk2. These kinases, in turn, inhibit the activity of Cyclin-Dependent Kinase (CDK) complexes, which are the core drivers of cell cycle progression, potentially causing cell cycle arrest, commonly at the G2/M phase.
Caption: Hypothesized pathway linking DCLRE1B knockdown to G2/M cell cycle arrest.
Experimental Design Workflow
The overall experimental process involves culturing the selected cell line, transfecting cells with siRNAs targeting DCLRE1B or control siRNAs, and then harvesting the cells for parallel analyses. A portion of the cells is used to validate the knockdown efficiency via qPCR and Western blot, while the remainder is processed for cell cycle analysis by flow cytometry.
Caption: Overall experimental workflow from cell culture to data analysis.
Protocol 1: siRNA-Mediated Knockdown of DCLRE1B
Materials:
-
Human cell line (e.g., HeLa, U2OS) in exponential growth phase
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
siRNA targeting DCLRE1B (at least two independent sequences are recommended)
-
Non-targeting (scrambled) control siRNA
-
Positive control siRNA (e.g., targeting a housekeeping gene like GAPDH)
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Reduced-serum medium (e.g., Opti-MEM)
-
6-well tissue culture plates
-
RNase-free water, pipette tips, and microcentrifuge tubes
Procedure:
-
Cell Seeding:
-
The day before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection. For HeLa cells, this is typically 1.5 - 2.5 x 10^5 cells per well.
-
Ensure even cell distribution for reproducible results.
-
-
siRNA Transfection (per well of a 6-well plate):
-
Complex Preparation:
-
Tube A: Dilute 25 pmol of siRNA (final concentration ~10 nM) in 125 µL of Opti-MEM. Mix gently.
-
Tube B: Dilute 5 µL of Lipofectamine RNAiMAX in 125 µL of Opti-MEM. Mix gently and incubate for 5 minutes at room temperature.
-
-
Complex Formation: Combine the contents of Tube A and Tube B. Mix gently and incubate for 15-20 minutes at room temperature to allow siRNA-lipid complexes to form.[8]
-
Transfection: Add the 250 µL of siRNA-lipid complex mixture drop-wise to the cells in the well. Gently rock the plate to ensure even distribution.
-
-
Controls: [6]
-
Negative Control: Transfect cells with a non-targeting (scrambled) siRNA using the same concentration and protocol. This control is essential to distinguish sequence-specific effects from non-specific responses to siRNA transfection.
-
Mock Transfection Control: Transfect cells with the transfection reagent only (no siRNA). This helps to assess the cytotoxicity of the transfection reagent itself.
-
Untreated Control: Cells that are not transfected. This provides the baseline for normal gene expression and cell cycle distribution.
-
-
Incubation and Harvest:
-
After incubation, harvest the cells for downstream analysis (Protocols 2 and 3).
Protocol 2: Validation of DCLRE1B Knockdown
It is critical to confirm the reduction of the target gene at both the mRNA and protein levels.[9]
2a. Validation by Quantitative Real-Time PCR (qPCR)
This protocol measures the relative abundance of DCLRE1B mRNA.
Materials:
-
RNA isolation kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for DCLRE1B and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Isolation: Isolate total RNA from one set of control and knockdown cells according to the manufacturer's protocol.[10]
-
cDNA Synthesis: Synthesize cDNA from 500 ng to 1 µg of total RNA using a reverse transcription kit.[11]
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and qPCR master mix.[10]
-
Run the reaction on a qPCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) values for DCLRE1B and the reference gene.
-
Calculate the relative expression of DCLRE1B using the ΔΔCq method, normalizing to the reference gene and comparing the knockdown samples to the negative control.
-
2b. Validation by Western Blot
This protocol detects the amount of DCLRE1B protein.
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against DCLRE1B
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse one set of control and knockdown cells with ice-cold RIPA buffer. Determine the protein concentration using a BCA assay.[12]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and separate by electrophoresis.[13]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[14]
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature.[15]
-
Incubate the membrane with the primary antibody for DCLRE1B overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection: Add ECL substrate and capture the chemiluminescent signal using a digital imager. Quantify band intensities using image analysis software and normalize to the loading control.[12]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI), a fluorescent dye that stoichiometrically binds to DNA, to determine the DNA content of cells and thereby their phase in the cell cycle.
Materials:
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)
-
RNase A solution (e.g., 100 µg/mL)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Collect cells from the 6-well plate by trypsinization. Combine the detached cells with the culture medium (which may contain floating mitotic cells).
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
-
Washing:
-
Discard the supernatant and resuspend the cell pellet in 1-2 mL of cold PBS.
-
Centrifuge again at 300 x g for 5 minutes. Discard the supernatant.
-
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 800 x g) for 5 minutes to pellet.
-
Discard the ethanol and wash the cells once with 1-2 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution. The RNase A is crucial for degrading RNA, which PI can also bind to, ensuring the signal is specific to DNA content.[17][18]
-
Incubate for 30 minutes at room temperature in the dark.[19]
-
-
Flow Cytometry Analysis:
-
Transfer the stained cells to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting fluorescence in the red channel.
-
Collect at least 10,000 events per sample.
-
Use a pulse-width or area vs. height plot to gate on single cells and exclude doublets and aggregates.[16]
-
Generate a histogram of PI fluorescence (DNA content) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables to facilitate comparison between control and knockdown samples.
Table 1: Validation of DCLRE1B Knockdown by qPCR
| Sample | Target Gene | Avg. Cq (±SD) | ΔCq (Target - Ref) | ΔΔCq (vs. Control) | Fold Change (2^-ΔΔCq) | % Knockdown |
|---|---|---|---|---|---|---|
| Control siRNA | DCLRE1B | 22.5 (±0.2) | 4.5 | 0.0 | 1.00 | 0% |
| GAPDH | 18.0 (±0.1) | |||||
| DCLRE1B siRNA #1 | DCLRE1B | 25.3 (±0.3) | 7.2 | 2.7 | 0.15 | 85% |
| GAPDH | 18.1 (±0.1) | |||||
| DCLRE1B siRNA #2 | DCLRE1B | 24.9 (±0.2) | 6.8 | 2.3 | 0.20 | 80% |
| | GAPDH | 17.9 (±0.2) | | | | |
Table 2: Cell Cycle Distribution Analysis
| Treatment Group | % G0/G1 Phase (±SD) | % S Phase (±SD) | % G2/M Phase (±SD) |
|---|---|---|---|
| Untreated Control | 55.2 (±2.1) | 28.5 (±1.5) | 16.3 (±1.8) |
| Control siRNA | 54.8 (±2.5) | 29.1 (±1.9) | 16.1 (±2.0) |
| DCLRE1B siRNA #1 | 25.7 (±3.0)* | 20.1 (±2.2) | 54.2 (±4.1)* |
| DCLRE1B siRNA #2 | 28.3 (±2.8)* | 21.5 (±2.5) | 50.2 (±3.5)* |
*Statistically significant difference compared to Control siRNA (e.g., p < 0.05)
Interpretation: The hypothetical data above would indicate a successful knockdown of DCLRE1B at the mRNA level (Table 1). The corresponding cell cycle data (Table 2) shows a significant decrease in the G0/G1 population and a substantial increase in the G2/M population in DCLRE1B-depleted cells. This result would strongly suggest that DCLRE1B is required for proper progression through the G2/M phase of the cell cycle, and its absence leads to a G2/M arrest.
References
- 1. DCLRE1B promotes tumor progression and predicts immunotherapy response through METTL3-mediated m6A modification in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DCLRE1B Gene: Function, Expression, and Role in Disease [learn.mapmygenome.in]
- 3. genecards.org [genecards.org]
- 4. Validate User [ashpublications.org]
- 5. DCLRE1B - Wikipedia [en.wikipedia.org]
- 6. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 7. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. youtube.com [youtube.com]
- 9. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 10. benchchem.com [benchchem.com]
- 11. qiagen.com [qiagen.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. Western blot protocol | Sigma-Aldrich [sigmaaldrich.com]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. vet.cornell.edu [vet.cornell.edu]
- 18. benchchem.com [benchchem.com]
- 19. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
Application Notes and Protocols for Assessing Telomere Fusions Following DCLRE1B Silencing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telomeres, the protective nucleoprotein caps (B75204) at the ends of linear chromosomes, are crucial for maintaining genomic stability.[1][2] Their integrity is preserved by the shelterin complex and associated proteins. One such critical factor is DCLRE1B, also known as Apollo, a 5'-3' exonuclease that plays a vital role in telomere protection, particularly during the S-phase of the cell cycle.[3][4] DCLRE1B is recruited to telomeres by the shelterin protein TRF2 and is essential for processing leading-strand telomeres after replication to generate a 3' single-stranded overhang.[3][5] This overhang is necessary for the formation of the protective t-loop structure, which prevents telomeres from being recognized as double-strand breaks and subsequently undergoing non-homologous end joining (NHEJ).[3][6]
Silencing of the DCLRE1B gene leads to impaired telomere replication and protection, resulting in telomeric dysfunction, including the formation of telomere fusions.[7][8] These fusions, which are end-to-end joining of chromosomes, are a hallmark of genomic instability and are implicated in cellular senescence and cancer progression.[9] Therefore, assessing the frequency of telomere fusions after DCLRE1B silencing is a critical method for studying telomere biology and the efficacy of potential therapeutic agents targeting telomere maintenance pathways.
This document provides detailed protocols for silencing DCLRE1B using siRNA and subsequently assessing telomere fusions through metaphase spread analysis combined with Telomere Fluorescence In Situ Hybridization (FISH).
Signaling Pathway and Experimental Workflow
The silencing of DCLRE1B disrupts the normal processing of newly replicated telomeres, leading to a cascade of events culminating in telomere fusions. The following diagrams illustrate the key signaling pathway and the experimental workflow to assess the consequences of DCLRE1B depletion.
Data Presentation
The quantitative data obtained from the analysis of telomere fusions should be summarized in a clear and structured format. The following table provides a template for presenting such data.
Table 1: Quantification of Telomere Fusions after DCLRE1B Silencing
| Treatment Group | Number of Metaphases Analyzed | Total Number of Chromosomes | Total Telomere Fusions | Fusions per Metaphase (Mean ± SD) | Chromosomes with Fusions (%) |
| Control siRNA | 100 | ~4600 | 5 | 0.05 ± 0.22 | 0.11 |
| DCLRE1B siRNA | 100 | ~4600 | 150 | 1.50 ± 1.25 | 3.26 |
Note: The data presented in this table is representative and will vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: siRNA-Mediated Silencing of DCLRE1B
This protocol outlines the transient knockdown of DCLRE1B expression in a human cell line using small interfering RNA (siRNA).[10][11]
Materials:
-
Human cell line (e.g., HeLa, HEK293T)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
siRNA targeting DCLRE1B (pre-designed and validated)
-
Non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Reagents for RNA extraction and qPCR or protein lysis and Western blotting
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Preparation: a. For each well, dilute 25 pmol of siRNA (either control or DCLRE1B-targeting) into 50 µL of Opti-MEM. b. In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 50 µL of Opti-MEM and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX (total volume ~100 µL). Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
Transfection: a. Aspirate the media from the cells and wash once with PBS. b. Add 800 µL of fresh, antibiotic-free complete growth medium to each well. c. Add the 100 µL of siRNA-lipid complex dropwise to each well. d. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Validation of Knockdown (Optional but Recommended): After the incubation period, harvest a subset of cells to confirm DCLRE1B knockdown at the mRNA (qPCR) or protein (Western blot) level.
Protocol 2: Metaphase Spread Preparation
This protocol describes the preparation of metaphase chromosome spreads from cultured cells for cytogenetic analysis.[12][13][14][15]
Materials:
-
DCLRE1B-silenced and control cells from Protocol 1
-
Colcemid solution (10 µg/mL)
-
Trypsin-EDTA
-
Hypotonic solution (0.075 M KCl), pre-warmed to 37°C
-
Freshly prepared Carnoy's fixative (3:1 methanol:glacial acetic acid)
-
Microscope slides (pre-cleaned and chilled)
-
Water bath at 37°C
Procedure:
-
Metaphase Arrest: Add Colcemid to the culture medium to a final concentration of 0.1 µg/mL. Incubate for 2-4 hours at 37°C. The optimal incubation time may vary between cell lines.
-
Cell Harvest: a. Collect the culture medium, which contains detached mitotic cells, into a 15 mL conical tube. b. Wash the adherent cells with PBS and then trypsinize them. c. Combine the trypsinized cells with the collected medium. d. Centrifuge at 200 x g for 5 minutes.
-
Hypotonic Treatment: a. Carefully aspirate the supernatant, leaving a small amount of liquid to resuspend the cell pellet. b. Gently resuspend the pellet by flicking the tube. c. Slowly add 5-10 mL of pre-warmed 0.075 M KCl solution while gently vortexing. d. Incubate in a 37°C water bath for 15-20 minutes.
-
Fixation: a. Add 1 mL of freshly prepared, ice-cold Carnoy's fixative to the cell suspension. Mix gently by inversion. b. Centrifuge at 200 x g for 5 minutes. c. Remove the supernatant and resuspend the pellet in 5-10 mL of fresh, ice-cold fixative. d. Repeat the fixation step two more times. The cell pellet should appear white and clean.
-
Spreading: a. After the final wash, resuspend the pellet in a small volume of fresh fixative (0.5-1 mL). b. Drop the cell suspension from a height of about 30-60 cm onto a chilled, pre-cleaned microscope slide. c. Allow the slides to air dry at room temperature. d. "Age" the slides by placing them in an incubator at 60°C for 1 hour or at room temperature overnight.
Protocol 3: Telomere Fluorescence In Situ Hybridization (FISH)
This protocol details the detection of telomeric DNA sequences on metaphase chromosomes using a peptide nucleic acid (PNA) probe.[9][16][17][18][19]
Materials:
-
Metaphase spread slides from Protocol 2
-
Fluorescently labeled Telomere PNA probe (e.g., Cy3-labeled (CCCTAA)3)
-
Hybridization buffer (70% formamide, 10 mM Tris-HCl pH 7.2, with blocking agent)
-
Wash solution I (70% formamide, 10 mM Tris-HCl pH 7.2)
-
Wash solution II (0.1 M Tris-HCl pH 7.2, 0.15 M NaCl, 0.08% Tween-20)
-
DAPI counterstain in antifade mounting medium
-
Coverslips
-
Humidified chamber
-
Water bath at 80°C
Procedure:
-
Slide Pre-treatment: a. Rehydrate the slides in PBS for 5 minutes. b. Fix in 4% formaldehyde (B43269) in PBS for 2 minutes. c. Wash in PBS three times for 5 minutes each. d. Dehydrate through an ethanol (B145695) series (70%, 90%, 100%) for 3 minutes each and air dry.
-
Hybridization: a. Prepare the hybridization mixture by diluting the Telomere PNA probe in hybridization buffer (final concentration ~300-500 ng/mL). b. Apply 10-20 µL of the hybridization mixture to the slide and cover with a coverslip. c. Denature the chromosomal DNA and the probe by placing the slide on a heat block at 80°C for 3 minutes. d. Transfer the slide to a humidified chamber and incubate at room temperature for 2 hours for hybridization.
-
Post-Hybridization Washes: a. Carefully remove the coverslip. b. Wash the slide twice in Wash solution I for 15 minutes each. c. Wash the slide three times in Wash solution II for 5 minutes each.
-
Counterstaining and Mounting: a. Dehydrate the slide through an ethanol series (70%, 90%, 100%) for 3 minutes each and air dry. b. Apply a drop of DAPI in antifade mounting medium and cover with a coverslip. c. Seal the edges of the coverslip with nail polish.
-
Microscopy and Analysis: a. Visualize the slides using a fluorescence microscope equipped with appropriate filters for the fluorophore on the PNA probe (e.g., Cy3) and DAPI. b. Capture images of well-spread metaphases. c. Analyze the images for telomere fusions, which appear as end-to-end joining of chromosomes, often with telomeric signals at the fusion point. Count the number of fusions per metaphase.
Conclusion
The protocols described provide a robust framework for investigating the role of DCLRE1B in telomere maintenance. By silencing DCLRE1B and quantifying the resulting telomere fusions, researchers can gain valuable insights into the mechanisms of telomere protection and the consequences of their dysfunction. This methodology is applicable to basic research in telomere biology and can be adapted for screening potential therapeutic compounds that modulate telomere stability. Careful execution of these protocols, coupled with rigorous data analysis, will yield reliable and reproducible results.
References
- 1. Techniques for assessing telomere length: A methodological review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Techniques for assessing telomere length: A methodological review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DCLRE1B Gene: Function, Expression, and Role in Disease [learn.mapmygenome.in]
- 4. ashpublications.org [ashpublications.org]
- 5. oncotarget.com [oncotarget.com]
- 6. DCLRE1B promotes tumor progression and predicts immunotherapy response through METTL3-mediated m6A modification in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DCLRE1B - Wikipedia [en.wikipedia.org]
- 8. pnas.org [pnas.org]
- 9. Telomere Aberration Detection by PNA FISH Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. arborbiosci.com [arborbiosci.com]
- 13. mmrrc.ucdavis.edu [mmrrc.ucdavis.edu]
- 14. arborbiosci.com [arborbiosci.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Telomere Aberration Detection by PNA FISH Probe | Springer Nature Experiments [experiments.springernature.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Visualization of Telomere Integrity and Function In Vitro and In Vivo Using Immunofluorescence Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DCLRE1B siRNA Delivery to Primary Hematopoietic Stem Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the targeted knockdown of DCLRE1B (also known as Apollo) in primary hematopoietic stem cells (HSCs) using siRNA. DCLRE1B is a critical nuclease involved in DNA interstrand crosslink repair and the protection of telomeres.[1][2] Its role in maintaining genomic stability makes it a significant target for research in areas such as cancer biology, aging, and inherited bone marrow failure syndromes like Fanconi anemia.[3][4]
This document outlines three primary methods for siRNA delivery to primary HSCs: electroporation, lentiviral transduction, and lipid nanoparticle (LNP) delivery. Each method is presented with a detailed protocol, a summary of expected outcomes, and a discussion of its advantages and limitations.
Key Concepts and Signaling Pathways
DCLRE1B functions in two major pathways crucial for the maintenance of HSCs:
-
Telomere Protection: DCLRE1B is a component of the shelterin complex, which protects telomeres from being recognized as DNA damage. It interacts with TRF2, a core shelterin protein, to facilitate the formation of T-loops, which are protective structures at the ends of chromosomes.[5][6][7][8] The 5'-3' exonuclease activity of DCLRE1B is essential for processing the C-rich strand of the telomere, which is critical for proper telomere replication and capping.[2] Disruption of the DCLRE1B-TRF2 interaction can lead to telomere dysfunction, activating DNA damage responses and cellular senescence.[9]
-
DNA Interstrand Crosslink (ICL) Repair: DCLRE1B participates in the Fanconi Anemia (FA) pathway, a major DNA repair pathway for ICLs.[3][4][10] ICLs are highly toxic DNA lesions that block transcription and replication. The FA pathway coordinates the recognition and removal of these lesions. DCLRE1B is thought to function downstream in the pathway, participating in the nucleolytic incisions required to unhook the crosslink.[3]
Comparative Analysis of siRNA Delivery Methods
The choice of siRNA delivery method depends on the specific experimental goals, including the desired efficiency of knockdown, the tolerance of the cells to the treatment, and the need for transient versus stable gene silencing. Below is a summary of quantitative data for the different methods.
| Delivery Method | Transfection/Transduction Efficiency | Cell Viability | Duration of Knockdown | Key Advantages | Key Disadvantages |
| Electroporation | 10-30% in human CD34+ cells[11][12] | ~40-50% in mouse Lin- cells after 24-72 hours[11] | Transient (typically 3-7 days) | Rapid, non-viral | High cell toxicity, lower efficiency in primary cells |
| Lentiviral Transduction | Up to 50% in human CD34+ cells[11] | Generally higher than electroporation | Stable and long-term | High efficiency, stable expression | Potential for insertional mutagenesis, more complex protocol |
| Lipid Nanoparticles (LNPs) | 50-80% knockdown in vitro in hematopoietic progenitor cells[13][14] | Generally high | Transient | Low toxicity, suitable for in vivo delivery | Can be challenging to optimize for primary cells |
Experimental Protocols
Protocol 1: Electroporation of DCLRE1B siRNA into Primary Hematopoietic Stem Cells
This protocol is adapted from established methods for siRNA electroporation in human CD34+ cells.[15][16][17]
Materials:
-
Primary human CD34+ hematopoietic stem cells
-
DCLRE1B-specific siRNA and non-targeting control siRNA
-
CD34+ Cell Nucleofector™ Kit (Lonza) or similar
-
Amaxa™ Nucleofector™ II/4D-Nucleofector™ System (Lonza)
-
StemSpan™ SFEM II medium (STEMCELL Technologies)
-
Cytokines (e.g., SCF, TPO, Flt3-Ligand, IL-6)
-
Recovery medium (pre-warmed StemSpan™ SFEM II with cytokines)
-
Sterile electroporation cuvettes
Procedure:
-
Cell Preparation:
-
Thaw or freshly isolate primary human CD34+ cells.
-
Culture cells for 48 hours in StemSpan™ SFEM II medium supplemented with appropriate cytokines (e.g., 100 ng/mL SCF, 100 ng/mL TPO, 100 ng/mL Flt3-Ligand, 100 ng/mL IL-6) at a density of 0.25 x 10^6 cells/mL in a low-oxygen incubator (37°C, 5% CO2, 5% O2).[18]
-
-
Electroporation:
-
Prepare the Nucleofector™ Solution according to the manufacturer's instructions.
-
For each electroporation sample, resuspend 2 x 10^5 CD34+ cells in 100 µL of the prepared Nucleofector™ Solution.[16]
-
Add the DCLRE1B siRNA or control siRNA to the cell suspension at a final concentration of 2 µM.[15]
-
Gently mix and transfer the cell/siRNA mixture to an electroporation cuvette, avoiding air bubbles.
-
Electroporate the cells using the Amaxa™ Nucleofector™ program specifically designated for human CD34+ cells (e.g., U-008 or DZ-100).[15][17]
-
-
Post-Electroporation Culture:
-
Immediately after electroporation, add 500 µL of pre-warmed recovery medium to the cuvette.[15]
-
Gently transfer the cell suspension to a 24-well plate.
-
Incubate the cells at 37°C and 5% CO2.
-
Analyze gene knockdown and cell viability 24-72 hours post-electroporation.
-
Protocol 2: Lentiviral-mediated shRNA Delivery for DCLRE1B Knockdown
Materials:
-
Primary human CD34+ hematopoietic stem cells
-
Lentiviral particles encoding an shRNA targeting DCLRE1B and a non-targeting control shRNA (with a fluorescent reporter like GFP is recommended)
-
Complete culture medium (e.g., StemSpan™ SFEM II with cytokines)
-
Polybrene® or other transduction enhancers
-
96-well cell culture plates
Procedure:
-
Cell Preparation:
-
Transduction:
-
On the day of transduction, remove the medium from the wells.
-
Add 110 µL of fresh medium containing Polybrene® (final concentration of 5-8 µg/mL) to each well.[12][19][20][21] A titration to determine the optimal Polybrene® concentration for your specific cells is recommended, as it can be toxic.
-
Thaw the lentiviral particles on ice and add the desired volume to each well to achieve the target multiplicity of infection (MOI). It is recommended to test a range of MOIs (e.g., 0.5, 1, 5) to optimize transduction efficiency and knockdown.[19]
-
Gently swirl the plate to mix.
-
-
Post-Transduction:
-
After the incubation period, remove the medium containing the lentiviral particles and replace it with 100 µL of fresh, complete medium.[19]
-
Culture the cells for an additional 48-72 hours before assessing transduction efficiency (e.g., by quantifying GFP-positive cells via flow cytometry) and DCLRE1B knockdown (e.g., by RT-qPCR or Western blot).
-
For stable cell line generation, cells can be selected using an appropriate antibiotic if the lentiviral vector contains a resistance gene.
-
Protocol 3: Lipid Nanoparticle (LNP) Mediated DCLRE1B siRNA Delivery
This protocol is based on methods for LNP-mediated siRNA delivery to hematopoietic cells.[1][13][14][23]
Materials:
-
Primary human CD34+ hematopoietic stem cells
-
DCLRE1B-specific siRNA and non-targeting control siRNA
-
Custom or commercially available lipid nanoparticle formulation suitable for siRNA delivery (e.g., containing an ionizable lipid, cholesterol, a helper lipid, and a PEG-lipid).
-
Microfluidic mixing device (e.g., NanoAssemblr) for LNP formulation.
-
Complete culture medium.
Procedure:
-
LNP-siRNA Formulation:
-
Prepare the lipid components dissolved in ethanol (B145695) and the siRNA dissolved in a low pH buffer (e.g., sodium acetate).[1][23]
-
Use a microfluidic mixing device to rapidly mix the lipid and siRNA solutions to form LNPs encapsulating the siRNA.[1]
-
Characterize the formulated LNPs for size, polydispersity, and siRNA encapsulation efficiency.
-
-
Cell Treatment:
-
Post-Treatment Analysis:
-
Incubate the cells for 48-72 hours.
-
Assess the uptake of LNPs (if fluorescently labeled) by flow cytometry.[1]
-
Measure the knockdown of DCLRE1B expression by RT-qPCR or Western blot.
-
Evaluate cell viability using a suitable assay (e.g., trypan blue exclusion or a fluorescence-based viability stain).
-
Visualizations
Caption: DCLRE1B's role in the shelterin complex for telomere protection.
Caption: DCLRE1B's involvement in the Fanconi Anemia pathway for DNA repair.
Caption: General experimental workflow for siRNA delivery to primary HSCs.
References
- 1. Lipid nanoparticle mediated siRNA delivery for safe targeting of human CML in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoparticle-encapsulated siRNAs for gene silencing in the haematopoietic stem-cell niche - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Snm1B/Apollo functions in the Fanconi anemia pathway in response to DNA interstrand crosslinks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Fanconi Anemia DNA Repair Pathway - Fanconi Cancer Foundation [fanconi.org]
- 5. TRF2 Mediates Replication Initiation within Human Telomeres to Prevent Telomere Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRF2-Mediated Control of Telomere DNA Topology as a Mechanism for Chromosome-End Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. TRF2-RAP1 is required to protect telomeres from engaging in homologous recombination-mediated deletions and fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Interplay between Fanconi anemia and homologous recombination pathways in genome integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. dspace.mit.edu [dspace.mit.edu]
- 15. Transient regulation of RNA methylation in human hematopoietic stem cells promotes their homing and engraftment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. btxonline.com [btxonline.com]
- 17. webpark2162.sakura.ne.jp [webpark2162.sakura.ne.jp]
- 18. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 19. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 20. scbt.com [scbt.com]
- 21. origene.com [origene.com]
- 22. manuals.cellecta.com [manuals.cellecta.com]
- 23. pharmaexcipients.com [pharmaexcipients.com]
Application Notes and Protocols for DNA Damage Response Assay Following DCLRE1B Knockdown
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the cellular response to DNA damage following the targeted knockdown of the DNA Cross-Link Repair 1B (DCLRE1B) gene, also known as Apollo. DCLRE1B is a crucial nuclease involved in the repair of DNA interstrand crosslinks (ICLs) and in the protection of telomeres.[1][2] Its depletion is expected to sensitize cells to ICL-inducing agents and lead to an accumulation of DNA damage.
This document outlines detailed protocols for siRNA-mediated knockdown of DCLRE1B, induction of DNA damage, and subsequent analysis using the Comet assay, γH2AX immunofluorescence, and 53BP1 foci formation assays. Accompanying tables present expected quantitative outcomes, and diagrams illustrate the experimental workflow and the pertinent DNA damage response pathways.
Data Presentation
The following tables summarize the anticipated quantitative data from the DNA damage response assays after DCLRE1B knockdown and treatment with an ICL-inducing agent (e.g., Mitomycin C or Cisplatin).
Table 1: Quantification of DNA Damage using the Comet Assay. The percentage of DNA in the comet tail is a direct measure of DNA strand breaks. An increase in this value signifies greater DNA damage.
| Condition | Treatment | Mean % Tail DNA (± SD) |
| Control siRNA | Vehicle | 5.2 (± 1.8) |
| Control siRNA | ICL Agent | 25.6 (± 4.5) |
| DCLRE1B siRNA | Vehicle | 8.1 (± 2.2) |
| DCLRE1B siRNA | ICL Agent | 55.3 (± 7.9) |
Table 2: Analysis of DNA Double-Strand Breaks by γH2AX Foci Formation. The number of nuclear γH2AX foci is a sensitive marker for DNA double-strand breaks (DSBs).
| Condition | Treatment | Mean γH2AX Foci per Nucleus (± SD) |
| Control siRNA | Vehicle | 2.5 (± 1.1) |
| Control siRNA | ICL Agent | 30.8 (± 6.2) |
| DCLRE1B siRNA | Vehicle | 4.9 (± 1.9) |
| DCLRE1B siRNA | ICL Agent | 68.7 (± 10.4) |
Table 3: Assessment of DNA Damage Response by 53BP1 Foci Formation. 53BP1 is a key protein in the non-homologous end joining (NHEJ) pathway of DSB repair and forms nuclear foci at sites of DNA damage.
| Condition | Treatment | Mean 53BP1 Foci per Nucleus (± SD) |
| Control siRNA | Vehicle | 1.8 (± 0.9) |
| Control siRNA | ICL Agent | 28.4 (± 5.5) |
| DCLRE1B siRNA | Vehicle | 3.6 (± 1.5) |
| DCLRE1B siRNA | ICL Agent | 62.1 (± 9.8) |
Visualizations
The following diagrams illustrate the experimental workflow and the relevant signaling pathways.
References
Application Notes and Protocols for a DCLRE1B siRNA-Based Synthetic Lethality Screen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic lethality, a concept in which the co-occurrence of two genetic events is lethal to a cell while a single event is not, presents a promising avenue for targeted cancer therapy. This approach allows for the selective elimination of cancer cells harboring specific mutations, while sparing normal, healthy cells. DCLRE1B, also known as Apollo, is a 5'-3' exonuclease crucial for DNA interstrand crosslink (ICL) repair and telomere protection.[1][2][3] Its role in maintaining genomic stability makes it an attractive, albeit challenging, target for cancer treatment. This document provides a detailed guide on how to utilize small interfering RNA (siRNA) to deplete DCLRE1B and conduct a synthetic lethality screen to identify potential therapeutic targets in cancer cells.
DCLRE1B is a key player in the Fanconi Anemia (FA) pathway, a critical DNA repair pathway, and interacts with the shelterin complex to protect telomeres.[2][4] Therefore, it is hypothesized that cancer cells with pre-existing defects in other DNA damage response (DDR) pathways may be particularly vulnerable to the loss of DCLRE1B function. This screen aims to identify such synthetic lethal interactions.
Signaling Pathways and Experimental Logic
The experimental design is predicated on the central role of DCLRE1B in DNA repair. By silencing DCLRE1B in a panel of cell lines with known DDR deficiencies, we can uncover synthetic lethal partners.
Caption: DCLRE1B's role in the DNA damage response.
The logic of the synthetic lethality screen is to systematically knock down a library of genes in cells where DCLRE1B is already silenced and identify combinations that lead to cell death.
References
- 1. A synthetic lethal siRNA screen identifying genes mediating sensitivity to a PARP inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High Throughput siRNA Screening Using Reverse Transfection | Springer Nature Experiments [experiments.springernature.com]
- 3. Approaches to Identifying Synthetic Lethal Interactions in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Lethal Combinations of DNA Repair Inhibitors and Genotoxic Agents to Target High‐Risk Diffuse Large B Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phenotypic Analysis of DCLRE1B Knockdown in Lung Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA cross-link repair 1B (DCLRE1B), also known as Apollo, is a 5'-3' exonuclease crucial for DNA interstrand crosslink repair and telomere maintenance.[1] Elevated expression of DCLRE1B has been associated with a poorer prognosis in several cancers, and genetic variations in this gene have been linked to an increased risk of lung cancer.[2] These findings suggest that DCLRE1B could be a valuable therapeutic target in oncology.
These application notes provide a comprehensive overview of the expected phenotypic consequences of DCLRE1B knockdown in lung cancer cells and detailed protocols for key experimental validations. The quantitative data presented is based on studies in pancreatic cancer, a malignancy that shares some molecular characteristics with lung cancer, and serves as a predictive model for the effects in lung cancer research.[2]
Predicted Phenotypic Effects of DCLRE1B Knockdown
Knockdown of DCLRE1B in cancer cells is anticipated to impact several key cellular processes that contribute to tumorigenesis. The following table summarizes the expected quantitative effects based on siRNA-mediated knockdown of DCLRE1B in pancreatic cancer cell lines, which may be extrapolated to lung cancer studies.
Table 1: Summary of Predicted Quantitative Data from DCLRE1B Knockdown Studies in Cancer Cells
| Phenotypic Assay | Cell Lines | Results (si-DCLRE1B vs. Control) | Reference |
| Cell Viability (CCK-8 Assay) | SW1990 | Significant decrease in cell proliferation after 1, 2, 3, and 4 days. | [2] |
| PANC-1 | Significant decrease in cell proliferation after 1, 2, 3, and 4 days. | [2] | |
| Cell Migration (Wound Healing Assay) | SW1990 | Impaired cell migration ability. | [2] |
| PANC-1 | Impaired cell migration ability. | [2] |
Proposed Signaling Pathway
Based on recent findings, DCLRE1B may promote tumor progression through the regulation of the STAT3/PD-L1 signaling pathway.[2] Knockdown of DCLRE1B has been shown to downregulate the expression of both STAT3 and PD-L1.[2]
Caption: Proposed DCLRE1B signaling pathway in cancer.
Experimental Workflow for DCLRE1B Knockdown Analysis
The following diagram outlines a typical experimental workflow to investigate the phenotypic effects of DCLRE1B knockdown in lung cancer cells.
Caption: Experimental workflow for DCLRE1B knockdown studies.
Detailed Experimental Protocols
Herein are detailed protocols for the key experiments involved in the phenotypic analysis of DCLRE1B knockdown in lung cancer cells.
siRNA-Mediated Knockdown of DCLRE1B
This protocol describes the transient knockdown of DCLRE1B using small interfering RNA (siRNA) in lung cancer cell lines such as A549 or H1299.
Materials:
-
Lung cancer cell line (e.g., A549, H1299)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
siRNA targeting DCLRE1B and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed lung cancer cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute 50 nM of siRNA (si-DCLRE1B or si-Control) into 250 µL of Opti-MEM.
-
In a separate tube, dilute the transfection reagent according to the manufacturer's instructions in 250 µL of Opti-MEM.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 500 µL of siRNA-transfection reagent complex to each well containing cells and fresh medium.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding to downstream analyses.
Validation of DCLRE1B Knockdown
A. Quantitative Real-Time PCR (qRT-PCR)
This protocol is for verifying the knockdown of DCLRE1B at the mRNA level.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for DCLRE1B and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: At 24-48 hours post-transfection, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for DCLRE1B or the housekeeping gene, and cDNA template.
-
Run the qPCR reaction using a standard thermal cycling program.
-
-
Data Analysis: Analyze the results using the 2-ΔΔCt method to determine the relative fold change in DCLRE1B expression, normalized to the housekeeping gene.
B. Western Blotting
This protocol is for confirming the reduction of DCLRE1B protein levels.
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against DCLRE1B and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: At 48-72 hours post-transfection, lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against DCLRE1B overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities and normalize to the loading control.
Phenotypic Assays
A. Cell Viability Assay (CCK-8/MTT)
This assay measures cell proliferation and viability.
Materials:
-
96-well plates
-
CCK-8 or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding and Transfection: Seed cells in a 96-well plate and transfect with si-DCLRE1B or si-Control as described above.
-
Assay: At 24, 48, and 72 hours post-transfection, add the CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
B. Colony Formation Assay
This assay assesses the long-term proliferative capacity of single cells.
Materials:
-
6-well plates
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: After 48 hours of transfection, trypsinize and re-seed a low number of cells (e.g., 500-1000 cells) into new 6-well plates.
-
Incubation: Culture the cells for 10-14 days, allowing colonies to form.
-
Staining and Counting:
-
Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet.
-
Count the number of visible colonies.
-
C. Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of apoptotic and necrotic cells.[2][3]
Materials:
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Preparation: At 48-72 hours post-transfection, harvest the cells.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the kit's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
D. Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle.[3]
Materials:
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Cell Preparation: At 48 hours post-transfection, harvest and fix the cells in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in PI staining solution containing RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Conclusion
The provided application notes and protocols offer a robust framework for investigating the role of DCLRE1B in lung cancer. The expected outcomes from these experiments, based on existing literature, suggest that DCLRE1B knockdown will likely inhibit lung cancer cell proliferation and migration, potentially through the STAT3/PD-L1 signaling pathway. These studies will contribute to a better understanding of DCLRE1B's function in lung tumorigenesis and its potential as a therapeutic target.
References
- 1. New Strategy for Small Cell Lung Cancer Treatment Emerges from Dana-Farber Science - Dana-Farber [physicianresources.dana-farber.org]
- 2. DCLRE1B promotes tumor progression and predicts immunotherapy response through METTL3-mediated m6A modification in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of lung cancer cell growth and induction of apoptosis after reexpression of 3p21.3 candidate tumor suppressor gene SEMA3B - PMC [pmc.ncbi.nlm.nih.gov]
DCLRE1B Pathway Analysis Using siRNA and Microarray: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCLRE1B, also known as Apollo, is a 5'-3' exonuclease that plays a crucial role in DNA repair and telomere maintenance.[1][2] It is a member of the SNM1 family of nucleases and is essential for protecting telomeres from inappropriate DNA repair activities, particularly non-homologous end joining (NHEJ), which can lead to genomic instability.[1] DCLRE1B is recruited to telomeres by the shelterin protein TRF2 and is involved in the processing of telomere ends to generate a 3' single-stranded overhang, a critical structure for telomere integrity.[2] Beyond its role at telomeres, DCLRE1B also participates in the repair of DNA interstrand crosslinks (ICLs), a highly toxic form of DNA damage.[3] Given its critical functions in maintaining genomic stability, DCLRE1B is an emerging target of interest in cancer research and drug development.[4]
This document provides detailed application notes and protocols for investigating the cellular pathways modulated by DCLRE1B using small interfering RNA (siRNA) to silence gene expression and microarray analysis to profile the resulting transcriptomic changes.
Principle of the Technology
The experimental approach involves the transient knockdown of DCLRE1B expression using siRNA, followed by a global analysis of gene expression changes using microarray technology.
-
siRNA (Small Interfering RNA): siRNAs are short, double-stranded RNA molecules that can be designed to specifically target the messenger RNA (mRNA) of a gene of interest, in this case, DCLRE1B. Upon introduction into cells, the siRNA is incorporated into the RNA-induced silencing complex (RISC), which then cleaves the target mRNA, leading to reduced protein expression.
-
Microarray Analysis: This high-throughput technique allows for the simultaneous measurement of the expression levels of thousands of genes. Following DCLRE1B knockdown, total RNA is extracted from the cells, converted to labeled cDNA, and hybridized to a microarray chip containing probes for a large portion of the transcriptome. The intensity of the signal from each probe corresponds to the expression level of the respective gene, enabling a comparative analysis between DCLRE1B-silenced cells and control cells.
By combining these technologies, researchers can identify genes and signaling pathways that are regulated by DCLRE1B, providing insights into its cellular functions and its role in disease.
Data Presentation: Quantitative Analysis of Gene Expression
The following tables summarize hypothetical quantitative data from a microarray experiment comparing cells treated with DCLRE1B siRNA to cells treated with a non-targeting control siRNA. The data is presented as fold change, with a positive value indicating upregulation and a negative value indicating downregulation in the DCLRE1B knockdown cells. The p-value indicates the statistical significance of the expression change.
Table 1: Downregulated Genes Involved in DNA Repair and Telomere Maintenance Following DCLRE1B Knockdown
| Gene Symbol | Gene Name | Fold Change | p-value |
| DCLRE1B | DNA Cross-Link Repair 1B | -4.5 | <0.001 |
| FANCD2 | Fanconi Anemia, Complementation Group D2 | -2.8 | <0.01 |
| MRE11A | MRE11 Homolog A, Meiotic Recombination 11 Homolog A | -2.1 | <0.05 |
| RAD51 | RAD51 Recombinase | -1.9 | <0.05 |
| POT1 | Protection Of Telomeres 1 | -2.3 | <0.01 |
| TERT | Telomerase Reverse Transcriptase | -1.7 | <0.05 |
Table 2: Upregulated Genes Following DCLRE1B Knockdown
| Gene Symbol | Gene Name | Fold Change | p-value |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | 3.2 | <0.01 |
| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | 2.9 | <0.01 |
| BAX | BCL2 Associated X, Apoptosis Regulator | 2.5 | <0.05 |
| TP53I3 | Tumor Protein P53 Inducible Protein 3 | 2.1 | <0.05 |
Experimental Protocols
This section provides detailed protocols for each stage of the DCLRE1B pathway analysis experiment.
Protocol 1: siRNA-Mediated Knockdown of DCLRE1B
Materials:
-
Human cell line of interest (e.g., HeLa, U2OS)
-
Complete cell culture medium
-
DCLRE1B-specific siRNA and non-targeting control siRNA (20 µM stocks)
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
6-well tissue culture plates
-
RNase-free water, tubes, and pipette tips
Procedure:
-
Cell Seeding: The day before transfection, seed the cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well to be transfected, dilute 1.5 µl of 20 µM siRNA (DCLRE1B or control) into 50 µl of Opti-MEM.
-
In a separate tube, dilute 5 µl of transfection reagent into 50 µl of Opti-MEM.
-
Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 5 minutes at room temperature.
-
-
Transfection:
-
Add the 100 µl of siRNA-lipid complex to each well containing cells and fresh medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Verification of Knockdown (Optional but Recommended):
-
After the incubation period, harvest a subset of cells to verify DCLRE1B knockdown efficiency by quantitative PCR (qPCR) or Western blotting. A knockdown efficiency of >70% is recommended for subsequent microarray analysis.
-
Protocol 2: RNA Isolation and Microarray Hybridization
Materials:
-
RNA isolation kit (e.g., RNeasy Mini Kit)
-
RNase-free water, tubes, and pipette tips
-
Spectrophotometer (e.g., NanoDrop)
-
Bioanalyzer for RNA quality assessment
-
Microarray platform and associated reagents (e.g., Affymetrix, Agilent, Illumina)
Procedure:
-
RNA Isolation:
-
Harvest the cells from each well of the 6-well plate.
-
Isolate total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Elute the RNA in RNase-free water.
-
-
RNA Quantification and Quality Control:
-
Measure the concentration and purity of the RNA using a spectrophotometer. An A260/A280 ratio of ~2.0 is desirable.
-
Assess the integrity of the RNA using a bioanalyzer. High-quality RNA will have an RNA Integrity Number (RIN) of >7.0.
-
-
cDNA Synthesis, Labeling, and Hybridization:
-
Follow the specific protocol provided by the manufacturer of your chosen microarray platform for cDNA synthesis, labeling with a fluorescent dye (e.g., Cy3, Cy5), and hybridization to the microarray slide. This typically involves an overnight incubation.
-
-
Washing and Scanning:
-
After hybridization, wash the microarray slides to remove unbound labeled cDNA.
-
Scan the slides using a microarray scanner to detect the fluorescent signals.
-
Protocol 3: Microarray Data Analysis
Software:
-
Microarray data analysis software (e.g., GeneSpring, Partek, or R with Bioconductor packages)
-
Pathway analysis software (e.g., Ingenuity Pathway Analysis, DAVID, GSEA)
Procedure:
-
Data Acquisition and Normalization:
-
Import the raw data from the scanner into the analysis software.
-
Perform background correction and normalization (e.g., RMA, quantile normalization) to remove systematic variations.
-
-
Differential Gene Expression Analysis:
-
Perform a statistical test (e.g., t-test, ANOVA) to identify genes that are differentially expressed between the DCLRE1B knockdown and control samples.
-
Apply a fold-change cutoff (e.g., >1.5 or <-1.5) and a p-value or FDR (False Discovery Rate) cutoff (e.g., <0.05) to obtain a list of significantly regulated genes.
-
-
Pathway and Functional Annotation Analysis:
-
Input the list of differentially expressed genes into a pathway analysis tool.
-
Identify enriched biological pathways, gene ontologies, and potential upstream regulators.
-
Visualization of Pathways and Workflows
DCLRE1B Signaling Pathway
Caption: DCLRE1B's central role in telomere protection and DNA repair.
Experimental Workflow
Caption: Workflow for DCLRE1B pathway analysis using siRNA and microarray.
Data Analysis Pipeline
Caption: A typical bioinformatics pipeline for microarray data analysis.
References
- 1. DCLRE1B DNA cross-link repair 1B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. DCLRE1B DNA cross-link repair 1B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. DCLRE1B/Apollo germline mutations associated with renal cell carcinoma impair telomere protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive analysis of DNA methylation gene expression profiles in GEO dataset reveals biomarkers related to malignant transformation of sinonasal inverted papilloma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low DCLRE1B Knockdown Efficiency with siRNA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers experiencing low knockdown efficiency of the DCLRE1B gene using siRNA.
Frequently Asked Questions (FAQs)
Q1: I am observing low DCLRE1B mRNA knockdown after siRNA transfection. What are the potential causes and how can I troubleshoot this?
Low mRNA knockdown of DCLRE1B can stem from several factors, ranging from suboptimal siRNA design to inefficient delivery into the target cells. Here’s a systematic approach to troubleshooting:
-
siRNA Design and Quality:
-
Targeting Splice Variants: The DCLRE1B gene has multiple transcript variants.[3] Ensure your siRNA is designed to target a region common to all variants you intend to silence.
-
Transfection Efficiency:
-
Optimization is Key: Transfection efficiency is a highly variable factor in siRNA experiments and must be optimized for each cell line.[5]
-
Transfection Reagent: The choice of transfection reagent is critical.[6] If you are using a lipid-based reagent, you may need to screen different ones to find the most effective for your cell type.
-
siRNA and Reagent Concentration: Titrate both the siRNA concentration (typically in the range of 5-100 nM) and the volume of the transfection reagent to find the optimal ratio that maximizes knockdown while minimizing cytotoxicity.[7][9]
-
-
Experimental Controls:
-
Untransfected Control: This sample provides a baseline for the normal gene expression level.[7]
Q2: My qPCR results show good DCLRE1B mRNA knockdown, but I don't see a corresponding decrease in DCLRE1B protein levels by Western Blot. Why is this happening?
A discrepancy between mRNA and protein knockdown is a common issue and can be attributed to the following:
-
Protein Stability and Half-Life: DCLRE1B may be a very stable protein with a long half-life. Even with efficient mRNA degradation, the existing pool of DCLRE1B protein will take longer to be cleared from the cell.
-
Antibody Specificity: Ensure the antibody used for Western blotting is specific for DCLRE1B. It's good practice to validate your antibody using positive and negative controls.[10]
-
Compensatory Mechanisms: The cell may have mechanisms to compensate for the loss of DCLRE1B mRNA, potentially by increasing the translation rate of the remaining mRNA or by stabilizing the existing protein.
Q3: How do I choose the right controls for my DCLRE1B siRNA experiment?
Proper controls are essential for the correct interpretation of your results.[7] Here are the key controls to include:
| Control Type | Purpose |
| Positive Control siRNA | To monitor and optimize transfection efficiency. Targets a well-characterized housekeeping gene (e.g., GAPDH, PPIB).[4][5] |
| Negative Control siRNA | A non-targeting siRNA with a scrambled sequence to control for non-specific effects of the siRNA delivery process.[1][7] |
| Untransfected Cells | Provides the baseline expression level of DCLRE1B in your cell line.[7] |
| Mock-Transfected Cells | Cells treated with the transfection reagent only (no siRNA) to assess the cytotoxic effects of the reagent.[7] |
Experimental Protocols
Protocol 1: siRNA Transfection of Adherent Cells
This protocol provides a general guideline for siRNA transfection using a lipid-based reagent. Optimization will be required for specific cell lines and experimental conditions.
Materials:
-
DCLRE1B siRNA and control siRNAs (positive and negative)
-
Lipid-based transfection reagent
-
Serum-free medium
-
Complete growth medium
-
6-well plates
-
Adherent cells of interest
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate so that they are 50-80% confluent at the time of transfection.[7]
-
siRNA-Lipid Complex Formation:
-
For each well to be transfected, dilute the desired amount of siRNA (e.g., 20-80 pmols) in serum-free medium.[11]
-
In a separate tube, dilute the optimized amount of transfection reagent in serum-free medium.
-
Combine the diluted siRNA and diluted transfection reagent. Mix gently by pipetting and incubate at room temperature for 15-45 minutes to allow for complex formation.[11]
-
-
Transfection:
-
Aspirate the growth medium from the cells.
-
Wash the cells once with serum-free medium.
-
Add the siRNA-lipid complexes to the cells.
-
Add complete growth medium (antibiotic-free) to the desired final volume.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding with analysis.
Protocol 2: Validation of DCLRE1B Knockdown by quantitative RT-PCR (qPCR)
qPCR is the most direct method to measure siRNA-mediated target mRNA degradation.[5]
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for DCLRE1B and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: At the desired time point post-transfection (typically 24-48 hours), harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Set up the qPCR reaction with the cDNA template, qPCR master mix, and primers for DCLRE1B and the reference gene.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis: Calculate the relative expression of DCLRE1B mRNA using the ΔΔCt method, normalizing to the reference gene and comparing to the negative control transfected cells.
Protocol 3: Validation of DCLRE1B Knockdown by Western Blot
Western blotting is used to assess the reduction in DCLRE1B protein levels.[12]
Materials:
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer
-
Primary antibody against DCLRE1B
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: At the desired time point post-transfection (typically 48-72 hours), lyse the cells and determine the protein concentration.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against DCLRE1B.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection:
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the DCLRE1B signal to the loading control. Compare the protein levels in DCLRE1B siRNA-treated samples to the negative control.
Visualizations
Caption: Experimental workflow for siRNA-mediated gene knockdown and validation.
References
- 1. RNAi Four-Step Workflow | Thermo Fisher Scientific - US [thermofisher.com]
- 2. RNA Interference to Knock Down Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DCLRE1B DNA cross-link repair 1B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 5. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 6. Optimizing siRNA Transfection | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 8. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. How siRNA Knockdown Antibody Validation Works | Lab Manager [labmanager.com]
- 11. Why isn't my shRNA knocking down my gene of interest? | VectorBuilder [en.vectorbuilder.com]
- 12. Western Blot Evaluation of siRNA Delivery by pH Responsive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DCLRE1B siRNA Transfection in Primary Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing siRNA to silence the DCLRE1B gene in primary cells. The information is tailored for scientists and professionals in drug development engaged in functional genomics and target validation.
Troubleshooting Guides
Problem 1: Low Knockdown Efficiency of DCLRE1B
Low knockdown of the target gene is a frequent challenge in primary cell transfection. Below are potential causes and solutions to enhance DCLRE1B silencing.
| Potential Cause | Recommended Solution |
| Suboptimal siRNA Concentration | Titrate the DCLRE1B siRNA concentration. A common starting range is 10-50 nM, but the optimal concentration can vary between cell types. It is advisable to test a range of concentrations (e.g., 5, 10, 25, 50 nM) to identify the lowest effective concentration that maximizes knockdown without inducing cytotoxicity.[1] |
| Inefficient Transfection Reagent | Not all transfection reagents are suitable for primary cells. Consider using reagents specifically designed for primary cell transfection or electroporation for hard-to-transfect cells. If using a lipid-based reagent, optimize the reagent-to-siRNA ratio. |
| Poor Cell Health | Ensure primary cells are healthy, actively dividing, and at a low passage number. Transfect cells when they are 50-70% confluent.[2] Over-confluent or stressed cells will have lower transfection efficiency. |
| Incorrect Timing of Analysis | The peak knockdown of mRNA and protein levels occurs at different time points. Typically, mRNA knockdown is assessed 24-48 hours post-transfection, while protein knockdown is best measured at 48-96 hours. Perform a time-course experiment to determine the optimal endpoint for your specific primary cell type and target. |
| Degraded siRNA | Ensure proper storage and handling of siRNA to prevent degradation by RNases. Use nuclease-free water and reagents. |
| Suboptimal Transfection Protocol | For lipid-based transfection, ensure complexes are formed in serum-free media, as serum can interfere with complex formation.[2] The duration of cell exposure to transfection complexes can also be optimized (e.g., 4-6 hours) to improve efficiency and reduce toxicity. |
Problem 2: High Cell Cytotoxicity or Death Post-Transfection
Primary cells are more sensitive than cell lines and can be prone to toxicity from transfection reagents and siRNA.
| Potential Cause | Recommended Solution |
| High Transfection Reagent Concentration | Reduce the amount of transfection reagent. Perform a titration to find the lowest concentration of reagent that provides good knockdown efficiency with minimal cytotoxicity. |
| High siRNA Concentration | High concentrations of siRNA can induce an off-target or immune response, leading to cell death.[3] Use the lowest effective concentration of DCLRE1B siRNA as determined by your titration experiments. |
| Prolonged Exposure to Transfection Complexes | Limit the time cells are exposed to the siRNA-lipid complexes. After an initial incubation period (e.g., 4-6 hours), the medium can be replaced with fresh, complete growth medium.[3] |
| Unhealthy Cells Pre-Transfection | As mentioned previously, only use healthy, sub-confluent primary cells for your experiments. Stressed cells are more susceptible to the toxic effects of transfection. |
| Antibiotics in Transfection Medium | Avoid using antibiotics in the media during transfection, as they can increase cell death. |
| Inherent Toxicity of siRNA Sequence | Though less common, some siRNA sequences can be inherently toxic. If toxicity persists after optimizing other parameters, consider testing a different siRNA sequence targeting DCLRE1B. |
Frequently Asked Questions (FAQs)
Q1: What is the best method to transfect primary cells with DCLRE1B siRNA?
A1: The optimal method depends on the specific primary cell type. For many adherent primary cells like Human Umbilical Vein Endothelial Cells (HUVECs) or primary fibroblasts, lipid-based transfection reagents such as Lipofectamine™ RNAiMAX can be effective.[4] For suspension cells or those notoriously difficult to transfect (e.g., neurons, immune cells), electroporation is often a more successful approach.[3] It is recommended to consult literature for protocols specific to your primary cell type.
Q2: How do I determine the optimal concentration of DCLRE1B siRNA to use?
A2: The ideal siRNA concentration should be determined empirically for each primary cell type. A good starting point is to perform a dose-response experiment with siRNA concentrations ranging from 5 nM to 100 nM.[5] The goal is to find the lowest concentration that achieves significant DCLRE1B knockdown without causing excessive cell death.
Q3: What controls should I include in my DCLRE1B siRNA transfection experiment?
A3: Proper controls are crucial for interpreting your results. Essential controls include:
-
Negative Control siRNA: A non-targeting siRNA with a scrambled sequence that does not correspond to any known gene in the target organism. This helps to control for off-target effects.
-
Untransfected Control: Cells that do not receive any siRNA or transfection reagent. This serves as a baseline for cell viability and target gene expression.
-
Mock Transfection Control: Cells treated with the transfection reagent only (no siRNA). This helps to assess the cytotoxicity of the transfection reagent itself.[5]
Q4: When should I assess DCLRE1B knockdown after transfection?
A4: The timing of analysis is critical. For mRNA level analysis using RT-qPCR, knockdown can typically be observed 24 to 48 hours post-transfection. For protein level analysis via Western blot or other methods, you may need to wait 48 to 96 hours, depending on the half-life of the DCLRE1B protein. It is recommended to perform a time-course experiment (e.g., 24, 48, 72, and 96 hours) to determine the optimal time point for maximal knockdown in your specific primary cell type.
Q5: My DCLRE1B knockdown is efficient at the mRNA level, but I don't see a change in protein levels. What could be the reason?
A5: This discrepancy can be due to a long half-life of the DCLRE1B protein. Even if the mRNA is effectively degraded, the existing protein may persist in the cell for an extended period. In such cases, you may need to wait longer before assessing protein levels (e.g., 96 hours or more). Additionally, ensure your protein detection method (e.g., Western blot antibody) is specific and sensitive enough to detect the changes.
Data Presentation: Representative Transfection Optimization Data
The following tables provide examples of how to structure quantitative data from a DCLRE1B siRNA transfection optimization experiment in primary human fibroblasts. Note: These values are representative and the optimal conditions for your specific experiment must be determined empirically.
Table 1: Optimization of DCLRE1B siRNA Concentration
| siRNA Conc. (nM) | Transfection Reagent (µL) | DCLRE1B mRNA Knockdown (%) | Cell Viability (%) |
| 10 | 1.0 | 65 ± 5 | 92 ± 4 |
| 25 | 1.0 | 82 ± 6 | 88 ± 5 |
| 50 | 1.0 | 85 ± 4 | 81 ± 7 |
| 100 | 1.0 | 86 ± 5 | 72 ± 8 |
Table 2: Optimization of Transfection Reagent Volume
| siRNA Conc. (nM) | Transfection Reagent (µL) | DCLRE1B mRNA Knockdown (%) | Cell Viability (%) |
| 25 | 0.5 | 71 ± 7 | 94 ± 3 |
| 25 | 1.0 | 83 ± 5 | 89 ± 6 |
| 25 | 1.5 | 84 ± 6 | 80 ± 8 |
| 25 | 2.0 | 85 ± 4 | 70 ± 9 |
Experimental Protocols
Protocol 1: Lipid-Mediated siRNA Transfection of Primary Human Fibroblasts
This protocol is a general guideline for transfecting primary human fibroblasts in a 6-well plate format.
Materials:
-
Primary human fibroblasts
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Opti-MEM™ I Reduced Serum Medium
-
DCLRE1B siRNA and negative control siRNA (20 µM stock)
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Nuclease-free microcentrifuge tubes
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed 1.5 x 10^5 primary fibroblasts per well in a 6-well plate with 2 mL of complete growth medium. Cells should be 50-70% confluent at the time of transfection.
-
Complex Preparation: a. For each well, dilute 50 pmol of siRNA (2.5 µL of a 20 µM stock) in 250 µL of Opti-MEM™ in a microcentrifuge tube. b. In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX in 250 µL of Opti-MEM™. c. Combine the diluted siRNA and the diluted transfection reagent. Mix gently by pipetting and incubate for 10-20 minutes at room temperature to allow for complex formation.
-
Transfection: a. Aspirate the media from the cells and replace with 1.5 mL of fresh, pre-warmed complete growth medium. b. Add the 500 µL siRNA-lipid complex mixture dropwise to each well. c. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Analysis: After the desired incubation period, harvest the cells to analyze DCLRE1B mRNA or protein levels.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol can be used to assess cell viability following siRNA transfection.
Materials:
-
Transfected cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate reader
Procedure:
-
After the desired incubation period post-transfection, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully aspirate the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untransfected control.
Visualization of Pathways and Workflows
Caption: Experimental workflow for optimizing DCLRE1B siRNA transfection.
Caption: DCLRE1B signaling in DNA damage and telomere maintenance.
References
- 1. Optimizing transfection of primary human umbilical vein endothelial cells using commercially available chemical transfection reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 3. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 6. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
minimizing off-target effects of DCLRE1B siRNA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing DCLRE1B siRNA in their experiments. The information is tailored for scientists and drug development professionals aiming to achieve potent and specific knockdown of DCLRE1B while minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is DCLRE1B and what is its function?
A1: DCLRE1B, also known as Apollo or SNM1B, is a 5'-3' exonuclease involved in crucial cellular processes.[1] Its primary functions include DNA interstrand cross-link repair and telomere maintenance.[1][2] DCLRE1B is recruited to telomeres by TERF2 and plays a role in protecting telomeres from damage and ensuring proper replication.[3]
Q2: Where can I obtain validated siRNA sequences for DCLRE1B?
A2: Several commercial vendors provide pre-designed and validated siRNAs for human DCLRE1B. For example, Thermo Fisher Scientific offers Silencer® Select Pre-designed siRNAs which are designed for high potency and reduced off-target effects.[4] It is recommended to use validated siRNAs from a reputable supplier to increase the likelihood of successful knockdown experiments. Some vendors provide multiple validated sequences for a single target, which is beneficial for confirming that the observed phenotype is due to the knockdown of the target gene and not an off-target effect.[5]
Q3: What are the most common causes of off-target effects with DCLRE1B siRNA?
A3: Off-target effects with any siRNA, including those targeting DCLRE1B, are primarily caused by the siRNA guide strand binding to and silencing unintended mRNA transcripts.[6] This can occur through partial sequence complementarity, often within the "seed region" (nucleotides 2-8 of the guide strand), mimicking the action of microRNAs (miRNAs).[7] High concentrations of siRNA can also contribute to increased off-target effects.[8]
Q4: How can I minimize off-target effects when using DCLRE1B siRNA?
A4: Several strategies can be employed to minimize off-target effects:
-
Use the lowest effective siRNA concentration: Titrate the siRNA concentration to find the lowest dose that achieves sufficient knockdown of DCLRE1B. This can significantly reduce off-target silencing.[8]
-
Employ chemically modified siRNAs: Modifications, particularly in the seed region, can reduce miRNA-like off-target effects without compromising on-target activity.
-
Use siRNA pools: Pooling multiple siRNAs that target different regions of the DCLRE1B mRNA can reduce the concentration of any single siRNA, thereby lowering the probability of off-target effects caused by a specific sequence.[9]
-
Perform rigorous validation with multiple siRNAs: Use at least two or three different siRNAs targeting distinct sites on the DCLRE1B transcript. A consistent phenotype observed with multiple siRNAs provides strong evidence that the effect is on-target.
Q5: What are the appropriate controls for a DCLRE1B siRNA experiment?
A5: A well-controlled experiment is essential for interpreting your results accurately. The following controls are recommended:
-
Negative control siRNA: A scrambled siRNA sequence that does not target any known gene in the organism being studied. This helps to distinguish sequence-specific effects from non-specific responses to the transfection process.
-
Positive control siRNA: An siRNA targeting a well-characterized housekeeping gene (e.g., GAPDH or PPIB) to confirm transfection efficiency and the overall effectiveness of the RNAi machinery in your cells.
-
Untransfected or mock-transfected cells: This control group accounts for any effects of the transfection reagent alone on the cells.
Troubleshooting Guides
Problem 1: Low Knockdown Efficiency of DCLRE1B
If you are observing minimal or no reduction in DCLRE1B mRNA or protein levels, consider the following troubleshooting steps:
| Potential Cause | Recommended Solution |
| Suboptimal Transfection Efficiency | Optimize transfection parameters, including cell density at the time of transfection (typically 30-50% confluency), siRNA concentration, and the ratio of siRNA to transfection reagent.[10][11] Use a fluorescently labeled control siRNA to visually assess transfection efficiency. |
| Poor siRNA Potency | If using custom-designed siRNAs, their efficacy may be low. Switch to pre-designed and validated siRNAs from a reputable commercial supplier.[4][5] |
| Incorrect Assay Timing | The optimal time to assess knockdown varies depending on the stability of the DCLRE1B mRNA and protein. Perform a time-course experiment (e.g., 24, 48, 72 hours post-transfection) to determine the point of maximum knockdown. |
| Cell Line Specifics | Some cell lines are notoriously difficult to transfect. Consider trying different transfection reagents or methods, such as electroporation, that are more suitable for your specific cell type.[12] |
| Degraded siRNA | Ensure proper storage and handling of siRNA stocks to prevent degradation by RNases. |
Problem 2: Suspected Off-Target Effects
If you observe a phenotype that you suspect might be due to off-target effects, use the following strategies to investigate and mitigate the issue:
| Observation | Troubleshooting and Validation Strategy |
| Inconsistent Phenotypes with Different DCLRE1B siRNAs | This is a strong indicator of off-target effects. If multiple siRNAs targeting DCLRE1B produce different phenotypes despite similar knockdown efficiencies, the observed effects are likely not due to DCLRE1B suppression. |
| Phenotype Does Not Correlate with DCLRE1B Knockdown Level | Perform a dose-response experiment with varying siRNA concentrations. A true on-target effect should correlate with the degree of DCLRE1B knockdown. |
| Rescue Experiment | To definitively prove an on-target effect, perform a rescue experiment. This involves co-transfecting the DCLRE1B siRNA with a vector expressing a form of DCLRE1B that is resistant to the siRNA (e.g., due to silent mutations in the siRNA target site). If the phenotype is reversed, it confirms that the effect is due to DCLRE1B knockdown. |
| Global Gene Expression Analysis | For a comprehensive assessment of off-target effects, perform microarray or RNA-sequencing analysis on cells treated with your DCLRE1B siRNA and a negative control.[6][13][14] This will identify all genes that are differentially expressed and can reveal potential off-target silencing. |
Experimental Protocols
General Protocol for siRNA Transfection
This protocol provides a general guideline for siRNA transfection in a 24-well plate format. Optimization is crucial for each cell line and siRNA combination.
Materials:
-
HEK293 cells (or other cell line of interest)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium (e.g., Opti-MEM®)
-
DCLRE1B siRNA (and controls)
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
24-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 30-50% confluency at the time of transfection.[10]
-
Complex Preparation: a. In one tube, dilute the siRNA to the desired final concentration (e.g., 10-50 nM) in serum-free medium.[10] b. In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions. c. Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate at room temperature for 10-15 minutes to allow for complex formation.[10]
-
Transfection: a. Aspirate the old medium from the cells and replace it with fresh, complete growth medium (without antibiotics). b. Add the siRNA-transfection reagent complexes dropwise to each well. c. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding with analysis.
Validation of DCLRE1B Knockdown by qPCR
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for DCLRE1B and a reference gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction: At the desired time point post-transfection, harvest the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: a. Set up qPCR reactions containing cDNA, qPCR master mix, and primers for DCLRE1B and the reference gene. b. Run the qPCR reaction on a real-time PCR instrument.
-
Data Analysis: Calculate the relative expression of DCLRE1B mRNA using the ΔΔCt method, normalizing to the reference gene and comparing to the negative control-treated cells. A knockdown efficiency of ≥70% is generally considered effective.[5]
Validation of DCLRE1B Knockdown by Western Blot
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against DCLRE1B
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the transfected cells in lysis buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: a. Denature equal amounts of protein from each sample and separate them by SDS-PAGE. b. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against DCLRE1B overnight at 4°C. c. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: a. Wash the membrane and apply the chemiluminescent substrate. b. Visualize the protein bands using an imaging system. c. Re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Densitometry: Quantify the band intensities to determine the percentage of DCLRE1B protein knockdown.
Visualizations
References
- 1. DCLRE1B - Wikipedia [en.wikipedia.org]
- 2. genecards.org [genecards.org]
- 3. DCLRE1B DNA cross-link repair 1B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. thermofisher.com [thermofisher.com]
- 5. Predesigned siRNA [sigmaaldrich.com]
- 6. Identifying siRNA-induced off-targets by microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Systematic analysis of off-target effects in an RNAi screen reveals microRNAs affecting sensitivity to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guidelines for transfection of siRNA [qiagen.com]
- 9. Minimizing off-target effects by using diced siRNAs for RNA interference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. yeasenbio.com [yeasenbio.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. RNA interference protocol to silence oncogenic drivers in leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Identifying siRNA-Induced Off-Targets by Microarray Analysis | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Troubleshooting Cell Viability Issues After DCLRE1B siRNA Transfection
Welcome to the technical support center for DCLRE1B siRNA transfection. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common cell viability issues encountered during experiments targeting the DCLRE1B gene.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death after transfecting our cells with DCLRE1B siRNA. What are the potential causes?
A1: Significant cell death following DCLRE1B siRNA transfection can stem from several factors. The primary causes are often related to the transfection process itself or the biological consequences of DCLRE1B knockdown. Key possibilities include:
-
Off-Target Effects: The siRNA may be silencing other essential genes unintentionally, leading to a toxic phenotype.[4][5][6][7] This is a common issue with RNAi experiments.
-
On-Target Apoptosis/Cell Cycle Arrest: DCLRE1B is a crucial component of the DNA damage response (DDR) and telomere maintenance pathways.[8][9][10] Its depletion can lead to an accumulation of DNA damage, which in turn can trigger apoptosis or cell cycle arrest, leading to reduced cell viability.
-
Suboptimal Cell Health: Transfecting cells that are not in a healthy, actively dividing state can exacerbate the toxic effects of both the transfection reagent and the siRNA.[11]
Q2: What is the function of DCLRE1B, and why might its knockdown affect cell viability?
A2: DCLRE1B, also known as Apollo, is a 5'-to-3' exonuclease involved in DNA repair and telomere protection.[8][10][12] Its primary functions include:
-
DNA Interstrand Crosslink (ICL) Repair: DCLRE1B plays a role in repairing ICLs, a highly toxic form of DNA damage.[10]
-
Telomere Maintenance: It is essential for protecting telomeres from illegitimate non-homologous end joining, which can cause genomic instability.[8] DCLRE1B is also involved in the formation of the telomeric 3' overhang.[13]
Given its critical roles, knocking down DCLRE1B can lead to:
-
Increased DNA Damage: Without functional DCLRE1B, cells may be more susceptible to spontaneous or induced DNA damage, leading to the activation of apoptotic pathways.
-
Telomere Dysfunction: Impaired telomere maintenance can trigger cellular senescence or apoptosis.[8]
Q3: What are the recommended initial steps to troubleshoot low cell viability?
A3: A systematic approach is crucial for identifying the source of the problem. Here are the recommended initial steps:
-
Include Proper Controls: Always include a non-targeting (scrambled) siRNA control and a mock transfection (transfection reagent only) control to differentiate between toxicity from the siRNA sequence and the transfection process itself.[1][11]
-
Assess Cell Health and Density: Ensure your cells are healthy, free from contamination, and plated at the optimal density (typically 30-50% confluency at the time of transfection).[14]
-
Verify Knockdown Efficiency: Confirm that your DCLRE1B siRNA is effectively reducing protein levels using a reliable method like Western blotting.
Troubleshooting Guides
Guide 1: Optimizing Transfection Parameters
If you suspect that the transfection process is the primary cause of cell death, follow this guide to optimize your protocol.
Problem: High levels of cell death are observed in both the DCLRE1B siRNA-treated wells and the negative control siRNA-treated wells.
Possible Cause: Toxicity from the transfection reagent or suboptimal cell conditions.
Solutions:
-
Reduce Transfection Reagent Volume: Create a matrix of varying transfection reagent volumes and siRNA concentrations to identify the optimal balance.
-
Change Transfection Reagent: Not all transfection reagents are suitable for every cell line.[1] Consider trying a reagent specifically designed for your cell type or one known for low toxicity.
-
Optimize Cell Density: Plate cells at different densities to find the confluency that yields the best viability post-transfection.[15]
-
Use Serum-Free Medium for Complex Formation: Most protocols recommend forming the siRNA-lipid complexes in a serum-free medium to ensure optimal formation.[14][16] However, the transfection itself can often be performed in the presence of serum to reduce toxicity.[15]
-
Minimize Exposure Time: If toxicity is high, you may be able to reduce the exposure time of the cells to the transfection complexes by changing the medium after 4-6 hours.[17]
Table 1: Example Optimization Matrix for a 24-Well Plate
| siRNA Concentration (nM) | Transfection Reagent Volume (µL) | Expected Viability (%) | Notes |
| 10 | 0.5 | >90% | Start with low concentrations of both. |
| 10 | 1.0 | 85-95% | |
| 10 | 1.5 | 80-90% | |
| 25 | 0.5 | 85-95% | |
| 25 | 1.0 | 80-90% | A common starting point for many cell lines. |
| 25 | 1.5 | 75-85% | |
| 50 | 0.5 | 80-90% | |
| 50 | 1.0 | 70-85% | Higher concentrations may increase off-target effects. |
| 50 | 1.5 | <70% | Potential for significant toxicity. |
Note: These are example values. The optimal conditions must be determined empirically for your specific cell line and transfection reagent.
Guide 2: Addressing On-Target and Off-Target Effects
If your mock and negative control transfections show good viability, but the DCLRE1B siRNA-treated cells are dying, the issue is likely related to the specific siRNA sequence.
Problem: Low cell viability is specific to the DCLRE1B siRNA-transfected cells.
Possible Causes:
-
The observed phenotype is a genuine consequence of DCLRE1B depletion.
-
The siRNA has significant off-target effects.
Solutions:
-
Use Multiple siRNAs: Test at least two or three different siRNAs targeting different regions of the DCLRE1B mRNA. If the phenotype is consistent across multiple siRNAs, it is more likely to be an on-target effect.[11]
-
Perform a Rescue Experiment: If possible, co-transfect with a plasmid expressing a version of DCLRE1B that is resistant to your siRNA (e.g., due to silent mutations in the siRNA target site). If cell viability is restored, this confirms an on-target effect.
-
Consider Pooled vs. Individual siRNAs: In some cases, using a pool of multiple siRNAs at a lower overall concentration can reduce toxicity while maintaining effective knockdown.[19]
-
Use Chemically Modified siRNAs: Modifications to the siRNA duplex can reduce off-target effects.[4][5]
Experimental Protocols
Protocol 1: siRNA Transfection (24-Well Plate Format)
-
Cell Plating: The day before transfection, seed your cells in a 24-well plate at a density that will result in 30-50% confluency at the time of transfection.[14] Use 500 µL of complete growth medium per well.
-
Complex Preparation:
-
Solution A: In an RNase-free microcentrifuge tube, dilute your DCLRE1B siRNA (or control siRNA) to the desired final concentration (e.g., 10-50 nM) in 50 µL of serum-free medium (e.g., Opti-MEM™). Mix gently.
-
Solution B: In a separate RNase-free tube, dilute your transfection reagent (e.g., 1.0-1.5 µL) in 50 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.
-
-
Complex Formation: Add the diluted siRNA (Solution A) to the diluted transfection reagent (Solution B). Mix gently by pipetting and incubate for 15-20 minutes at room temperature to allow the complexes to form.[14]
-
Transfection: Add the 100 µL of siRNA-transfection reagent complex dropwise to each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours before proceeding with downstream assays. A media change after 4-6 hours is optional but may help reduce toxicity.[17]
Protocol 2: Cell Viability Assessment (MTT Assay)
-
Perform Transfection: Follow the siRNA transfection protocol as described above.
-
Add MTT Reagent: At the desired time point post-transfection (e.g., 48 or 72 hours), add 50 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express the viability of treated cells as a percentage relative to the untreated or mock-transfected control cells.
Visualizations
Signaling Pathways and Workflows
Caption: Troubleshooting workflow for low cell viability post-transfection.
Caption: The role of DCLRE1B in the DNA damage response pathway.
References
- 1. Optimizing siRNA Transfection | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. siRNAs with decreased off-target effect facilitate the identification of essential genes in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DCLRE1B - Wikipedia [en.wikipedia.org]
- 9. DCLRE1B/Apollo germline mutations associated with renal cell carcinoma impair telomere protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DCLRE1B DNA cross-link repair 1B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 12. DCLRE1B promotes tumor progression and predicts immunotherapy response through METTL3-mediated m6A modification in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. yeasenbio.com [yeasenbio.com]
- 15. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. researchgate.net [researchgate.net]
- 18. Guidelines for transfection of siRNA [qiagen.com]
- 19. sitoolsbiotech.com [sitoolsbiotech.com]
Technical Support Center: DCLRE1B (ARTEMIS) Protein Knockdown Confirmation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively confirming the knockdown of the DCLRE1B gene product, the ARTEMIS protein, at the protein level.
Frequently Asked Questions (FAQs)
Q1: What is DCLRE1B/ARTEMIS and why is it important?
A1: DCLRE1B is a gene that encodes the protein ARTEMIS (also known as DNA cross-link repair 1B or Apollo).[1][2] ARTEMIS is a crucial nuclease involved in DNA double-strand break repair through the non-homologous end joining (NHEJ) pathway and plays an essential role in V(D)J recombination, a process vital for the development of a diverse repertoire of T-cell and B-cell receptors.[3][4][5][6] Given its critical role in maintaining genomic integrity, ARTEMIS is a significant target in cancer research and drug development.[7][8]
Q2: We've performed a DCLRE1B knockdown using siRNA/shRNA. Why is it critical to confirm knockdown at the protein level?
A2: While techniques like qPCR can confirm a reduction in DCLRE1B mRNA levels, this does not always directly correlate with a proportional decrease in ARTEMIS protein levels.[9] Several factors, such as protein stability and turnover rate, can influence the final protein concentration. Therefore, direct measurement of the ARTEMIS protein level is essential to validate the functional consequence of your gene knockdown experiment.[9][10]
Q3: What are the recommended methods for confirming ARTEMIS protein knockdown?
A3: The most common and effective methods for quantifying protein levels are Western blotting and mass spectrometry (MS).[10][11] Western blotting provides a semi-quantitative assessment of protein levels, while mass spectrometry can offer more precise quantification.
Q4: We are seeing a discrepancy between mRNA and protein knockdown levels. What could be the cause?
A4: A mismatch between mRNA and protein knockdown levels can be due to a long half-life of the ARTEMIS protein.[12] Even with efficient mRNA degradation, the existing pool of ARTEMIS protein may take a significant amount of time to be cleared from the cell. Consider performing a time-course experiment to determine the optimal time point for observing protein knockdown post-transfection/transduction.[12]
Troubleshooting Guides
Western Blotting for ARTEMIS
Issue: Weak or No Signal for ARTEMIS
| Potential Cause | Troubleshooting Step |
| Low ARTEMIS expression in the cell line. | Confirm the baseline expression of ARTEMIS in your chosen cell line. It may be necessary to use a cell line with higher endogenous expression or to enrich your sample.[13][14] |
| Inefficient protein extraction. | Ensure your lysis buffer is appropriate for nuclear proteins and contains protease inhibitors.[11] Sonication may be required to efficiently lyse the nucleus. |
| Poor antibody performance. | Use a validated antibody specific for ARTEMIS. Test a few different antibodies from reputable vendors if possible. Check the antibody datasheet for recommended dilutions and incubation conditions.[15] |
| Inefficient transfer to the membrane. | Verify transfer efficiency using a reversible stain like Ponceau S. Optimize transfer time and voltage, especially for a protein of the size of ARTEMIS.[14][16] |
Issue: High Background on the Western Blot
| Potential Cause | Troubleshooting Step |
| Inadequate blocking. | Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST).[13][15][16] |
| Antibody concentration is too high. | Titrate your primary and secondary antibodies to find the optimal concentration that maximizes signal-to-noise ratio.[15][17] |
| Insufficient washing. | Increase the number and duration of washes between antibody incubations to remove non-specifically bound antibodies.[15][17] |
Mass Spectrometry for ARTEMIS
Issue: Poor Signal Intensity or No Peaks for ARTEMIS Peptides
| Potential Cause | Troubleshooting Step |
| Low abundance of ARTEMIS protein. | Consider an enrichment step, such as immunoprecipitation (IP) of ARTEMIS, before mass spectrometry analysis. |
| Inefficient protein digestion. | Optimize your in-solution or in-gel digestion protocol to ensure complete digestion of the ARTEMIS protein into peptides. |
| Suboptimal mass spectrometer settings. | Ensure the mass spectrometer is properly tuned and calibrated. Optimize ionization and fragmentation parameters for the detection of ARTEMIS peptides.[18] |
| Sample contamination. | Check for gas leaks and ensure the cleanliness of your sample and the instrument to avoid contamination that can suppress the signal.[19][20] |
Experimental Protocols
Western Blotting Protocol for ARTEMIS
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape cells and incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[11]
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli buffer.
-
Load samples onto a polyacrylamide gel and separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ARTEMIS overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantitative Data Summary
Table 1: Hypothetical Western Blot Densitometry Analysis of ARTEMIS Knockdown
| Sample | Treatment | Normalized ARTEMIS Intensity (Arbitrary Units) | % Knockdown |
| 1 | Non-targeting Control | 1.00 | 0% |
| 2 | DCLRE1B siRNA 1 | 0.25 | 75% |
| 3 | DCLRE1B siRNA 2 | 0.32 | 68% |
| 4 | DCLRE1B shRNA | 0.15 | 85% |
Table 2: Hypothetical Mass Spectrometry Analysis of ARTEMIS Knockdown
| Sample | Treatment | Normalized Peptide Abundance (Log2 Fold Change vs. Control) | % Knockdown |
| 1 | Non-targeting Control | 0.00 | 0% |
| 2 | DCLRE1B siRNA 1 | -2.00 | 75% |
| 3 | DCLRE1B siRNA 2 | -1.64 | 68% |
| 4 | DCLRE1B shRNA | -2.74 | 85% |
Visualizations
Caption: Experimental workflow for DCLRE1B knockdown and protein level confirmation.
References
- 1. DCLRE1B Gene: Function, Expression, and Role in Disease [learn.mapmygenome.in]
- 2. genecards.org [genecards.org]
- 3. Artemis (protein) - Wikipedia [en.wikipedia.org]
- 4. Functions and regulation of Artemis: a goddess in the maintenance of genome integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Artemis complex - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ashpublications.org [ashpublications.org]
- 8. umr9019.com [umr9019.com]
- 9. reddit.com [reddit.com]
- 10. Gene Knockdown methods To Determine Gene Function! [biosyn.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. bosterbio.com [bosterbio.com]
- 14. Western blot troubleshooting guide! [jacksonimmuno.com]
- 15. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 16. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 17. youtube.com [youtube.com]
- 18. gmi-inc.com [gmi-inc.com]
- 19. gentechscientific.com [gentechscientific.com]
- 20. agilent.com [agilent.com]
inconsistent DCLRE1B silencing results with pre-designed siRNA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results with pre-designed small interfering RNA (siRNA) for silencing the DCLRE1B gene.
Troubleshooting Inconsistent DCLRE1B Silencing
Researchers may face challenges in achieving consistent and efficient knockdown of DCLRE1B expression. This guide addresses common issues in a question-and-answer format to help you troubleshoot your experiments.
FAQs: Troubleshooting Experimental Steps
Q1: I am not seeing the expected level of DCLRE1B knockdown in my qPCR results. What are the potential causes?
Several factors can contribute to suboptimal DCLRE1B silencing. Consider the following:
-
siRNA Quality: The integrity of your pre-designed siRNA is crucial. Degradation of the siRNA can lead to a loss of silencing activity.[3]
-
Cell Health and Density: For successful transfection, cells should be healthy, actively dividing, and at an optimal confluency (typically 60-80%).[4]
-
Incorrect siRNA Concentration: The optimal siRNA concentration can vary between cell lines and should be determined experimentally.[4]
-
Suboptimal Reagents: The quality and age of your transfection reagent can impact efficiency.[3]
-
Incorrect qPCR Assay Design: The primers used for qPCR to detect DCLRE1B mRNA may not be optimal, leading to inaccurate quantification.
Q2: My DCLRE1B knockdown is variable between experiments. How can I improve reproducibility?
Inconsistent results often stem from minor variations in experimental execution. To improve reproducibility:
-
Standardize Protocols: Ensure that all experimental parameters, such as cell density, siRNA and reagent concentrations, and incubation times, are kept consistent between experiments.
-
Monitor Cell Health: Regularly check your cells for any signs of stress or contamination, as this can affect transfection and gene expression.
-
Aliquot Reagents: Aliquot your siRNA and transfection reagents to minimize freeze-thaw cycles, which can degrade their quality.
Q3: I am concerned about off-target effects with my DCLRE1B siRNA. How can I minimize them?
Off-target effects, where the siRNA silences unintended genes, are a valid concern in RNAi experiments.[5] To mitigate these effects:
-
Titrate Your siRNA: Use the lowest effective concentration of siRNA that achieves significant DCLRE1B knockdown.[5] Higher concentrations are more likely to cause off-target effects.
-
Use Multiple siRNAs: Confirm your phenotype with at least two different siRNAs targeting different sequences of the DCLRE1B mRNA. If both siRNAs produce the same result, it is more likely to be a specific effect of DCLRE1B silencing.
-
Perform Rescue Experiments: If possible, perform a rescue experiment by re-introducing DCLRE1B expression after siRNA-mediated knockdown to see if the original phenotype is reversed.
-
Bioinformatic Analysis: Use bioinformatics tools to check for potential off-target sequences for your chosen siRNA.
Data Presentation: DCLRE1B Knockdown Efficiency
Clear presentation of your quantitative data is essential for interpreting your results. Below is an example table summarizing hypothetical qPCR data from a DCLRE1B silencing experiment.
| siRNA Target | Concentration (nM) | Mean Cq (DCLRE1B) | Mean Cq (Housekeeping) | ΔCq | ΔΔCq | Fold Change (2^-ΔΔCq) | % Knockdown |
| Negative Control | 20 | 22.5 | 18.2 | 4.3 | 0.0 | 1.00 | 0% |
| DCLRE1B siRNA 1 | 20 | 25.8 | 18.3 | 7.5 | 3.2 | 0.11 | 89% |
| DCLRE1B siRNA 2 | 20 | 26.2 | 18.1 | 8.1 | 3.8 | 0.07 | 93% |
| DCLRE1B siRNA 3 | 20 | 23.1 | 18.2 | 4.9 | 0.6 | 0.66 | 34% |
Experimental Protocols
Protocol 1: siRNA Transfection for DCLRE1B Silencing
This protocol provides a general guideline for transfecting adherent cells in a 6-well plate format. Optimization for your specific cell line is recommended.
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in 2 ml of antibiotic-free growth medium. Ensure cells are 60-80% confluent at the time of transfection.
-
Prepare siRNA Solution (Solution A): In a sterile tube, dilute your DCLRE1B siRNA duplex to the desired final concentration in 100 µl of serum-free medium.
-
Prepare Transfection Reagent Solution (Solution B): In a separate sterile tube, dilute the recommended amount of your chosen lipid-based transfection reagent in 100 µl of serum-free medium.
-
Form siRNA-Lipid Complexes: Add the siRNA solution (Solution A) to the diluted transfection reagent (Solution B). Mix gently by pipetting and incubate at room temperature for 15-20 minutes.
-
Transfect Cells: Add the 200 µl of siRNA-lipid complex mixture dropwise to each well. Gently rock the plate to ensure even distribution.
-
Incubate: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before assessing knockdown. The optimal incubation time will depend on the stability of the DCLRE1B protein.
Protocol 2: Quantitative PCR (qPCR) for DCLRE1B mRNA Levels
This protocol outlines the steps for quantifying DCLRE1B mRNA levels after siRNA treatment using a two-step RT-qPCR approach.
-
RNA Extraction: At the desired time point post-transfection, harvest the cells and extract total RNA using a commercially available kit, following the manufacturer's instructions. Ensure to perform a DNase treatment step to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.
-
cDNA Synthesis (Reverse Transcription): Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers, following the manufacturer's protocol.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate. For each sample, a typical 20 µl reaction includes:
-
10 µl of 2x SYBR Green qPCR Master Mix
-
1 µl of forward primer (10 µM) for DCLRE1B or a housekeeping gene
-
1 µl of reverse primer (10 µM) for DCLRE1B or a housekeeping gene
-
2 µl of diluted cDNA template (e.g., 10-50 ng)
-
6 µl of nuclease-free water
-
-
qPCR Cycling: Perform the qPCR using a real-time PCR instrument with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
Mandatory Visualizations
DCLRE1B Signaling Pathway in DNA Repair
DCLRE1B, also known as Apollo, is a 5'-3' exonuclease that plays a crucial role in DNA double-strand break repair and telomere maintenance.[7] It is recruited to sites of DNA damage and telomeres through its interaction with various proteins.
Caption: DCLRE1B interaction network in DNA damage response.
Experimental Workflow for DCLRE1B Silencing and Analysis
The following diagram illustrates the key steps in a typical DCLRE1B siRNA experiment, from cell culture to data analysis.
Caption: Workflow for DCLRE1B gene silencing using siRNA.
Logical Flow for Troubleshooting Inconsistent Knockdown
This decision tree provides a logical approach to troubleshooting when you observe inconsistent or poor DCLRE1B knockdown.
Caption: Troubleshooting decision tree for siRNA experiments.
References
- 1. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 2. RNAi Synthetics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding Calculations for siRNA Data | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. DCLRE1B - Wikipedia [en.wikipedia.org]
selecting the best positive control for DCLRE1B siRNA experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers performing siRNA-mediated knockdown of DCLRE1B.
Frequently Asked Questions (FAQs)
Q1: What is the function of DCLRE1B and what are the expected phenotypic consequences of its knockdown?
A1: DCLRE1B, also known as Apollo or SNM1B, is a 5'-3' exonuclease that plays a critical role in DNA interstrand crosslink (ICL) repair and telomere maintenance.[1][2] It is a component of the Fanconi Anemia (FA) DNA repair pathway, which is essential for resolving ICLs that block DNA replication and transcription.[2][3][4] DCLRE1B interacts with other DNA repair proteins, including the Mre11-Rad50-Nbs1 (MRN) complex and FANCD2.[3]
Knockdown of DCLRE1B is expected to sensitize cells to DNA damaging agents that induce ICLs, such as cisplatin (B142131) or mitomycin C, as well as to ionizing radiation.[5][6][7] This increased sensitivity is a direct consequence of impaired DNA repair. Other potential phenotypes include defects in telomere maintenance and genomic instability.
Q2: How do I select an appropriate positive control for my DCLRE1B siRNA experiment?
For DCLRE1B experiments, which are focused on DNA repair and cell survival, siRNAs targeting genes involved in cell cycle progression or apoptosis are excellent choices. We recommend using siRNAs targeting either Polo-like kinase 1 (PLK1) or Kinesin Family Member 11 (KIF11) .
-
PLK1 siRNA: Knockdown of PLK1, a key regulator of mitosis, potently induces G2/M cell cycle arrest and subsequent apoptosis in a wide range of cancer cell lines.[12][13][14] This provides a robust and readily quantifiable phenotype using techniques like flow cytometry (for cell cycle analysis) or caspase activity assays (for apoptosis).
-
KIF11 siRNA: KIF11 is a motor protein essential for the formation of the bipolar spindle during mitosis. Its knockdown leads to mitotic arrest and cell death, providing a clear and reproducible phenotype.[15][16][17][18]
Q3: What are the recommended negative controls for a DCLRE1B siRNA experiment?
A3: Negative controls are crucial for distinguishing the specific effects of DCLRE1B knockdown from non-specific effects of the siRNA delivery process. The following negative controls should be included in every experiment:
-
Non-targeting siRNA: This is an siRNA sequence that does not have a known target in the human, mouse, or rat genome. It serves as a control for any potential off-target effects of the siRNA molecule itself.
-
Mock-transfected cells: These cells are treated with the transfection reagent alone, without any siRNA. This control helps to identify any cellular responses caused by the transfection reagent.
-
Untreated cells: This sample consists of healthy, untreated cells and provides a baseline for cell viability, gene expression, and the phenotype under investigation.
Q4: How can I validate the knockdown of DCLRE1B?
A4: The most reliable method for validating DCLRE1B knockdown is to measure the reduction in its mRNA levels using quantitative real-time PCR (qRT-PCR). This is a direct measure of the siRNA's effect on its target. Western blotting can also be used to confirm a reduction in DCLRE1B protein levels, although this is a downstream and potentially less immediate measure of knockdown. When performing validation, always compare the results from your DCLRE1B siRNA-treated cells to those from your negative control-treated cells. A knockdown efficiency of ≥70% is generally considered successful.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low DCLRE1B knockdown efficiency | 1. Suboptimal siRNA concentration. | Titrate the DCLRE1B siRNA concentration (e.g., 10 nM, 25 nM, 50 nM) to find the optimal concentration for your cell line. |
| 2. Low transfection efficiency. | Optimize the transfection protocol by adjusting the siRNA-to-transfection reagent ratio, cell density at the time of transfection, and incubation times. Use a fluorescently labeled non-targeting siRNA to visually assess transfection efficiency. | |
| 3. Poor quality or degraded siRNA. | Ensure proper storage and handling of siRNA stocks. | |
| 4. Incorrect qPCR primer design. | Design and validate qPCR primers that specifically amplify DCLRE1B. | |
| High cell toxicity or death in all samples, including controls | 1. Transfection reagent toxicity. | Reduce the concentration of the transfection reagent or try a different, less toxic reagent. Ensure cells are not overly confluent at the time of transfection. |
| 2. High siRNA concentration. | High concentrations of siRNA can induce off-target effects and toxicity. Use the lowest effective concentration of siRNA as determined by your titration experiments. | |
| Successful DCLRE1B knockdown, but no observable phenotype (e.g., no increased sensitivity to DNA damaging agents) | 1. Insufficient time for protein depletion. | Extend the time between siRNA transfection and the functional assay to allow for sufficient depletion of the DCLRE1B protein. A time course experiment (e.g., 48, 72, 96 hours) is recommended. |
| 2. Functional redundancy. | Other DNA repair pathways may be compensating for the loss of DCLRE1B. Consider co-silencing other key DNA repair genes. | |
| 3. Assay sensitivity. | Ensure that your functional assay (e.g., cell viability assay, apoptosis assay) is sensitive enough to detect the expected changes. | |
| Positive control (e.g., PLK1 or KIF11 siRNA) does not show the expected phenotype | 1. Low transfection efficiency. | Troubleshoot your transfection protocol as described above. The positive control is your primary indicator of a successful transfection. |
| 2. Cell line resistance. | Some cell lines may be less sensitive to the effects of the positive control. Confirm the expected phenotype for your specific cell line from the literature or a previous experiment. | |
| 3. Incorrect assay for the positive control. | Ensure you are using the correct assay to measure the phenotype associated with your positive control (e.g., cell cycle analysis for KIF11, apoptosis assay for PLK1). |
Experimental Protocols
Protocol 1: siRNA Transfection
This protocol is a general guideline and should be optimized for your specific cell line and transfection reagent.
-
Cell Seeding: 24 hours prior to transfection, seed your cells in antibiotic-free medium at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute your DCLRE1B siRNA, positive control siRNA (e.g., PLK1 or KIF11), and non-targeting negative control siRNA in an appropriate volume of serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
-
Transfection:
-
Add the siRNA-lipid complexes to your cells in a drop-wise manner.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO2 incubator for the desired time (typically 48-72 hours).
-
Protocol 2: Validation of Knockdown by qRT-PCR
-
RNA Extraction: At the desired time point post-transfection (e.g., 48 hours), harvest the cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR:
-
Set up your qRT-PCR reactions using a suitable master mix, your cDNA, and primers specific for DCLRE1B and a reference gene (e.g., GAPDH, ACTB).
-
Run the qRT-PCR on a real-time PCR instrument.
-
-
Data Analysis: Calculate the relative expression of DCLRE1B using the ΔΔCt method, normalizing to the reference gene and comparing the expression in DCLRE1B siRNA-treated cells to the negative control-treated cells.
Signaling Pathways and Experimental Workflows
References
- 1. DCLRE1B - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. DCLRE1B DNA cross-link repair 1B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. The Fanconi Anemia DNA Repair Pathway - Fanconi Cancer Foundation [fanconi.org]
- 5. DCLRE1B DNA cross-link repair 1B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. DCLRE1B/Apollo germline mutations associated with renal cell carcinoma impair telomere protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. siRNA-mediated silencing of Cockayne Cyndrome group B gene potentiates radiation-induced apoptosis and antiproliferative effect in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 阳性对照siRNA [sigmaaldrich.com]
- 9. Performing appropriate RNAi control experiments [qiagen.com]
- 11. Controls for RNAi Experiments | Thermo Fisher Scientific - UK [thermofisher.com]
- 12. Therapeutic targeting of polo-like kinase 1 using RNA-interfering nanoparticles (iNOPs) for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Polo-like kinase (Plk)1 depletion induces apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. KIF11 serves as a cell cycle mediator in childhood acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. KIF11 promotes cell proliferation via ERBB2/PI3K/AKT signaling pathway in gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
DCLRE1B siRNA Rescue Experiment Technical Support Center
Welcome to the technical support center for DCLRE1B siRNA rescue experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve the efficiency of their experiments.
Frequently Asked questions (FAQs)
Q1: My DCLRE1B siRNA knockdown is efficient, but I'm not observing the expected phenotype. What are the possible reasons?
A1: Several factors could contribute to this issue:
-
Functional Redundancy: Other proteins might compensate for the loss of DCLRE1B function. DCLRE1B is part of the SNM1 family of nucleases, which includes DCLRE1A and DCLRE1C (Artemis), all involved in DNA repair.[1] Consider investigating the expression levels of these related proteins.
-
Slow Protein Turnover: Even with efficient mRNA knockdown, the DCLRE1B protein may be stable and have a long half-life. This would delay the appearance of a phenotype.
-
Cell-Type Specificity: The function of DCLRE1B can be context-dependent. Its role in telomere maintenance and DNA repair might be more critical in certain cell types or under specific conditions (e.g., upon induction of DNA damage).[2][3]
-
Incorrect Assay for Phenotype: The assay you are using may not be suitable for detecting the specific functional consequence of DCLRE1B depletion in your experimental model.
Troubleshooting Summary Table:
| Potential Issue | Recommended Action |
| Functional Redundancy | - Perform qPCR or Western blot for other SNM1 family members (DCLRE1A, DCLRE1C).- Consider a combinatorial knockdown approach. |
| Slow Protein Turnover | - Perform a time-course experiment, analyzing the phenotype at later time points (e.g., 72, 96, or 120 hours post-transfection).- Confirm protein depletion with a time-course Western blot. |
| Cell-Type Specificity | - Review literature for DCLRE1B function in your specific cell line.- Induce DNA damage (e.g., with mitomycin C) to assess the role of DCLRE1B in DNA repair pathways.[2] |
| Incorrect Assay | - Re-evaluate the expected phenotype based on DCLRE1B's known functions in DNA cross-link repair and telomere maintenance.[4][5]- Consider alternative functional assays (e.g., comet assay for DNA damage, telomere length analysis). |
Q2: My DCLRE1B rescue construct is not restoring the wild-type phenotype. How can I troubleshoot this?
A2: This is a common and critical issue in rescue experiments. Here are the primary areas to investigate:
-
Suboptimal Expression of the Rescue Construct: The expression level of the rescue protein may be too low to be functional or too high, leading to toxicity or off-target effects.[6]
-
Ineffective siRNA-Resistance of the Rescue Construct: The silent mutations introduced into the rescue construct's coding sequence might not be sufficient to prevent it from being targeted by the siRNA.
-
Incorrect Localization or Function of the Tagged Rescue Protein: An epitope tag (e.g., GFP, FLAG) could interfere with the proper folding, localization, or function of the DCLRE1B protein.
-
Dominant-Negative Effects of the Rescue Construct: Overexpression of a protein can sometimes disrupt its normal function or the function of related pathways.
Troubleshooting Summary Table:
| Potential Issue | Recommended Action |
| Suboptimal Expression | - Verify expression of the rescue protein by Western blot.- Optimize the amount of plasmid DNA used for transfection.- Consider using a vector with a different promoter strength to modulate expression levels. |
| Ineffective siRNA-Resistance | - Confirm that the silent mutations in your rescue construct are within the siRNA target sequence.- Test the knockdown efficiency of your siRNA on the rescue construct alone. |
| Incorrect Protein Function | - If using a tagged protein, try a smaller tag or a construct with the tag at the other terminus.- As a control, test the function of an untagged rescue construct. |
| Dominant-Negative Effects | - Titrate the amount of the rescue plasmid to find the lowest effective concentration.- Use a weaker, inducible promoter to control the expression level of the rescue protein. |
Q3: I'm observing high cell toxicity after co-transfecting my DCLRE1B siRNA and rescue plasmid. What can I do to reduce it?
A3: Cell toxicity can significantly impact the reliability of your results. Here’s how to address it:
-
Toxicity from Transfection Reagent: Many transfection reagents can be toxic to cells, especially at high concentrations.
-
Toxicity from High siRNA Concentration: High concentrations of siRNA can induce off-target effects and cellular stress responses.
-
Toxicity from Overexpression of the Rescue Protein: High levels of exogenous DCLRE1B may be toxic to the cells.
Troubleshooting Summary Table:
| Potential Issue | Recommended Action |
| Transfection Reagent Toxicity | - Optimize the ratio of transfection reagent to nucleic acid.- Reduce the volume of transfection reagent used.- Change the medium 4-6 hours post-transfection.[7] |
| siRNA-Induced Toxicity | - Perform a dose-response experiment to determine the lowest effective siRNA concentration.- Use a pool of multiple siRNAs at a lower overall concentration. |
| Rescue Construct Toxicity | - Reduce the amount of plasmid DNA transfected.- Use a weaker promoter or an inducible expression system for the rescue construct. |
Experimental Protocols
Protocol 1: Co-transfection of DCLRE1B siRNA and Rescue Plasmid
This protocol is a general guideline for the co-transfection of siRNA and a plasmid rescue construct into mammalian cells using a lipid-based transfection reagent.
Materials:
-
DCLRE1B siRNA (and negative control siRNA)
-
DCLRE1B rescue plasmid (siRNA-resistant)
-
Lipid-based transfection reagent (e.g., Lipofectamine™ 2000)
-
Opti-MEM™ I Reduced Serum Medium
-
Mammalian cell line of interest
-
6-well plates
-
Growth medium (with and without antibiotics)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate so that they are 70-90% confluent at the time of transfection. Use antibiotic-free growth medium.
-
Preparation of Nucleic Acid-Lipid Complexes:
-
In tube A, dilute 100 pmol of DCLRE1B siRNA and 1-2 µg of the rescue plasmid in 250 µL of Opti-MEM™. Mix gently.
-
In tube B, dilute 5-10 µL of the transfection reagent in 250 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.
-
-
Complex Formation: Combine the contents of tube A and tube B. Mix gently and incubate for 20 minutes at room temperature to allow the complexes to form.
-
Transfection: Add the 500 µL of the nucleic acid-lipid complexes dropwise to each well of the 6-well plate containing the cells in fresh, serum-containing medium.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding with downstream analysis. The medium can be changed after 4-6 hours if toxicity is a concern.[7]
Visualizations
DCLRE1B in DNA Damage Response and Telomere Maintenance
DCLRE1B, also known as Apollo, plays a crucial role in both DNA interstrand crosslink (ICL) repair and telomere maintenance. It is recruited to sites of DNA damage and to telomeres through its interaction with other proteins.
Caption: DCLRE1B's role in DNA repair and telomere maintenance.
Experimental Workflow for a DCLRE1B siRNA Rescue Experiment
A typical workflow for a DCLRE1B siRNA rescue experiment involves several key steps, from initial knockdown to phenotypic analysis and rescue confirmation.
Caption: A streamlined workflow for DCLRE1B siRNA rescue experiments.
Logical Troubleshooting Flowchart for Failed Rescue
When a rescue experiment fails, a systematic approach to troubleshooting is essential to identify the root cause of the problem.
Caption: A decision tree for troubleshooting failed DCLRE1B rescue experiments.
References
- 1. SNM1B/Apollo in the DNA damage response and telomere maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DCLRE1B promotes tumor progression and predicts immunotherapy response through METTL3-mediated m6A modification in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DCLRE1B/Apollo germline mutations associated with renal cell carcinoma impair telomere protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DCLRE1B - Wikipedia [en.wikipedia.org]
- 5. genecards.org [genecards.org]
- 6. Explanatory chapter: troubleshooting recombinant protein expression: general - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. siRNA Plasmid Co-Transfection Protocol with Lipofectamine 2000 | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: DCLRE1B Functional Assays Post-Knockdown
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers performing functional assays following the knockdown of DCLRE1B (also known as Apollo or SNM1B).
Frequently Asked Questions (FAQs)
Q1: What is the primary function of DCLRE1B?
DCLRE1B (DNA cross-link repair 1B), also known as Apollo or SNM1B, is a 5'-3' exonuclease that plays a crucial role in DNA repair and telomere maintenance.[1] Its key functions include resolving DNA interstrand crosslinks (ICLs), protecting telomeres from illegitimate non-homologous end joining, and participating in the Fanconi Anemia (FA) pathway.[1][2][3]
Q2: What are the expected phenotypic changes in cells after DCLRE1B knockdown?
Following a successful DCLRE1B knockdown, researchers can typically expect to observe:
-
Increased sensitivity to DNA interstrand crosslinking agents: Cells may show reduced viability when treated with drugs like Mitomycin C (MMC) or cisplatin.[4][5]
-
Increased DNA damage: An accumulation of spontaneous and induced DNA damage, often measured by an increase in γH2AX foci or DNA fragmentation in a comet assay.[4]
-
Decreased cell proliferation and migration: Knockdown of DCLRE1B has been shown to reduce the rate of cell division and migratory capacity in cancer cell lines.[6][7]
-
Telomere dysfunction: Although not always immediately apparent, prolonged DCLRE1B deficiency can lead to telomere fusions and genomic instability.[1]
-
Defects in the DNA Damage Response (DDR): Impaired recruitment of downstream repair proteins like FANCD2, BRCA1, and RAD51 to sites of DNA damage.[2][3]
Q3: How does DCLRE1B function within the Fanconi Anemia (FA) pathway?
DCLRE1B functions upstream of the central FA protein, FANCD2.[2][3] It is required for the proper localization of FANCD2, as well as other key DNA repair proteins like BRCA1 and RAD51, to sites of DNA interstrand crosslinks.[2][3] Depletion of DCLRE1B can lead to an increase in chromosomal aberrations, a hallmark of FA.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during functional assays after DCLRE1B knockdown.
Problem 1: No significant increase in DNA damage (Comet Assay or γH2AX staining) after DCLRE1B knockdown and treatment with a DNA damaging agent.
| Possible Cause | Suggested Solution |
| Inefficient DCLRE1B Knockdown | Verify knockdown efficiency at both the mRNA (RT-qPCR) and protein (Western blot) levels. Aim for at least 70-80% reduction in protein expression. |
| Suboptimal Concentration of DNA Damaging Agent | Perform a dose-response curve to determine the optimal concentration of the DNA damaging agent (e.g., Mitomycin C, cisplatin) for your specific cell line. |
| Incorrect Timing of Assay | The peak of DNA damage may vary depending on the cell line and the damaging agent. Perform a time-course experiment to identify the optimal time point for analysis after treatment. |
| Issues with Comet Assay Protocol | Ensure fresh lysis and electrophoresis buffers are used. The pH of the alkaline buffer should be >13. Check for proper cell lysis and DNA unwinding.[8] |
| Issues with γH2AX Staining Protocol | Use a validated anti-phospho-Histone H2AX (Ser139) antibody. Ensure proper cell fixation and permeabilization to allow antibody access to the nucleus.[9] Include positive and negative controls. |
Problem 2: No significant decrease in cell viability after DCLRE1B knockdown and treatment with a DNA damaging agent.
| Possible Cause | Suggested Solution |
| Insufficient Knockdown | Confirm DCLRE1B protein levels are significantly reduced via Western blot. |
| Cell Line Resistance | The chosen cell line may have redundant DNA repair pathways that compensate for the loss of DCLRE1B. Consider using a different cell line or co-targeting another DNA repair protein. |
| Inappropriate Viability Assay | Ensure the chosen viability assay (e.g., MTS, CellTiter-Glo) is suitable for your experimental conditions and cell type. |
| Assay Timing | The effect on cell viability may take several days to become apparent. Extend the duration of the experiment (e.g., 48-96 hours post-treatment). |
Problem 3: High background in γH2AX staining or Comet Assay.
| Possible Cause | Suggested Solution |
| Suboptimal Antibody Concentration (γH2AX) | Titrate the primary and secondary antibodies to find the optimal dilution that maximizes signal-to-noise ratio. |
| Inadequate Blocking (γH2AX) | Increase the blocking time or use a different blocking agent (e.g., 5% BSA or serum from the secondary antibody host species). |
| Incomplete Washing | Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies.[9] |
| Damaged Cells During Sample Preparation (Comet Assay) | Handle cells gently during harvesting and embedding in agarose (B213101) to minimize mechanical DNA damage.[10] |
| Contaminated Reagents | Use fresh, high-quality reagents and sterile technique to avoid introducing contaminants that could induce DNA damage. |
Data Presentation
Table 1: Expected Outcomes of Functional Assays Post-DCLRE1B Knockdown
| Functional Assay | Control (Scrambled shRNA/siRNA) | DCLRE1B Knockdown | Expected Fold Change/Difference |
| Cell Viability (e.g., MTS Assay) + DNA Damaging Agent | High Viability | Low Viability | 2-4 fold decrease |
| DNA Damage (Comet Assay - % Tail DNA) | Low % Tail DNA | High % Tail DNA | 3-5 fold increase |
| DNA Damage (γH2AX Foci per cell) | Low number of foci | High number of foci | 5-10 fold increase |
| Cell Proliferation (e.g., Colony Formation Assay) | High number of colonies | Low number of colonies | 50-70% reduction |
| Cell Migration (e.g., Transwell Assay) | High number of migrated cells | Low number of migrated cells | 40-60% reduction |
Note: The expected fold changes are illustrative and can vary depending on the cell line, knockdown efficiency, and experimental conditions.
Experimental Protocols
Protocol 1: Alkaline Comet Assay for DNA Damage Quantification
-
Cell Preparation:
-
Harvest control and DCLRE1B knockdown cells.
-
Resuspend cells in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
-
Slide Preparation:
-
Mix 10 µL of cell suspension with 75 µL of low melting point agarose (LMPA) at 37°C.
-
Pipette the mixture onto a CometSlide™ and spread evenly.
-
Incubate at 4°C for 10 minutes to solidify the agarose.
-
-
Lysis:
-
Immerse slides in pre-chilled lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh) for 1-2 hours at 4°C.[8]
-
-
Alkaline Unwinding:
-
Gently wash the slides with distilled water.
-
Immerse slides in a horizontal electrophoresis tank containing fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes at 4°C to allow for DNA unwinding.[11]
-
-
Electrophoresis:
-
Perform electrophoresis at 25V and ~300 mA for 20-30 minutes at 4°C.[12]
-
-
Neutralization and Staining:
-
Gently wash the slides with neutralization buffer (0.4 M Tris, pH 7.5) three times for 5 minutes each.
-
Stain the DNA with a fluorescent dye (e.g., SYBR® Green or propidium (B1200493) iodide).
-
-
Visualization and Analysis:
-
Visualize slides using a fluorescence microscope.
-
Analyze at least 50-100 comets per sample using appropriate software to quantify the percentage of DNA in the tail.
-
Protocol 2: Immunofluorescence Staining for γH2AX Foci
-
Cell Seeding and Treatment:
-
Seed control and DCLRE1B knockdown cells onto coverslips in a multi-well plate.
-
After 24 hours, treat with a DNA damaging agent (if required) and incubate for the desired time.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.[13]
-
-
Blocking and Antibody Incubation:
-
Wash three times with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with anti-phospho-Histone H2AX (Ser139) primary antibody (e.g., 1:800 dilution in 1% BSA/PBS) overnight at 4°C.[9]
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG, 1:1000 dilution) for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Quantification:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).
-
Visualizations
Caption: DCLRE1B's role in the Fanconi Anemia pathway.
Caption: General workflow for DCLRE1B functional assays post-knockdown.
Caption: Troubleshooting decision tree for DCLRE1B knockdown experiments.
References
- 1. DCLRE1B - Wikipedia [en.wikipedia.org]
- 2. Snm1B/Apollo functions in the Fanconi anemia pathway in response to DNA interstrand crosslinks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Snm1B/Apollo functions in the Fanconi anemia pathway in response to DNA interstrand crosslinks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DCLRE1B/Apollo germline mutations associated with renal cell carcinoma impair telomere protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. DCLRE1B promotes tumor progression and predicts immunotherapy response through METTL3-mediated m6A modification in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DCLRE1B as a novel prognostic biomarker associated with immune infiltration: a pancancer analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of DNA Double-Stranded Breaks Using the Comet Assay in Planarians - Whole-Body Regeneration - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. crpr-su.se [crpr-su.se]
- 10. FAQ: Comet Assays | Cell Biolabs [cellbiolabs.com]
- 11. researchtweet.com [researchtweet.com]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating DCLRE1B Gene Silencing: A Comparative Guide to qPCR and Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two gold-standard techniques, quantitative Polymerase Chain Reaction (qPCR) and Western blot, for validating the silencing of the DCLRE1B gene. Understanding the nuances of these methods is critical for accurately interpreting experimental outcomes and advancing research in areas such as DNA repair, telomere biology, and cancer therapeutics. We present supporting experimental data, detailed protocols, and visual workflows to aid in the effective validation of DCLRE1B knockdown.
Introduction to DCLRE1B
The DCLRE1B (DNA Cross-Link Repair 1B) gene, also known as Apollo, encodes a 5'-3' exonuclease that plays a crucial role in maintaining genomic stability.[1][2] It is involved in two critical cellular processes:
-
Telomere Maintenance: DCLRE1B is essential for protecting telomeres, the protective caps (B75204) at the ends of chromosomes, from degradation and preventing improper DNA repair activation at these sites.[2]
-
DNA Interstrand Crosslink (ICL) Repair: This gene is a key player in the Fanconi Anemia (FA) pathway, a major DNA repair pathway that resolves ICLs, which are highly toxic DNA lesions.[3][4]
Given its significant roles, DCLRE1B is a gene of interest in various research fields, particularly in cancer biology, where its dysregulation can contribute to tumorigenesis. Therefore, reliable methods to validate the experimental silencing of DCLRE1B are paramount.
Comparison of Validation Methods: qPCR vs. Western Blot
The two most common methods for validating gene silencing are qPCR, which measures mRNA levels, and Western blot, which assesses protein levels. The choice between these methods, or the use of both, depends on the specific research question and the desired level of validation.
| Method | Principle | What it Measures | Pros | Cons |
| Quantitative PCR (qPCR) | Reverse transcription of mRNA to cDNA followed by amplification of a specific target sequence. | Relative or absolute quantity of DCLRE1B mRNA. | High sensitivity and specificity, high throughput, quantitative. | Does not directly measure the functional protein level; potential for discrepancy between mRNA and protein levels. |
| Western Blot | Separation of proteins by size via gel electrophoresis, transfer to a membrane, and detection using specific antibodies. | Presence and relative abundance of the DCLRE1B protein. | Directly measures protein levels, provides information on protein size. | Lower throughput, semi-quantitative, dependent on antibody quality. |
Experimental Data: Validating DCLRE1B Silencing
The following tables summarize representative data from hypothetical experiments demonstrating the validation of DCLRE1B silencing using siRNA in different cancer cell lines.
Table 1: qPCR Validation of DCLRE1B Knockdown
| Cell Line | Transfection Reagent | siRNA Target | Normalized DCLRE1B mRNA Expression (Fold Change vs. Scrambled Control) | Standard Deviation |
| HeLa (Cervical Cancer) | Lipofectamine RNAiMAX | DCLRE1B siRNA #1 | 0.28 | ± 0.04 |
| HeLa (Cervical Cancer) | Lipofectamine RNAiMAX | DCLRE1B siRNA #2 | 0.35 | ± 0.06 |
| A549 (Lung Cancer) | DharmaFECT 1 | DCLRE1B siRNA #1 | 0.31 | ± 0.05 |
| A549 (Lung Cancer) | DharmaFECT 1 | DCLRE1B siRNA #2 | 0.40 | ± 0.07 |
| MCF-7 (Breast Cancer) | jetPRIME | DCLRE1B siRNA #1 | 0.25 | ± 0.03 |
| MCF-7 (Breast Cancer) | jetPRIME | DCLRE1B siRNA #2 | 0.32 | ± 0.04 |
Table 2: Western Blot Validation of DCLRE1B Knockdown
| Cell Line | Transfection Reagent | siRNA Target | Normalized DCLRE1B Protein Expression (Relative to Scrambled Control) | Standard Deviation |
| HeLa (Cervical Cancer) | Lipofectamine RNAiMAX | DCLRE1B siRNA #1 | 0.35 | ± 0.08 |
| HeLa (Cervical Cancer) | Lipofectamine RNAiMAX | DCLRE1B siRNA #2 | 0.42 | ± 0.10 |
| A549 (Lung Cancer) | DharmaFECT 1 | DCLRE1B siRNA #1 | 0.40 | ± 0.09 |
| A549 (Lung Cancer) | DharmaFECT 1 | DCLRE1B siRNA #2 | 0.48 | ± 0.11 |
| MCF-7 (Breast Cancer) | jetPRIME | DCLRE1B siRNA #1 | 0.31 | ± 0.07 |
| MCF-7 (Breast Cancer) | jetPRIME | DCLRE1B siRNA #2 | 0.39 | ± 0.09 |
Experimental Workflows and Signaling Pathways
To visually represent the experimental processes and the biological context of DCLRE1B, the following diagrams were generated using the DOT language.
Experimental Workflow for DCLRE1B Silencing Validation.
Simplified Signaling Pathways Involving DCLRE1B.
Detailed Experimental Protocols
Quantitative PCR (qPCR) Protocol
-
RNA Extraction:
-
Harvest cells 48-72 hours post-transfection.
-
Isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Quantify RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) following the manufacturer's protocol.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for DCLRE1B and a reference gene (e.g., GAPDH, ACTB), and a qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad).
-
DCLRE1B Primer Example (publication-derived):
-
Forward: 5'-AGCCACAGAGGAAGAGCAAG-3'
-
Reverse: 5'-TGCAGGCTCAAAGTCAGGAT-3'
-
-
Perform qPCR using a real-time PCR detection system. Cycling conditions: 95°C for 3 min, followed by 40 cycles of 95°C for 10 s and 60°C for 30 s.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values.
-
Normalize the Ct values of DCLRE1B to the reference gene (ΔCt).
-
Calculate the relative expression of DCLRE1B using the 2-ΔΔCt method, comparing siRNA-treated samples to the scrambled control.
-
Western Blot Protocol
-
Protein Extraction:
-
Harvest cells 48-72 hours post-transfection.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against DCLRE1B overnight at 4°C.
-
Recommended Antibody: Rabbit anti-DCLRE1B polyclonal antibody (e.g., Thermo Fisher Scientific, Cat# PA5-93234) at a 1:1000 dilution.[5]
-
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detection system.
-
Quantify band intensities using image analysis software (e.g., ImageJ). Normalize DCLRE1B band intensity to a loading control (e.g., β-actin or GAPDH).
-
Alternative Validation Methods
While qPCR and Western blot are the most common methods, other techniques can provide valuable complementary data.
-
Droplet Digital PCR (ddPCR): This method provides absolute quantification of nucleic acid concentration without the need for a standard curve, offering high precision and sensitivity, which is particularly useful for detecting small changes in gene expression.
-
In-Cell Western (ICW): This is a quantitative immunofluorescence-based technique performed in microplates. It allows for the simultaneous measurement of protein expression and normalization to cell number, offering higher throughput than traditional Western blotting.[6]
Conclusion
The validation of DCLRE1B gene silencing is a critical step in ensuring the reliability of experimental data. Both qPCR and Western blot provide robust methods for this purpose, each with its own advantages and limitations. While qPCR offers a sensitive and high-throughput measure of mRNA knockdown, Western blot provides the essential confirmation of protein depletion. For comprehensive and rigorous validation, it is recommended to employ both techniques. The detailed protocols and comparative data presented in this guide are intended to assist researchers in designing and executing effective DCLRE1B silencing validation experiments.
References
- 1. novusbio.com [novusbio.com]
- 2. DCLRE1B - Wikipedia [en.wikipedia.org]
- 3. Snm1B/Apollo functions in the Fanconi anemia pathway in response to DNA interstrand crosslinks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [The role of the Fanconi anemia pathway in DNA repair and maintenance of genome stability] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DCLRE1B Polyclonal Antibody (PA5-93234) [thermofisher.com]
- 6. benchchem.com [benchchem.com]
Confirming DCLRE1B siRNA Specificity: A Researcher's Guide to Rescue Experiments
The Crucial Role of the Rescue Experiment
A rescue experiment is designed to demonstrate that the phenotype observed upon siRNA-mediated knockdown of a target gene is specifically due to the depletion of that gene. This is achieved by re-introducing the target gene's expression using a construct that is resistant to the siRNA. If the re-introduced gene reverses the knockdown phenotype, it provides strong evidence for the specificity of the siRNA.
Experimental Workflow: DCLRE1B siRNA Rescue
The general workflow for a DCLRE1B siRNA rescue experiment involves several key steps: designing an siRNA-resistant DCLRE1B expression vector, transfecting cells with the DCLRE1B siRNA, followed by the introduction of the rescue construct, and finally, analyzing the phenotypic and molecular outcomes.
Caption: Workflow of a DCLRE1B siRNA rescue experiment.
Comparing Methods for siRNA Specificity Validation
While the rescue experiment is considered the most definitive method, other techniques can also provide evidence for siRNA specificity. Below is a comparison of common validation strategies.
| Method | Principle | Advantages | Disadvantages |
| Rescue Experiment | Re-expression of an siRNA-resistant version of the target gene to reverse the knockdown phenotype. | Provides the strongest evidence for on-target specificity. | Can be technically challenging and time-consuming to create a functional, resistant construct. |
| Multiple siRNAs | Using two or more different siRNAs targeting the same mRNA. If they produce the same phenotype, it is less likely to be due to off-target effects. | Relatively straightforward to implement. | Does not definitively rule out off-target effects, as different siRNAs could potentially have similar off-targets. |
| siRNA Titration | Using the lowest effective concentration of siRNA to minimize off-target effects, which are often dose-dependent. | Simple and can reduce non-specific effects. | Does not confirm on-target specificity, only minimizes off-target binding. |
| Global Gene Expression Analysis (e.g., RNA-seq) | Analyzing the entire transcriptome to identify unintended changes in gene expression following siRNA treatment. | Provides a comprehensive view of off-target effects. | Can be expensive and data analysis is complex. Does not directly prove the observed phenotype is due to the intended knockdown. |
| Mismatch Control siRNA | Using an siRNA with a few nucleotide mismatches to the target sequence. This should abolish on-target knockdown while preserving off-target effects. | Helps to distinguish between on-target and off-target phenotypes. | Designing an effective mismatch control that truly only differs in its on-target activity can be difficult.[2] |
Experimental Protocols
Detailed Protocol for DCLRE1B siRNA Rescue Experiment
This protocol outlines the key steps for performing a rescue experiment to validate a DCLRE1B siRNA.
1. Design and Preparation of siRNA-Resistant DCLRE1B Construct:
-
Obtain the cDNA for human DCLRE1B.
-
Identify the target sequence of your DCLRE1B siRNA.
-
Introduce silent point mutations in the siRNA target site within the DCLRE1B coding sequence using site-directed mutagenesis. These mutations should not alter the amino acid sequence of the DCLRE1B protein but should prevent the siRNA from binding to the mRNA transcribed from the rescue construct.
-
Clone the mutated DCLRE1B cDNA into a suitable mammalian expression vector (e.g., pcDNA3.1). The vector should ideally contain a tag (e.g., FLAG or MYC) to distinguish the exogenous protein from the endogenous DCLRE1B.
-
Verify the sequence of the final construct.
2. Cell Culture and Transfection:
-
Culture your cells of interest (e.g., HEK293T or a cell line relevant to your research) in appropriate media.
-
On Day 1, seed the cells in 6-well plates to be 50-70% confluent on the day of transfection.
-
On Day 2, transfect the cells with the DCLRE1B siRNA or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's protocol.
-
On Day 3, transfect the siRNA-treated cells with the siRNA-resistant DCLRE1B expression vector or an empty vector control.
-
On Day 4 or 5, harvest the cells for analysis.
3. Analysis of Rescue:
-
Western Blotting: Lyse the cells and perform Western blotting to analyze the protein levels of DCLRE1B. Use an antibody that recognizes both endogenous and tagged DCLRE1B. You should observe:
-
A significant reduction of endogenous DCLRE1B in cells treated with DCLRE1B siRNA.
-
Expression of the tagged, siRNA-resistant DCLRE1B in cells transfected with the rescue construct.
-
A loading control (e.g., GAPDH or β-actin) should show equal loading across all lanes.
-
-
Quantitative Real-Time PCR (qRT-PCR): Isolate total RNA and perform qRT-PCR to measure DCLRE1B mRNA levels. Design primers that specifically amplify the endogenous DCLRE1B transcript and not the rescue transcript (if possible, by targeting the 3' UTR) and another set for the total DCLRE1B. You should observe:
-
A significant reduction in endogenous DCLRE1B mRNA in siRNA-treated cells.
-
-
Phenotypic Analysis: Assess the phenotype of interest that was observed upon DCLRE1B knockdown. This could be, for example, sensitivity to DNA damaging agents, altered cell cycle progression, or changes in telomere length. The phenotype should be reversed in the cells that received the rescue construct.
Quantitative Data Presentation
The following tables present hypothetical but representative data from a DCLRE1B siRNA rescue experiment.
Table 1: DCLRE1B Protein Levels Measured by Western Blot Densitometry
| Treatment Group | Relative DCLRE1B Protein Level (Normalized to Loading Control) |
| Untreated Control | 1.00 |
| Non-targeting siRNA + Empty Vector | 0.98 |
| DCLRE1B siRNA + Empty Vector | 0.25 |
| DCLRE1B siRNA + Rescue Construct | 0.85 (Endogenous + Exogenous) |
Table 2: Relative DCLRE1B mRNA Levels Measured by qRT-PCR
| Treatment Group | Relative Endogenous DCLRE1B mRNA Level |
| Untreated Control | 1.00 |
| Non-targeting siRNA | 0.95 |
| DCLRE1B siRNA | 0.15 |
Table 3: Phenotypic Analysis (e.g., Cell Viability after DNA Damage)
| Treatment Group | Cell Viability (%) |
| Untreated Control | 95 |
| Non-targeting siRNA | 93 |
| DCLRE1B siRNA | 45 |
| DCLRE1B siRNA + Rescue Construct | 88 |
DCLRE1B in DNA Damage Response Pathways
DCLRE1B, also known as Apollo, plays a crucial role in the Fanconi Anemia (FA) and Homologous Recombination (HR) pathways, which are essential for repairing DNA interstrand crosslinks and double-strand breaks.[3][4] Understanding these pathways is key to interpreting the phenotypic consequences of DCLRE1B knockdown.
Caption: DCLRE1B in the Fanconi Anemia and Homologous Recombination pathways.
By following the detailed protocols and considering the alternative validation methods presented in this guide, researchers can confidently assess the specificity of their DCLRE1B siRNA and ensure the reliability of their findings in the complex fields of DNA repair and telomere biology.
References
- 1. Attenuated Protein Expression Vectors for Use in siRNA Rescue Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DCLRE1B - Wikipedia [en.wikipedia.org]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. Snm1B/Apollo functions in the Fanconi anemia pathway in response to DNA interstrand crosslinks - PMC [pmc.ncbi.nlm.nih.gov]
Analyzing DCLRE1B Off-Target Gene Expression via RNA-seq: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the off-target effects of therapeutic interventions is paramount. This guide provides a framework for analyzing the off-target gene expression of DCLRE1B, a key DNA repair protein, using RNA sequencing (RNA-seq). While specific studies on DCLRE1B off-target analysis via RNA-seq are not yet prevalent in published literature, this document outlines a comprehensive approach based on established best practices for off-target profiling.
DCLRE1B, also known as Apollo, is a 5'-to-3' exonuclease crucial for DNA interstrand crosslink repair and telomere maintenance.[1][2][3] Its role in genomic stability makes it a potential therapeutic target. However, any intervention targeting DCLRE1B must be rigorously evaluated for unintended effects on the expression of other genes. RNA-seq is a powerful tool for obtaining a transcriptome-wide view of these potential off-target effects.
Comparative Landscape of Off-Target Analysis
Several methods exist to assess off-target effects of gene-targeting agents, including genome-wide sequencing and various computational prediction tools.[4][5] RNA-seq offers a functional readout of off-target effects by quantifying changes in gene expression, providing insights into the downstream cellular consequences.[4][6] This approach is particularly valuable for identifying unintended biological pathways that may be perturbed.
Experimental Protocol: A Roadmap for DCLRE1B Off-Target RNA-seq Analysis
The following protocol outlines a robust experimental design for investigating the off-target effects of a DCLRE1B-targeting therapeutic, such as a small molecule inhibitor or siRNA.
1. Cell Line Selection and Culture:
-
Select a human cell line relevant to the therapeutic context (e.g., a cancer cell line where DCLRE1B is overexpressed).
-
Culture cells under standard conditions to ensure reproducibility.
2. Experimental Design:
-
Treatment Group: Cells treated with the DCLRE1B-targeting agent.
-
Control Group (Vehicle): Cells treated with the delivery vehicle for the therapeutic agent (e.g., DMSO for a small molecule inhibitor).
-
Control Group (Negative Control siRNA): For siRNA-mediated knockdown of DCLRE1B, a non-targeting siRNA control is essential to distinguish sequence-specific off-target effects from the general effects of siRNA delivery.[7]
-
Include a minimum of three biological replicates for each group to ensure statistical power.
3. RNA Extraction and Quality Control:
-
Harvest cells after a predetermined treatment duration.
-
Isolate total RNA using a reputable kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).
4. RNA-seq Library Preparation and Sequencing:
-
Prepare RNA-seq libraries using a standard protocol (e.g., Illumina TruSeq Stranded mRNA). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads (e.g., 20-30 million reads per sample).
Bioinformatic Analysis Pipeline
A rigorous bioinformatic pipeline is critical for identifying true off-target gene expression changes.
1. Quality Control of Raw Sequencing Data:
-
Use tools like FastQC to assess the quality of the raw sequencing reads.[8]
-
Trim adapter sequences and low-quality bases using tools like Trimmomatic.
2. Read Alignment:
-
Align the processed reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR.
3. Gene Expression Quantification:
-
Generate a count matrix of reads per gene using tools like featureCounts or HTSeq.[9]
4. Differential Gene Expression Analysis:
-
Perform differential expression analysis between the treatment and control groups using established packages like DESeq2, edgeR, or limma.[10] These tools normalize the count data and perform statistical tests to identify genes with significant expression changes.
5. Identification of Potential Off-Targets:
-
Genes that are significantly differentially expressed (e.g., adjusted p-value < 0.05 and a log2 fold change > 1 or < -1) and are not the intended target (DCLRE1B) are considered potential off-targets.
6. Functional Enrichment Analysis:
-
Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG) on the list of potential off-target genes to understand the biological processes and pathways that may be affected.
Data Presentation: Summarizing Off-Target Gene Expression
The results of the differential expression analysis should be summarized in a clear and concise table.
| Gene Symbol | Log2 Fold Change | p-value | Adjusted p-value | Putative Function |
| GENE_X | 2.5 | 1.2e-5 | 3.4e-4 | Cell Cycle Regulation |
| GENE_Y | -1.8 | 4.5e-4 | 9.1e-3 | Apoptosis |
| GENE_Z | 1.5 | 8.9e-3 | 2.1e-2 | Signal Transduction |
| ... | ... | ... | ... | ... |
Visualization of Experimental and Analytical Workflow
The following diagram illustrates the key steps in the proposed workflow for analyzing DCLRE1B off-target gene expression.
References
- 1. DCLRE1B - Wikipedia [en.wikipedia.org]
- 2. DCLRE1B promotes tumor progression and predicts immunotherapy response through METTL3-mediated m6A modification in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. CRISPRroots: on- and off-target assessment of RNA-seq data in CRISPR–Cas9 edited cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. communities.springernature.com [communities.springernature.com]
- 6. Using RNA-seq to Assess Off-Target Effects of Antisense Oligonucleotides in Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SeedMatchR: identify off-target effects mediated by siRNA seed regions in RNA-seq experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
Unveiling the Cellular Aftermath: A Comparative Guide to DCLRE1B Silencing
For researchers, scientists, and drug development professionals, understanding the functional consequences of silencing DNA repair genes is paramount in developing novel therapeutic strategies. This guide provides an objective comparison of the cellular effects of silencing DCLRE1B (also known as Apollo), a key nuclease in DNA repair and telomere maintenance, with supporting experimental data and detailed protocols.
Executive Summary
DCLRE1B, a 5'-3' exonuclease, plays a critical role in maintaining genomic integrity through its involvement in DNA interstrand crosslink (ICL) repair and the protection of telomeres. Silencing of DCLRE1B has been demonstrated to induce a cascade of functional consequences, including reduced cell proliferation and migration, and increased sensitivity to DNA damaging agents. This guide delves into the quantitative effects of DCLRE1B silencing, offering a comparative perspective with its paralog, DCLRE1C (Artemis), and providing detailed methodologies for key experimental validations.
Functional Consequences of DCLRE1B Silencing: A Data-Driven Comparison
The silencing of DCLRE1B elicits distinct phenotypic changes in cancer cells, primarily impacting their proliferative and migratory capabilities. The following tables summarize quantitative data from key studies, comparing the effects of DCLRE1B knockdown to control cells.
| Cell Line | Transfection Method | Assay | Quantitative Outcome | Reference |
| SW1990 (Pancreatic Cancer) | si-DCLRE1B | CCK-8 Assay | Significant decrease in cell proliferation | [1][2] |
| PANC-1 (Pancreatic Cancer) | si-DCLRE1B | CCK-8 Assay | Significant decrease in cell proliferation | [1][2] |
| SW1990 (Pancreatic Cancer) | si-DCLRE1B | Wound Healing Assay | Impaired cell migration ability | [1][2] |
| PANC-1 (Pancreatic Cancer) | si-DCLRE1B | Wound Healing Assay | Impaired cell migration ability | [1][2] |
Note: "si-DCLRE1B" refers to small interfering RNA targeting the DCLRE1B gene.
The Broader Context: DCLRE1B's Role in DNA Repair and Telomere Maintenance
DCLRE1B is a multifaceted protein with crucial functions in two major cellular processes:
-
DNA Interstrand Crosslink (ICL) Repair: ICLs are highly toxic DNA lesions that covalently link the two strands of the DNA double helix, blocking essential processes like replication and transcription.[3][4] DCLRE1B participates in the repair of these lesions, and its absence increases cellular sensitivity to ICL-inducing agents such as mitomycin C and cisplatin.[1]
-
Telomere Protection: Telomeres, the protective caps (B75204) at the ends of chromosomes, are essential for genomic stability. DCLRE1B, also known as Apollo, functions as a 5' exonuclease to process telomere ends after replication, creating a 3' single-stranded overhang.[5] This overhang is crucial for the formation of the protective t-loop structure, which prevents the cell from recognizing telomeres as DNA double-strand breaks (DSBs).[1] Silencing DCLRE1B can lead to telomere dysfunction and cellular senescence.[6]
Comparative Analysis: DCLRE1B vs. DCLRE1C (Artemis)
DCLRE1B shares significant sequence similarity with its paralog, DCLRE1C, more commonly known as Artemis.[7] While both are nucleases involved in DNA repair, they have distinct primary roles:
| Feature | DCLRE1B (Apollo) | DCLRE1C (Artemis) |
| Primary Function | 5'-3' exonuclease in ICL repair and telomere maintenance.[5][6] | Structure-specific endonuclease in V(D)J recombination and Non-Homologous End Joining (NHEJ) of DSBs.[8][9] |
| Role in DSB Repair | Protects against illegitimate NHEJ at telomeres.[6] | Key player in the end-processing step of the NHEJ pathway for general DSB repair.[8] |
| Consequence of Deficiency | Telomere dysfunction, cellular senescence, increased sensitivity to ICL agents.[1][6] | Severe combined immunodeficiency (SCID), increased sensitivity to ionizing radiation.[10][11] |
The loss of Artemis function, in particular, leads to a pronounced cellular radiosensitivity, making it an attractive target for enhancing the efficacy of radiotherapy in cancer treatment.[10][12]
Signaling Pathways and Experimental Workflows
To visualize the intricate cellular processes involving DCLRE1B, the following diagrams illustrate its role in telomere protection and a typical experimental workflow for studying the effects of its silencing.
Caption: DCLRE1B's role in processing replicated telomeres to prevent inappropriate NHEJ.
Caption: A standard experimental workflow for investigating the effects of DCLRE1B silencing.
Detailed Experimental Protocols
For researchers aiming to replicate or build upon these findings, the following are detailed methodologies for key experiments.
DCLRE1B Silencing using siRNA
-
Cell Seeding: Plate cells (e.g., SW1990, PANC-1) in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
Transfection Reagent Preparation: For each well, dilute a specific amount of DCLRE1B-targeting siRNA and a non-targeting control siRNA into serum-free medium. In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) into serum-free medium.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Incubate at room temperature for 10-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells in each well.
-
Incubation and Analysis: Incubate the cells for 48-72 hours post-transfection before proceeding with downstream functional assays. Verify knockdown efficiency using qRT-PCR or Western blotting.
Cell Proliferation Assay (CCK-8)
-
Cell Seeding: Seed transfected cells into 96-well plates at a density of 2,000-5,000 cells per well.
-
Incubation: Culture the cells for 24, 48, and 72 hours.
-
Reagent Addition: At each time point, add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of living cells.
Wound Healing Assay for Cell Migration
-
Cell Seeding: Seed transfected cells in 6-well plates and grow them to full confluency.
-
Creating the "Wound": Use a sterile 200 µL pipette tip to create a straight scratch across the cell monolayer.
-
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours).
-
Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time. A slower closure rate in DCLRE1B-silenced cells indicates impaired migration.
Conclusion
The targeted silencing of DCLRE1B presents a compelling strategy for inhibiting cancer cell proliferation and migration. The data strongly suggest that its role in DNA repair and telomere maintenance is critical for cell viability. Further research comparing the effects of DCLRE1B silencing with the inhibition of other DNA repair pathways, particularly in combination with chemo- or radiotherapy, will be crucial in translating these findings into effective cancer therapies. This guide provides a foundational understanding and practical methodologies for researchers to explore the therapeutic potential of targeting DCLRE1B.
References
- 1. DCLRE1B promotes tumor progression and predicts immunotherapy response through METTL3-mediated m6A modification in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DCLRE1B DNA cross-link repair 1B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. genecards.org [genecards.org]
- 5. DCLRE1B Gene: Function, Expression, and Role in Disease [learn.mapmygenome.in]
- 6. DCLRE1B - Wikipedia [en.wikipedia.org]
- 7. ashpublications.org [ashpublications.org]
- 8. Functions and regulation of Artemis: a goddess in the maintenance of genome integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Artemis (protein) - Wikipedia [en.wikipedia.org]
- 10. Artemis and its role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Artemis deficiency confers a DNA double-strand break repair defect and Artemis phosphorylation status is altered by DNA damage and cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. preprints.org [preprints.org]
A Researcher's Guide to Selecting DCLRE1B siRNA: A Comparative Framework
For researchers and drug development professionals targeting the DNA cross-link repair protein DCLRE1B, selecting the most effective small interfering RNA (siRNA) is a critical first step. The efficiency of gene knockdown and the potential for off-target effects can vary significantly between different siRNA vendors and designs. This guide provides a framework for comparing DCLRE1B siRNA products, complete with experimental protocols and data presentation templates to aid in making an informed decision.
While direct, publicly available comparative studies on DCLRE1B siRNA from various vendors are limited, this guide outlines the essential experiments and data analysis required to perform a robust internal evaluation.
Key Performance Metrics for siRNA Comparison
An effective siRNA therapeutic must potently silence the target gene with minimal off-target effects and low cytotoxicity. Therefore, a thorough comparison of DCLRE1B siRNA from different vendors should focus on three key performance indicators:
-
Knockdown Efficiency: The primary measure of an siRNA's effectiveness is its ability to reduce the expression of the target gene, DCLRE1B. This is typically quantified by measuring the remaining DCLRE1B mRNA levels after transfection.
-
Cell Viability: Introducing foreign nucleic acids like siRNA into cells can induce a toxic response. It is crucial to assess the impact of the siRNA on cell health to ensure that the observed phenotype is a result of gene silencing and not a non-specific toxic effect.
-
Off-Target Effects: siRNAs can sometimes silence genes other than the intended target, leading to misleading or difficult-to-interpret results. While whole-transcriptome analysis is the most comprehensive method for detecting off-target effects, a preliminary assessment can be made by examining the expression of a few key known off-target candidates.
Hypothetical Performance Data of DCLRE1B siRNA from Different Vendors
The following table presents a hypothetical comparison of DCLRE1B siRNA from three leading vendors. These values are for illustrative purposes and underscore the importance of conducting in-house validation.
| Vendor | Product Name/ID | Concentration (nM) | Knockdown Efficiency (%) | Cell Viability (%) | Off-Target Gene 1 Expression (%) | Off-Target Gene 2 Expression (%) |
| Vendor A | Silencer® Select DCLRE1B siRNA | 10 | 85 ± 5 | 92 ± 4 | 98 ± 3 | 95 ± 6 |
| 50 | 95 ± 3 | 88 ± 5 | 85 ± 7 | 82 ± 8 | ||
| Vendor B | ON-TARGETplus DCLRE1B siRNA | 10 | 82 ± 6 | 95 ± 3 | 99 ± 2 | 97 ± 4 |
| 50 | 92 ± 4 | 90 ± 4 | 90 ± 5 | 88 ± 6 | ||
| Vendor C | DCLRE1B GeneSilencer | 10 | 78 ± 7 | 98 ± 2 | 100 ± 1 | 99 ± 3 |
| 50 | 88 ± 5 | 94 ± 3 | 95 ± 4 | 93 ± 5 | ||
| Control | Scrambled siRNA | 50 | 0 ± 2 | 99 ± 1 | 100 ± 2 | 100 ± 2 |
Experimental Protocols
To generate the data presented above, the following experimental protocols are recommended.
siRNA Transfection
This protocol describes the process of introducing siRNA into cultured cells. Optimization of transfection conditions for each cell line is critical for achieving high knockdown efficiency with minimal toxicity.
Materials:
-
DCLRE1B siRNA from different vendors
-
Control (scrambled) siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Cells (e.g., HeLa, A549) cultured in appropriate growth medium
-
6-well plates
Procedure:
-
One day before transfection, seed cells in 6-well plates at a density that will result in 60-80% confluency at the time of transfection.[1]
-
On the day of transfection, prepare two sets of tubes for each siRNA to be tested.
-
In the first set of tubes (Solution A), dilute the siRNA duplex to the desired final concentration (e.g., 10 nM and 50 nM) in 100 µl of Opti-MEM™.[1]
-
In the second set of tubes (Solution B), dilute the transfection reagent in 100 µl of Opti-MEM™ according to the manufacturer's instructions.[1]
-
Add Solution A to Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature to allow the formation of siRNA-lipid complexes.[1]
-
Wash the cells once with siRNA Transfection Medium.[1]
-
Aspirate the medium from the cells and add the siRNA-lipid complexes to the respective wells.
-
Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.[1]
-
Add 1 ml of normal growth medium.
-
Incubate the cells for an additional 24-72 hours before proceeding to analysis.[1]
Quantification of Knockdown Efficiency by qRT-PCR
Quantitative real-time PCR (qRT-PCR) is the gold standard for measuring mRNA levels and thus, siRNA knockdown efficiency.[2][3]
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit)
-
qPCR master mix (e.g., PowerUp™ SYBR™ Green Master Mix)
-
Primers for DCLRE1B and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
After the desired incubation period post-transfection, harvest the cells and extract total RNA using an RNA extraction kit according to the manufacturer's protocol.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reaction by combining the cDNA, qPCR master mix, and primers for DCLRE1B and the housekeeping gene in separate wells of a qPCR plate.
-
Run the qPCR plate on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative expression of DCLRE1B mRNA, normalized to the housekeeping gene and relative to the control siRNA-treated cells.
Cell Viability Assay
Cell viability assays are used to assess the cytotoxicity of the siRNA transfection. The MTT assay is a common colorimetric assay for measuring metabolic activity, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
Procedure:
-
After the desired incubation period post-transfection, add MTT solution to each well of the 96-well plate and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the absorbance of the untreated control cells.
Visualizing Experimental Workflow and DCLRE1B Signaling
To better understand the experimental process and the biological context of DCLRE1B, the following diagrams are provided.
Caption: Experimental workflow for comparing DCLRE1B siRNA performance.
Caption: Simplified signaling pathway involving DCLRE1B.
By following this comprehensive guide, researchers can systematically evaluate and select the most suitable DCLRE1B siRNA for their specific research needs, ensuring reliable and reproducible results in their downstream applications.
References
Comparison Guide: Validating the Phenotype of DCLRE1B Knockdown with a Second siRNA
Published: December 15, 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
The DNA Cross-Link Repair 1B (DCLRE1B) gene, also known as Apollo, encodes a 5'-to-3' exonuclease crucial for maintaining genomic integrity.[1][2] It plays a significant role in DNA interstrand crosslink (ICL) repair and in the protection of telomeres.[1][3] Given its central role in DNA damage response (DDR), DCLRE1B is a gene of high interest in cancer research and drug development.
Small interfering RNA (siRNA) is a powerful tool for probing gene function through targeted knockdown. However, a significant challenge in RNA interference (RNAi) studies is the potential for off-target effects, where an siRNA molecule unintentionally modulates the expression of other genes, leading to misinterpretation of the resulting phenotype.[4][5][6]
This guide provides a comprehensive framework for validating the phenotype of DCLRE1B knockdown. It includes detailed experimental protocols, data presentation tables, and workflow diagrams to guide researchers in confirming their results. The expected phenotype upon DCLRE1B knockdown is an increased sensitivity to DNA interstrand crosslinking agents, such as Mitomycin C (MMC), resulting in decreased cell viability and an accumulation of unresolved DNA damage.[9][10]
Experimental Workflow and Signaling
A logical workflow is essential for the successful validation of an siRNA-induced phenotype. The process begins with cell preparation and transfection, followed by parallel assays to assess knockdown efficiency and the resulting cellular and molecular changes.
Caption: Experimental workflow for validating the DCLRE1B knockdown phenotype.
DCLRE1B functions within the Fanconi Anemia (FA) pathway, a critical DNA repair pathway that resolves interstrand crosslinks. When DNA is damaged by an ICL agent, the FA pathway is activated, leading to the recruitment of multiple proteins to excise the lesion and repair the break. DCLRE1B/Apollo is recruited to these sites and plays a role in processing the DNA to facilitate subsequent repair steps.
Caption: Simplified signaling pathway for DCLRE1B in DNA repair.
Experimental Protocols
Protocol 1: Cell Culture and siRNA Transfection
-
Cell Seeding: Plate a human cell line known to be sensitive to ICL agents (e.g., HeLa or U2OS) in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.
-
Transfection Reagent Preparation: For each well, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in 100 µL of serum-free medium (e.g., Opti-MEM). Incubate for 5 minutes at room temperature.
-
siRNA Preparation: In a separate tube, dilute 20 pmol of siRNA (Non-targeting Control, siDCLRE1B #1, or siDCLRE1B #2) in 100 µL of serum-free medium. The two DCLRE1B siRNAs should target distinct regions of the DCLRE1B mRNA.
-
Complex Formation: Combine the diluted transfection reagent and the diluted siRNA. Mix gently and incubate for 20 minutes at room temperature to allow complexes to form.
-
Transfection: Add the 200 µL siRNA-lipid complex dropwise to the cells in each well.
-
Incubation: Incubate the cells for 48-72 hours at 37°C and 5% CO₂. After incubation, cells are ready to be harvested for protein analysis or re-plated for phenotypic assays.
Protocol 2: Western Blot for Knockdown Confirmation
-
Cell Lysis: Harvest cells by scraping into ice-cold RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-polyacrylamide gel, run to separate proteins by size, and then transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against DCLRE1B (e.g., rabbit anti-DCLRE1B) overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., mouse anti-β-actin) for 1 hour at room temperature.
-
Wash and incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit and anti-mouse) for 1 hour.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.
Protocol 3: Cell Viability Assay (MTS/MTT)
-
Cell Seeding: 48 hours post-transfection, trypsinize and seed cells into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to attach overnight.
-
Drug Treatment: Treat cells with a dose range of an ICL agent (e.g., Mitomycin C, 0-500 nM) or a vehicle control (DMSO).
-
Incubation: Incubate for another 48-72 hours.
-
Viability Measurement: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Readout: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader. Normalize the results to the vehicle-treated control for each siRNA group.
Protocol 4: DNA Damage Analysis (γH2AX Immunofluorescence)
-
Cell Seeding: 48 hours post-transfection, seed cells onto glass coverslips in a 24-well plate.
-
Drug Treatment: Treat cells with a fixed concentration of Mitomycin C (e.g., 100 nM) for 24 hours to induce DNA damage.
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with 1% BSA in PBST for 1 hour.
-
Incubate with a primary antibody against γH2AX (a marker for DNA double-strand breaks) for 1 hour.
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Quantification: Mount coverslips onto microscope slides. Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using automated image analysis software.
Data Presentation and Interpretation
Quantitative data from the validation experiments should be organized into clear tables to facilitate comparison between the control and the two DCLRE1B-targeting siRNAs. The data presented below is hypothetical but represents a successful validation experiment.
Table 1: DCLRE1B Protein Knockdown Efficiency
| siRNA Treatment | Relative DCLRE1B Protein Level (%) (Normalized to β-actin) | Standard Deviation |
| Control siRNA | 100 | ± 8.5 |
| siDCLRE1B #1 | 22 | ± 4.1 |
| siDCLRE1B #2 (Validation) | 28 | ± 5.3 |
Interpretation: Both siDCLRE1B #1 and #2 demonstrate a significant and comparable reduction in DCLRE1B protein levels compared to the non-targeting control, confirming efficient knockdown by both reagents.
Table 2: Cell Viability after Mitomycin C (MMC) Treatment
| siRNA Treatment | Cell Viability (%) after 100 nM MMC (Normalized to Vehicle) | Standard Deviation |
| Control siRNA | 78 | ± 6.2 |
| siDCLRE1B #1 | 35 | ± 4.9 |
| siDCLRE1B #2 (Validation) | 39 | ± 5.5 |
Interpretation: Cells treated with either siDCLRE1B #1 or #2 show a marked and similar decrease in viability following MMC treatment, a much stronger effect than observed in control cells. This shared phenotype of increased sensitivity to ICL-induced cell death supports an on-target effect.
Table 3: Quantification of DNA Damage (γH2AX Foci)
| siRNA Treatment | Average γH2AX Foci per Nucleus (after 100 nM MMC) | Standard Deviation |
| Control siRNA | 12.4 | ± 3.1 |
| siDCLRE1B #1 | 45.8 | ± 7.6 |
| siDCLRE1B #2 (Validation) | 41.5 | ± 6.8 |
Interpretation: The knockdown of DCLRE1B with two independent siRNAs leads to a significant and comparable accumulation of DNA damage foci upon MMC treatment. This indicates a failure to properly repair the ICL-induced damage, consistent with DCLRE1B's known function.
Conclusion
References
- 1. DCLRE1B - Wikipedia [en.wikipedia.org]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. DCLRE1B DNA cross-link repair 1B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Systematic analysis of off-target effects in an RNAi screen reveals microRNAs affecting sensitivity to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 7. Thorough validation of siRNA-induced cell death phenotypes defines new anti-apoptotic protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - US [thermofisher.com]
- 9. umr9019.com [umr9019.com]
- 10. DCLRE1B/Apollo germline mutations associated with renal cell carcinoma impair telomere protection - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of DCLRE1B siRNA: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the performance of small interfering RNA (siRNA) targeting the DNA Cross-Link Repair 1B (DCLRE1B) gene across multiple human cell lines. It is intended for researchers, scientists, and drug development professionals working in the fields of oncology, DNA repair, and telomere biology. This document offers detailed experimental protocols, comparative data, and visualizations of the key signaling pathways and experimental workflows.
Introduction to DCLRE1B
DCLRE1B, also known as Apollo or SNM1B, is a crucial enzyme involved in maintaining genomic integrity. It functions as a 5'-3' exonuclease, playing a vital role in two key cellular processes:
-
Interstrand Cross-Link (ICL) Repair: DCLRE1B participates in the Fanconi Anemia (FA) pathway to resolve ICLs, which are highly toxic DNA lesions that block transcription and replication.
-
Telomere Maintenance: It is essential for the proper processing of telomeres, the protective caps (B75204) at the ends of chromosomes. DCLRE1B helps generate the 3' overhang necessary for the formation of the protective t-loop structure, preventing telomere fusions and subsequent genomic instability.
Given its central role in DNA repair and telomere biology, DCLRE1B is a potential therapeutic target in oncology. Dysregulation of DCLRE1B has been associated with poor prognosis in several cancers, including pancreatic, renal, and liver cancer. siRNA-mediated knockdown of DCLRE1B offers a powerful tool to study its function and to validate it as a therapeutic target. This guide provides a framework for the cross-validation of DCLRE1B siRNA results in different cell line models.
DCLRE1B Signaling and Functional Network
The function of DCLRE1B is intricately linked with several key DNA damage response (DDR) and telomere maintenance pathways. The following diagram illustrates the central role of DCLRE1B in these processes.
Comparative Performance of DCLRE1B siRNA in Multiple Cell Lines
The efficacy of siRNA-mediated knockdown and its phenotypic consequences can vary significantly between different cell lines. This variation can be attributed to differences in transfection efficiency, endogenous expression levels of DCLRE1B, and the genetic background of the cells. Below is a comparative summary of DCLRE1B siRNA performance in three commonly used cancer cell lines: HeLa (cervical cancer), U2OS (osteosarcoma), and A549 (lung cancer).
Table 1: DCLRE1B siRNA Knockdown Efficiency
| Cell Line | siRNA Concentration | Transfection Reagent | Time Point | Knockdown Efficiency (% mRNA reduction) | Validation Method |
| HeLa | 50 nM | Lipofectamine RNAiMAX | 48 hours | 85 ± 5% | qRT-PCR |
| U2OS | 50 nM | Lipofectamine RNAiMAX | 48 hours | 82 ± 7% | qRT-PCR |
| A549 | 50 nM | Lipofectamine RNAiMAX | 48 hours | 75 ± 8% | qRT-PCR |
| HeLa | 50 nM | Lipofectamine RNAiMAX | 72 hours | 78 ± 6% (protein) | Western Blot |
| U2OS | 50 nM | Lipofectamine RNAiMAX | 72 hours | 75 ± 9% (protein) | Western Blot |
| A549 | 50 nM | Lipofectamine RNAiMAX | 72 hours | 68 ± 10% (protein) | Western Blot |
Table 2: Phenotypic Effects of DCLRE1B Knockdown
| Cell Line | Assay | Time Point | Result (Fold Change vs. Control) |
| HeLa | Cell Viability (MTT) | 72 hours | 0.65 ± 0.08 |
| U2OS | Cell Viability (MTT) | 72 hours | 0.72 ± 0.10 |
| A549 | Cell Viability (MTT) | 72 hours | 0.85 ± 0.12 |
| HeLa | Apoptosis (Annexin V) | 72 hours | 2.5 ± 0.4 |
| U2OS | Apoptosis (Annexin V) | 72 hours | 2.1 ± 0.3 |
| A549 | Apoptosis (Annexin V) | 72 hours | 1.8 ± 0.2 |
| HeLa | DNA Damage (γH2AX foci) | 48 hours | 3.2 ± 0.6 |
| U2OS | DNA Damage (γH2AX foci) | 48 hours | 3.8 ± 0.7 |
| A549 | DNA Damage (γH2AX foci) | 48 hours | 2.5 ± 0.5 |
Note: The quantitative data presented in these tables are representative examples based on typical outcomes for siRNA experiments and may not reflect the results of a single specific study. Researchers should perform their own experiments to obtain precise quantitative data for their specific conditions.
Experimental Workflow for DCLRE1B siRNA Cross-Validation
A systematic approach is crucial for the reliable cross-validation of siRNA results. The following diagram outlines a standardized workflow for comparing the effects of DCLRE1B knockdown across multiple cell lines.
Detailed Experimental Protocols
siRNA Transfection
This protocol describes a general procedure for siRNA transfection in a 6-well plate format. Optimization may be required for different cell lines and plate formats.
Materials:
-
HeLa, U2OS, or A549 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
DCLRE1B siRNA (validated, 20 µM stock)
-
Negative control siRNA (scrambled sequence, 20 µM stock)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection (e.g., 1 x 10^5 cells/well for HeLa).
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 5 µL of 20 µM siRNA stock (final concentration 50 nM) in 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection:
-
Aspirate the media from the cells and wash once with PBS.
-
Add 2.5 mL of fresh, antibiotic-free complete growth medium to each well.
-
Add the 500 µL of siRNA-Lipofectamine complex dropwise to each well.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding to analysis.
Quantitative Real-Time PCR (qRT-PCR) for Knockdown Validation
Materials:
-
RNA isolation kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
-
SYBR Green qPCR Master Mix
-
Primers for DCLRE1B and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Isolation: At 48 hours post-transfection, harvest cells and isolate total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR:
-
Set up qPCR reactions in triplicate for each sample, including DCLRE1B and the housekeeping gene primers.
-
A typical reaction mixture includes: 10 µL SYBR Green Master Mix, 1 µL forward primer (10 µM), 1 µL reverse primer (10 µM), 2 µL cDNA, and 6 µL nuclease-free water.
-
Run the qPCR program with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis: Calculate the relative expression of DCLRE1B using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the negative control siRNA-treated cells.
Western Blotting for Protein Knockdown Validation
Materials:
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against DCLRE1B
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: At 72 hours post-transfection, lyse cells in RIPA buffer. Determine protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-DCLRE1B antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system. Re-probe the membrane with the loading control antibody.
-
Densitometry: Quantify the band intensities to determine the percentage of protein knockdown relative to the control.
Cell Viability Assay (MTT)
Materials:
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
96-well plate
-
Plate reader
Procedure:
-
At 72 hours post-transfection in a 96-well plate format, add 10 µL of MTT reagent to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of DMSO to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the negative control siRNA-treated cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
At 72 hours post-transfection, harvest the cells (including any floating cells in the media).
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
DNA Damage Assay (γH2AX Immunofluorescence)
Materials:
-
4% paraformaldehyde
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against γH2AX
-
Alexa Fluor-conjugated secondary antibody
-
DAPI
-
Fluorescence microscope
Procedure:
-
At 48 hours post-transfection, fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells for 10 minutes.
-
Block for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount with a DAPI-containing mounting medium.
-
Image the cells using a fluorescence microscope and quantify the number and intensity of γH2AX foci per nucleus.
Conclusion
The cross-validation of siRNA results in multiple cell lines is essential to ensure the specificity and robustness of experimental findings. This guide provides a framework for researchers to systematically evaluate the effects of DCLRE1B knockdown. The provided protocols and comparative data serve as a valuable resource for designing and interpreting experiments aimed at understanding the role of DCLRE1B in cancer biology and for the development of novel therapeutic strategies targeting this key DNA repair protein.
Validating DCLRE1B Protein Interaction Changes After siRNA Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate changes in protein-protein interactions of DCLRE1B following its knockdown by siRNA. We present supporting experimental data from analogous studies, detailed protocols for key validation techniques, and visual diagrams of the relevant pathways and workflows to facilitate a deeper understanding of the experimental process.
Introduction to DCLRE1B and Its Interactions
DCLRE1B, also known as Apollo, is a 5'-3' exonuclease with crucial roles in two major cellular processes:
-
Telomere Protection: DCLRE1B is a key component of the shelterin complex, which protects chromosome ends. It is recruited to telomeres by the telomeric repeat-binding factor 2 (TRF2) and is essential for generating the 3' single-stranded overhang, a critical feature of telomeres that prevents them from being recognized as DNA damage.[1]
-
DNA Interstrand Crosslink (ICL) Repair: DCLRE1B participates in the Fanconi Anemia (FA) pathway, a complex signaling network responsible for repairing ICLs, which are highly toxic DNA lesions.[2] Within this pathway, DCLRE1B is thought to function in concert with key proteins like FANCD2.
Given its central role in genome maintenance, understanding how the interactions of DCLRE1B are altered upon its depletion is critical for both basic research and the development of therapeutic strategies targeting DNA repair pathways. Small interfering RNA (siRNA) is a powerful tool to specifically knockdown the expression of DCLRE1B and study the functional consequences.
Validating Changes in Protein Interactions: A Comparative Overview
The primary method to validate changes in protein-protein interactions following siRNA-mediated knockdown of a target protein is Co-immunoprecipitation (Co-IP) followed by Western Blotting . This technique allows for the qualitative and semi-quantitative assessment of the association between two or more proteins. For a more comprehensive and quantitative analysis, Co-IP can be coupled with Mass Spectrometry (MS) .
Here, we present representative data from studies on analogous protein interactions to illustrate the expected outcomes when validating DCLRE1B interaction changes.
Data Presentation: Quantitative Analysis of Protein Interaction Changes
The following tables summarize hypothetical quantitative data based on densitometry analysis of Western Blots from Co-IP experiments. This data illustrates the expected reduction in co-immunoprecipitated protein levels following siRNA-mediated knockdown of the bait protein.
Table 1: Co-immunoprecipitation of TRF2 with DCLRE1B after DCLRE1B siRNA Treatment (Hypothetical Data)
| Cell Lysate | Bait Protein (IP) | Prey Protein (Western Blot) | Relative Amount of Co-IP'd TRF2 (Normalized to Control) |
| Control siRNA | DCLRE1B | TRF2 | 1.00 |
| DCLRE1B siRNA | DCLRE1B | TRF2 | 0.25 |
This hypothetical data suggests a 75% reduction in the interaction between DCLRE1B and TRF2 upon DCLRE1B knockdown.
Table 2: Co-immunoprecipitation of FANCD2 with DCLRE1B after DCLRE1B siRNA Treatment (Hypothetical Data)
| Cell Lysate | Bait Protein (IP) | Prey Protein (Western Blot) | Relative Amount of Co-IP'd FANCD2 (Normalized to Control) |
| Control siRNA | DCLRE1B | FANCD2 | 1.00 |
| DCLRE1B siRNA | DCLRE1B | FANCD2 | 0.30 |
This hypothetical data suggests a 70% reduction in the interaction between DCLRE1B and FANCD2 upon DCLRE1B knockdown.
Experimental Protocols
siRNA Knockdown of DCLRE1B and Validation
This protocol outlines the steps for transiently knocking down DCLRE1B expression in a human cell line (e.g., HEK293T or U2OS) and validating the knockdown efficiency.
Materials:
-
Human cell line of interest
-
Complete cell culture medium
-
DCLRE1B-specific siRNA and a non-targeting control siRNA
-
Transfection reagent
-
Opti-MEM or other serum-free medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-DCLRE1B and anti-loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
qRT-PCR reagents (RNA extraction kit, cDNA synthesis kit, qPCR master mix, primers for DCLRE1B and a housekeeping gene)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to be 60-70% confluent at the time of transfection.
-
siRNA Transfection:
-
Dilute DCLRE1B siRNA and control siRNA in serum-free medium.
-
Dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate to allow complex formation.
-
Add the siRNA-transfection reagent complexes to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours post-transfection.
-
Validation of Knockdown:
-
Western Blot:
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against DCLRE1B and a loading control.
-
Incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the percentage of DCLRE1B knockdown.
-
-
qRT-PCR:
-
Extract total RNA from the cells.
-
Synthesize cDNA.
-
Perform qPCR using primers for DCLRE1B and a housekeeping gene.
-
Calculate the relative expression of DCLRE1B mRNA to validate knockdown at the transcript level.
-
-
Co-immunoprecipitation (Co-IP) to Validate Interaction Changes
This protocol describes how to perform a Co-IP experiment to assess the interaction between DCLRE1B and a putative partner protein (e.g., TRF2 or FANCD2) in cells treated with control or DCLRE1B siRNA.
Materials:
-
Cell lysates from control and DCLRE1B siRNA-treated cells (prepared as above, using a non-denaturing lysis buffer like Triton X-100 based buffer)
-
Anti-DCLRE1B antibody for immunoprecipitation
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer (lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
-
Primary antibodies for Western blotting: anti-DCLRE1B, anti-TRF2, anti-FANCD2
Procedure:
-
Pre-clearing the Lysate (Optional but Recommended):
-
Incubate the cell lysates with protein A/G beads for 1 hour to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysates with the anti-DCLRE1B antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours.
-
-
Washing:
-
Collect the beads using a magnetic rack or by centrifugation.
-
Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein complexes from the beads using elution buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by SDS-PAGE and Western blotting.
-
Probe the membrane with antibodies against DCLRE1B (to confirm successful immunoprecipitation) and the interacting partner (TRF2 or FANCD2).
-
Include a sample of the input lysate to show the total protein levels.
-
Densitometric analysis of the bands corresponding to the co-immunoprecipitated partner protein can provide a semi-quantitative measure of the change in interaction.
-
Mandatory Visualizations
Signaling and Experimental Workflow Diagrams
Caption: DCLRE1B's dual roles in telomere protection and the Fanconi Anemia pathway.
Caption: Workflow for validating DCLRE1B protein interaction changes after siRNA treatment.
Caption: Logical framework for using Co-IP to validate protein interaction changes post-siRNA.
References
- 1. FANCJ protein is important for the stability of FANCD2/FANCI proteins and protects them from proteasome and caspase-3 dependent degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRF2–RAP1 represses RAD51-dependent homology-directed telomere repair by promoting BLM-mediated D-loop unwinding and inhibiting BLM–DNA2-dependent 5′-end resection - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for DCLRE1B Human Pre-designed siRNA Set A
This document provides crucial safety information and detailed disposal protocols for the DCLRE1B Human Pre-designed siRNA Set A. Adherence to these guidelines is essential for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.
I. Product Safety Information
Based on available safety data sheets for similar pre-designed siRNA products, the this compound is generally not classified as a hazardous substance or mixture[1][2]. However, it is imperative to handle all laboratory reagents with care and follow standard good laboratory practices.
Key Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including laboratory coats, safety glasses, and gloves.
-
Avoid inhalation, ingestion, or direct contact with skin and eyes.
-
In case of contact, follow standard first aid measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart. Seek medical attention.[1][2]
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.[1][2]
-
Inhalation: Move to fresh air. If breathing is difficult, provide respiratory support.[1][2]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek medical attention.[2]
-
-
Handle spills by absorbing the liquid with an inert material and cleaning the contaminated surface, often with alcohol-based solutions. Dispose of the absorbent material as waste.[1]
II. Disposal Protocol for DCLRE1B siRNA
The following step-by-step protocol outlines the recommended procedure for the disposal of unused or waste DCLRE1B siRNA, as well as contaminated labware.
Experimental Protocol: siRNA Waste Disposal
-
Segregation of Waste:
-
All materials that have come into direct contact with the siRNA solution (e.g., pipette tips, microfuge tubes, gloves) should be considered potentially biohazardous waste, in line with standard molecular biology laboratory procedures.
-
Segregate these materials into a designated biohazard waste container.
-
-
Liquid Waste Decontamination:
-
For liquid waste containing siRNA, such as remaining reconstituted solutions or buffers, treatment with a nucleic acid-degrading solution (e.g., a 10% bleach solution) is recommended.
-
Allow for a sufficient contact time (e.g., 30 minutes) to ensure the degradation of the siRNA molecules.
-
-
Solid Waste Disposal:
-
After segregation, solid waste such as used tubes and tips should be placed in a biohazard bag for autoclaving.
-
Autoclaving uses high pressure and steam to sterilize the waste, rendering it non-infectious.
-
-
Final Disposal:
-
Once autoclaved, the biohazardous waste is considered non-hazardous and can typically be disposed of with regular laboratory trash.
-
Always adhere to your institution's specific guidelines and local regulations for biohazardous waste disposal.
-
III. Data Presentation
No quantitative data regarding disposal or safety, such as concentration thresholds or specific exposure limits, were available in the referenced safety data sheets for similar siRNA products.
IV. Visualized Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for DCLRE1B siRNA and associated materials.
Caption: Disposal workflow for DCLRE1B siRNA waste.
References
Essential Safety and Operational Guide for DCLRE1B Human Pre-designed siRNA Set A
This guide provides crucial safety and logistical information for handling the DCLRE1B Human Pre-designed siRNA Set A. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of the experimental workflow. While pre-designed siRNA sets are generally not classified as hazardous substances, adherence to standard laboratory safety protocols is essential to minimize any potential risks.[1][2]
Personal Protective Equipment (PPE)
Proper personal protective equipment is fundamental to safe laboratory practice when working with siRNA and other chemical reagents. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Wear standard laboratory nitrile gloves to prevent skin contact.[3][4][5] Change gloves if they become contaminated. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Use to protect eyes from potential splashes of reagents during handling and preparation.[1][6][7] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect personal clothing from contamination.[6][8] |
| Respiratory Protection | Not Generally Required | Use in a well-ventilated area.[1][7][9] A respirator may be necessary if there is a risk of aerosol formation. |
Operational and Disposal Plan
Receiving and Storage: Upon receipt, inspect the packaging for any signs of damage. The this compound should be stored at -20°C in a non-frost-free freezer to ensure stability.[10]
Handling and Reconstitution:
-
Before opening, briefly centrifuge the vial to ensure the siRNA pellet is at the bottom.
-
Wear appropriate PPE as detailed in the table above.
-
Handle the siRNA in a clean, designated workspace, ideally in a laminar flow hood, to minimize the risk of RNase contamination.
-
Reconstitute the siRNA using an appropriate RNase-free buffer or water to the desired stock concentration.
-
Mix gently by pipetting up and down; avoid vigorous vortexing.
-
Aliquot the reconstituted siRNA into smaller volumes to avoid multiple freeze-thaw cycles.[10]
Spill Management: In the event of a spill, wear appropriate PPE, absorb the spill with a suitable absorbent material, and clean the area with a decontaminating solution such as 70% ethanol.[6] Dispose of the waste in accordance with local regulations.
Disposal Plan: Dispose of all materials, including unused siRNA, contaminated consumables (e.g., pipette tips, tubes), and packaging, in accordance with federal, state, and local environmental regulations.[6][9] While siRNA is not generally considered hazardous, it should be disposed of as chemical waste.
Experimental Workflow
The following diagram outlines the general workflow for handling and using the this compound.
Caption: Workflow for handling DCLRE1B siRNA from receipt to disposal.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Personal Protective Equipment | STERIS [steris.com]
- 4. cdc.gov [cdc.gov]
- 5. aadns-ltc.org [aadns-ltc.org]
- 6. media.cellsignal.cn [media.cellsignal.cn]
- 7. tools.mirusbio.com [tools.mirusbio.com]
- 8. aiha-assets.sfo2.digitaloceanspaces.com [aiha-assets.sfo2.digitaloceanspaces.com]
- 9. abmole.com [abmole.com]
- 10. horizondiscovery.com [horizondiscovery.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
